molecular formula C13H22BrNO2 B1403173 Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1225276-07-2

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1403173
CAS No.: 1225276-07-2
M. Wt: 304.22 g/mol
InChI Key: GACABBWTCSUAEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C13H22BrNO2 and its molecular weight is 304.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACABBWTCSUAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Dossier: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic dossier for drug discovery scientists. It moves beyond basic catalog data to provide actionable insights into the synthesis, reactivity, and application of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate .

CAS Registry Number: 1225276-07-2 Role: High-Value


 Scaffold / Electrophilic Building Block

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" paradigm has elevated the status of spirocyclic scaffolds. This compound serves as a critical intermediate for introducing the 7-azaspiro[3.5]nonane system—a surrogate for the piperidine ring that offers distinct vector orientation and improved metabolic stability.

This guide details the structural properties, validated synthetic pathways, and specific reactivity profile of this brominated scaffold, with a focus on its utility in photoredox cross-coupling and PROTAC linker design .

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a piperidine ring spiro-fused to a cyclobutane ring. The bromine substituent is located at the C2 position of the cyclobutane ring (opposite the spiro center), while the nitrogen at position 7 is protected by a tert-butoxycarbonyl (Boc) group.

Quantitative Data Profile
PropertyValueNote
Molecular Formula

Molecular Weight 304.23 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(Br)C2Validated connectivity
Stereochemistry Achiral (Plane of Symmetry)The C2-Br lies on a symmetry plane passing through C2, C-spiro, and N7.[1]
Ring Strain High (Cyclobutane)~26 kcal/mol strain energy in the 4-membered ring.
LogP (Calc) ~3.2Lipophilic due to Boc and Br; lowers significantly upon deprotection.
Structural Visualization

The following diagram illustrates the connectivity and the critical plane of symmetry that renders the molecule achiral.

Structure cluster_legend Structural Logic N_Boc N-Boc Group (Lipophilic Handle) Piperidine Piperidine Ring (6-membered) N_Boc->Piperidine Position 7 Spiro Spiro Carbon (Quaternary Center) Piperidine->Spiro Fused at C4 Cyclobutane Cyclobutane Ring (4-membered, Strained) Spiro->Cyclobutane Fused at C1' Bromide C2-Bromide (Electrophile) Cyclobutane->Bromide Position 2' Symmetry Plane: N7 — Spiro — C2(Br) Symmetry Plane: N7 — Spiro — C2(Br)

Figure 1: Structural connectivity emphasizing the spiro-fusion and functional handles.

Synthetic Routes & Protocols

While the ketone derivative (2-oxo) is widely available, the 2-bromo analog is often synthesized in situ or in house to ensure halide integrity. The synthesis follows a Reductive Functionalization strategy.

Validated Synthetic Workflow
  • Precursor Sourcing: Start with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).[2][3][4]

  • Reduction: Conversion of the ketone to the alcohol.

  • Bromination: Appel reaction or activation/displacement.

Step-by-Step Protocol

Step 1: Reduction of the Spiro-Ketone

  • Reagents: Sodium Borohydride (

    
    ), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the ketone (1.0 equiv) in MeOH (0.5 M) at 0°C.

    • Add

      
       (1.5 equiv) portion-wise to control gas evolution.
      
    • Stir at room temperature for 2 hours (Monitor by TLC/LCMS for disappearance of ketone).

    • Workup: Quench with sat.

      
      , extract with EtOAc, dry over 
      
      
      
      .[3][5]
    • Yield: Expect >90% of the alcohol (CAS 1415562-XX-X).

Step 2: Bromination (Appel Reaction)

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism:

    
     inversion is irrelevant here due to achirality, but the mechanism proceeds via an oxy-phosphonium intermediate.
    
  • Procedure:

    • Dissolve the alcohol (1.0 equiv) and

      
       (1.5 equiv) in dry DCM at 0°C.
      
    • Add

      
       (1.5 equiv) slowly. The solution may turn slightly yellow.
      
    • Stir at 0°C -> RT for 4–12 hours.

    • Purification: The formation of triphenylphosphine oxide (

      
      ) requires careful chromatography. Use a gradient of Hexanes/EtOAc.
      
    • Product: The 2-bromo derivative is obtained as a colorless oil or low-melting solid.

Synthesis Ketone Starting Material Spiro-Ketone (CAS 203661-69-2) Alcohol Intermediate Spiro-Alcohol Ketone->Alcohol Bromide Target Product 2-Bromo-Spiro (CAS 1225276-07-2) Alcohol->Bromide Red NaBH4, MeOH (Reduction) Brom CBr4, PPh3, DCM (Appel Reaction)

Figure 2: Synthetic pathway from the commercial ketone precursor.

Reactivity Profile & Applications

The 2-bromo-cyclobutane moiety is the defining feature of this molecule. Its reactivity is governed by the strain of the four-membered ring.

A. Nucleophilic Substitution ( )
  • Constraint: Classical

    
     reactions on cyclobutyl halides are often sluggish due to ring puckering and steric strain preventing the ideal 
    
    
    
    backside attack trajectory.
  • Risk: Harsh conditions (high heat, strong bases) may lead to ring contraction or elimination (E2) to the cyclobutene.

  • Recommendation: Use highly nucleophilic species (e.g., azides, thiols) in polar aprotic solvents (DMF, DMSO) if direct displacement is required.

B. Photoredox Cross-Coupling (Modern Application)

The most potent application of this scaffold is in Nickel/Photoredox dual catalysis . This method bypasses the steric constraints of


 by generating a radical intermediate.
  • Mechanism:

    • Oxidative Addition: A Ni(0) catalyst captures an aryl halide (

      
      ).
      
    • Radical Generation: A photocatalyst (e.g., Ir or Ru based) reduces the C-Br bond on the spirocycle to generate a cyclobutyl radical .

    • Radical Capture: The Ni(II)-Ar species captures the cyclobutyl radical.

    • Reductive Elimination: Forms the

      
       bond.
      
  • Utility: This allows the attachment of the spiro-scaffold to aromatic drug cores (e.g., for MAGL inhibitors).

Reactivity Bromo 2-Bromo-Spiro (Substrate) Radical Cyclobutyl Radical (Intermediate) Bromo->Radical SET Reduction Product Aryl-Spiro Adduct (Drug Scaffold) Radical->Product Ni-Catalyzed Cross-Coupling Light Blue Light + Ir(ppy)3 Light->Bromo Nickel NiCl2·glyme / dtbbpy + Ar-Br Nickel->Radical

Figure 3: Metallaphotoredox workflow for attaching the spiro scaffold to aromatic systems.

Handling & Safety

  • Physical State: Typically a viscous oil or low-melting solid.

  • Stability: Stable at room temperature, but prolonged storage should be at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide or Boc-deprotection.

  • Hazards:

    • Alkyl Halide: Potential alkylating agent. Handle with gloves and in a fume hood.

    • Lachrymator: Many cyclobutyl halides are mild lachrymators; eye protection is mandatory.

References

  • ChemicalBook. (2025). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Synthesis. Retrieved from

  • Google Patents. (2021). Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (Analogous Chemistry). CN111620869A. Retrieved from

  • Google Patents. (2022). Azaspirocycles as monoacylglycerol lipase modulators (Application of Bromo-Spiro). US11505546B2. Retrieved from

  • MedChemExpress. (2024). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Product Information. Retrieved from

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from

Sources

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Executive Summary

This compound (CAS: 1225276-07-2 ) is a high-value spirocyclic building block extensively utilized in modern medicinal chemistry.[1][2] As a conformationally restricted bioisostere of piperidine and cyclohexane derivatives, this scaffold offers superior physicochemical properties, including increased fraction of sp³-hybridized carbons (


) and improved metabolic stability.[1]

This guide details the chemical identity, synthetic pathways, and strategic applications of this compound in drug discovery, specifically in the development of GPR119 agonists and Bcl-2 inhibitors.[1]

Chemical Identity & Properties

Property Data
CAS Number 1225276-07-2
IUPAC Name This compound
Molecular Formula C₁₃H₂₂BrNO₂
Molecular Weight 304.22 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(Br)C2
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water
Storage Inert atmosphere, 2-8°C, protect from light

Structural Significance in Drug Design

The 7-azaspiro[3.5]nonane core represents a "privileged scaffold" in drug discovery.[1] Its utility stems from its ability to orient exit vectors in specific 3D geometries that are inaccessible to flat aromatic systems or flexible aliphatic chains.[1]

  • Conformational Restriction: The spiro-fusion at C2 restricts the conformational freedom of the piperidine ring, reducing the entropic penalty upon protein binding.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically labile

    
    -position relative to the amine.[1]
    
  • Vector Geometry: The bromine substituent at the C2 position of the cyclobutane ring provides a linear exit vector relative to the piperidine nitrogen, ideal for fragment linking or PROTAC linker design.[1]

G Scaffold 7-Azaspiro[3.5]nonane Core Feature1 High Fsp3 Character (Solubility/Selectivity) Scaffold->Feature1 Feature2 Quaternary Carbon (Metabolic Block) Scaffold->Feature2 Feature3 Defined Exit Vectors (Rigid Geometry) Scaffold->Feature3 Outcome Optimized Drug Candidates Feature1->Outcome Feature2->Outcome Feature3->Outcome

Figure 1: Structural advantages of the azaspiro scaffold in medicinal chemistry.

Synthesis & Manufacturing Protocols

While the bromo-derivative is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route proceeds via the commercially available ketone (CAS: 203661-69-2).[1]

Step-by-Step Synthetic Workflow
  • Reduction of Ketone:

    • Precursor: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2).[1]

    • Reagent: Sodium Borohydride (

      
      ) in Methanol (
      
      
      
      ).
    • Product: tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-28-9).[1]

    • Note: This step typically yields a quantitative conversion to the alcohol.[1]

  • Bromination (Appel Reaction or Mesylation/Displacement):

    • Method A (Appel):

      
      , 
      
      
      
      in DCM.[1] This method is mild but generates triphenylphosphine oxide waste.[1]
    • Method B (Mesylation):

      • MsCl,

        
        , DCM 
        
        
        
        Mesylate intermediate.[1]
      • LiBr in Acetone/THF (reflux)

        
         Bromide product.[1]
        
    • Mechanism:[3][4]

      
       displacement results in inversion of configuration if the starting alcohol is chiral (though the parent ketone reduction usually yields a racemic mix unless asymmetric reduction is used).[1]
      

Synthesis Ketone Ketone Precursor (CAS: 203661-69-2) Alcohol Alcohol Intermediate (CAS: 240401-28-9) Ketone->Alcohol NaBH4, MeOH Reduction Bromide Target Bromide (CAS: 1225276-07-2) Alcohol->Bromide CBr4, PPh3 (Appel) OR 1. MsCl, Et3N 2. LiBr, Acetone

Figure 2: Synthetic pathway from the commercial ketone precursor to the target bromide.[1]

Applications in Drug Discovery

The 2-bromo functionality serves as a versatile handle for diversifying the spirocyclic core.[1]

A. Nucleophilic Substitution ( )

The secondary alkyl bromide is highly reactive toward nucleophiles, particularly thiols, amines, and phenoxides.[1]

  • Application: Synthesis of GPR119 agonists where the spiro-ring is linked to a heteroaryl ether or amine.[1]

  • Protocol: Treat bromide with

    
     and the nucleophile in DMF at 
    
    
    
    .
B. Cross-Coupling Reactions

While alkyl halides are challenging substrates for Pd-catalyzed coupling, recent advances allow for:

  • Suzuki-Miyaura Coupling: Coupling with alkyl-9-BBN reagents or aryl boronic acids (using specialized ligands like RuPhos or SPhos).[1]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Coupling with aryl halides to form

    
     bonds.[1]
    
C. Radical Cross-Coupling

The alkyl bromide is an excellent precursor for carbon-centered radicals via halogen atom transfer (HAT) or photoredox catalysis, enabling Giese-type additions to electron-deficient alkenes.[1]

Handling & Safety

  • Hazard Classification:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: The compound is stable but should be stored under an inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis or slow elimination to the alkene.[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Chemical Identity & CAS: this compound (CAS 1225276-07-2).[1][2][5][6][7][8] BLD Pharmatech.[1]

  • Scaffold Utility: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • GPR119 Agonist Application: Matsuda, D., et al. (2018).[1][9] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.

  • Ketone Precursor Data: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).[1] Sigma-Aldrich.[1] [1]

Sources

Biological Activity of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaspiro[3.5]nonane scaffold represents a high-value "privileged structure" in modern medicinal chemistry, offering a solution to the "Escape from Flatland" challenge. Unlike traditional planar piperidines, this spirocyclic core introduces significant


 character (fraction of 

hybridized carbons), improving solubility and metabolic stability while maintaining a rigid vector for substituent display.

This guide analyzes the biological activity of this scaffold across two primary therapeutic axes: Metabolic Disease (GPR119 Agonism) and Oncology (KRAS G12C Inhibition) . It provides actionable synthetic protocols, validated assay methodologies, and structural activity relationship (SAR) logic for researchers optimizing this core.

Part 1: Structural & Synthetic Foundation[1]

The "Escape from Flatland"

The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring fused to a four-membered cyclobutane ring at a single quaternary carbon. This geometry forces substituents on the cyclobutane ring into specific vectors relative to the piperidine nitrogen, creating a distinct 3D pharmacophore that differs from 4,4-disubstituted piperidines.

Key Advantages:

  • Conformational Restriction: Reduces the entropic penalty of binding.[1]

  • Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at the vulnerable 4-position of the piperidine.

  • Lipophilicity Tuning: Increases solubility compared to aromatic bioisosteres.

Synthetic Protocol: Construction of the Core

The most robust entry into this scaffold is via a [2+2] cycloaddition of a ketene to an exocyclic alkene.

Target Intermediate: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[2][3]

Reagents:

  • Starting Material: tert-Butyl 4-methylenepiperidine-1-carboxylate[3]

  • Reagent: Trichloroacetyl chloride (generates dichloroketene in situ)

  • Catalyst/Reductant: Zn/Cu couple (for dechlorination)[3]

Step-by-Step Methodology:

  • Cycloaddition (In Situ Ketene Formation):

    • Charge a flame-dried round-bottom flask with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv) in anhydrous diethyl ether or DME.

    • Cool to 15 °C. Add a solution of trichloroacetyl chloride (dissolved in DME) dropwise over 1 hour.

    • Mechanism:[2][4][5][6][7] The zinc promotes the elimination of chlorine from trichloroacetyl chloride to form highly reactive dichloroketene, which undergoes a [2+2] cycloaddition with the exocyclic alkene.

    • Stir overnight at room temperature.

  • Workup & Dechlorination:

    • Quench the reaction carefully with saturated aqueous

      
      . Filter through Celite to remove zinc residues.
      
    • Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine and dry over

      
      .
      
    • Note: The immediate product is the

      
      -dichlorocyclobutanone. To obtain the parent ketone, a subsequent dechlorination step using Zinc in Acetic Acid (Zn/AcOH) at room temperature for 2-4 hours is often required if not fully reduced in situ.
      
  • Purification:

    • Concentrate in vacuo.[3]

    • Purify via Flash Column Chromatography (Silica gel, 0-40% EtOAc in Hexanes).[3]

    • Yield: Typically 60-75% over two steps.[5]

SynthesisFlow SM 4-Methylene piperidine Inter Dichloro-spiro intermediate SM->Inter [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl) Ketene Dichloroketene (In Situ) Ketene->Inter Reacts with SM Product 2-Oxo-7-azaspiro [3.5]nonane Inter->Product Dechlorination (Zn, AcOH)

Caption: Synthetic route for the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.

Part 2: Metabolic Disease – GPR119 Agonism[1][4][9]

Therapeutic Context

GPR119 is a G


-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells. Agonism of GPR119 triggers cAMP accumulation, leading to glucose-dependent insulin secretion (GSIS) and the release of GLP-1.[8] 7-azaspiro[3.5]nonane derivatives have emerged as potent agonists by mimicking the spatial arrangement of endogenous lipid ligands like oleoylethanolamide (OEA).
SAR Logic: The "Left" and "Right" Hand

Research by Matsuda et al. (2018) established a clear SAR for this scaffold:

  • The Core: The spiro[3.5]nonane acts as a rigid spacer.

  • Right-Hand Side (RHS): N-capping with a carbamate (e.g., aryl or heteroaryl carbamates) is critical for hydrophobic pocket engagement.

  • Left-Hand Side (LHS): The 2-position of the spiro-ring (cyclobutane) requires a polar interacting group (often an ether-linked aryl group with sulfonyl substituents) to interact with the receptor's polar residues.

Validated Protocol: Cell-Based cAMP Functional Assay

To validate biological activity, a self-validating cAMP accumulation assay is required.

Assay System: HEK293 cells stably expressing human GPR119 and a cAMP-responsive luciferase reporter (e.g., GloSensor™).

Protocol:

  • Cell Plating: Seed GPR119-HEK293 cells (20,000 cells/well) in 384-well white optical plates in DMEM + 10% FBS. Incubate overnight at 37°C/5%

    
    .
    
  • Equilibration: Remove media and replace with 20

    
    L of equilibration buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2% v/v GloSensor reagent. Incubate for 90 minutes at room temperature (RT) to allow baseline stabilization.
    
  • Compound Treatment:

    • Prepare 5x concentrated compound solutions in buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add 5

      
      L of compound solution to cells.[9]
      
    • Include controls: DMSO (0% activity) and Isoproterenol or standard agonist AR231453 (100% activity).

  • Measurement:

    • Incubate for 30 minutes at RT.

    • Read luminescence on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data to % stimulation relative to max control.

    • Fit curves using a 4-parameter logistic equation to determine

      
      .
      

Representative Data Summary:

Compound IDR2 (N-Substituent)R3 (Spiro-Substituent)GPR119

(nM)
Efficacy (%)
AR231453 ReferenceReference4.2100
54g 5-Fluoro-pyrimidin-2-yl4-(Methylsulfonyl)phenoxy6.8 98
Analog B tert-Butyl4-(Methylsulfonyl)phenoxy>10,000<10

Data adapted from Matsuda et al. (2018) demonstrating the necessity of the heteroaryl carbamate.

Part 3: Oncology – KRAS G12C Covalent Inhibition[11][12][13][14][15]

Therapeutic Context

The KRAS G12C mutation is a driver in NSCLC and colorectal cancer.[10] The mutant cysteine 12 resides near the Switch II pocket.[11] 7-azaspiro[3.5]nonane derivatives have been utilized as scaffolds to position an acrylamide "warhead" to covalently modify Cys12, locking the protein in an inactive GDP-bound state.

Mechanism of Action

The spiro-scaffold positions the acrylamide warhead (attached to the piperidine nitrogen) in precise proximity to Cys12, while the substituents on the cyclobutane ring occupy the cryptic Switch II pocket, providing binding affinity (


) before the irreversible reaction (

).
Validated Protocol: Intact Protein Mass Spectrometry Assay

This assay measures the covalent occupancy of the target protein, providing a direct readout of


.

Protocol:

  • Protein Prep: Dilute recombinant KRAS G12C (GDP-loaded) to 2

    
    M in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM 
    
    
    
    ).
  • Incubation:

    • Add test compound (at varying concentrations, e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Incubate at room temperature for defined timepoints (e.g., 1, 2, 4 hours).

  • Quenching: Stop reaction by adding 10% Formic Acid (final conc. 1%).

  • LC-MS Analysis:

    • Inject 5

      
      L onto a C4 Reverse Phase column (e.g., Agilent PLRP-S).
      
    • Elute with a fast gradient (5% to 90% Acetonitrile + 0.1% Formic Acid over 4 mins).

    • Detect using ESI-TOF MS.

  • Quantification:

    • Deconvolute the mass spectra.

    • Calculate % Occupancy:

      
      
      
    • Plot % Occupancy vs. Time to determine

      
      .
      

KRAS_Workflow Step1 KRAS G12C Protein (GDP-bound) Step2 Incubate with Spiro-Acrylamide Step1->Step2 Step3 Covalent Bond Formation (Michael Addition to Cys12) Step2->Step3 Time-dependent Step4 LC-MS Analysis (Mass Shift + MW of Ligand) Step3->Step4 Quantify % Occupancy

Caption: Workflow for determining covalent target occupancy of KRAS G12C inhibitors.

References

  • Matsuda, D., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.

  • Nagashima, T., et al. (2022). "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C." Bioorganic & Medicinal Chemistry, 71, 116949.

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944-1947. (Foundational synthesis of related spiro-systems).

  • Hansen, K. B., et al. (2023). "Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry." Analytical Chemistry, 95(12), 5289-5297.

Sources

The Azaspiro[3.5]nonane Scaffold: A 3D Architect for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven medicinal chemists to move beyond planar, aromatic-rich structures toward three-dimensional (3D), Fsp³-rich architectures.[1] The azaspiro[3.5]nonane scaffold has emerged as a premier tool in this transition. By fusing a rigid four-membered cyclobutane ring with a six-membered piperidine ring, this scaffold offers a unique combination of structural rigidity, defined exit vectors, and modulated lipophilicity.

This guide analyzes the 7-azaspiro[3.5]nonane isomer (spiro[cyclobutane-1,4'-piperidine]), highlighting its critical role in clinical candidates like Sonrotoclax (BGB-11417) and its utility as a superior bioisostere for traditional piperidine and cyclohexyl motifs.

Structural & Physicochemical Analysis[2][3]

The Geometry of Rigidity

Unlike flexible piperidines that adopt multiple chair/boat conformations, the spiro-fusion at C4 locks the piperidine ring into a specific chair conformation while projecting the cyclobutane substituents at precise angles. This "conformation locking" reduces the entropic penalty upon protein binding—a key factor in the nanomolar potency observed in Bcl-2 inhibitors.

Property Profiling: Azaspiro vs. Piperidine

The introduction of the spiro-cyclobutane ring alters the physicochemical landscape significantly compared to a standard piperidine or 4,4-dimethylpiperidine.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Analog7-Azaspiro[3.5]nonaneImpact on Drug Design
Fsp³ Fraction ModerateHighImproves solubility & metabolic stability.[1]
Conformational Entropy High (Flexible)Low (Rigid)Increases binding affinity (lower

).
Lipophilicity (LogP) VariableModulatedOften lowers LogP compared to gem-dimethyl analogs.
Metabolic Stability Susceptible to oxidationEnhancedSteric bulk at C4 protects the N-heterocycle.
Vector Geometry Linear/PlanarOrthogonalAllows access to novel binding pockets (e.g., P2 in Bcl-2).

Strategic Applications in Drug Design

Case Study: Sonrotoclax (BGB-11417) – Bcl-2 Inhibition

BeiGene’s Sonrotoclax utilizes the 7-azaspiro[3.5]nonane linker to connect a pharmacophore targeting the Bcl-2 protein.[2]

  • Challenge: First-generation inhibitors like Venetoclax faced resistance mutations (e.g., G101V).[2][3]

  • Solution: The rigid spiro linker positions the terminal aryl groups to interact more effectively with the hydrophobic P2 cleft of Bcl-2.

  • Outcome: The scaffold "locks" the inhibitor in a bioactive conformation, improving potency against both wild-type and mutant Bcl-2 variants while maintaining high selectivity over Bcl-xL.

Metabolic Disease: GPR119 Agonists

In the development of GPR119 agonists for type 2 diabetes, the 7-azaspiro[3.5]nonane core was used to replace a piperidine central ring.

  • Mechanism: The spiro cycle provided the necessary bulk to fill the receptor's hydrophobic pocket without the solubility penalty associated with adding aromatic rings.

  • Result: Improved aqueous solubility and oral bioavailability (PK profile) in rodent models.

Technical Protocol: Synthesis of the 7-Azaspiro[3.5]nonane Core[4]

The most robust route to this scaffold involves a [2+2] cycloaddition strategy. This method builds the cyclobutane ring onto an existing piperidine framework, allowing for scalable access to the key intermediate tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-4-methylene piperidine Inter1 Dichlorocyclobutanone Intermediate Start->Inter1 [2+2] Cycloaddition (Ether, 15°C -> RT) Reagent1 Trichloroacetyl chloride Zn/Cu Couple Reagent1->Inter1 Product tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate Inter1->Product Reductive Dechlorination (RT, 4h) Reagent2 Zn, Acetic Acid (Dechlorination) Reagent2->Product Deriv Reductive Amination (Library Generation) Product->Deriv Functionalization

Figure 1: Synthetic route for the construction of the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)[4]

  • Zn/Cu couple (freshly prepared, 11.5 equiv)

  • Trichloroacetyl chloride (dissolved in DME)[4]

  • Solvents: tert-Butyl methyl ether (t-BuOMe), 1,2-Dimethoxyethane (DME), Saturated NH₄Cl.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with N₂. Add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) and Zn/Cu couple (6.54 g).[4]

  • Solvent Addition: Add anhydrous t-BuOMe (60 mL) and cool the suspension to 15 °C.

  • Cycloaddition: Dropwise add a solution of trichloroacetyl chloride in DME (20 mL). Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight. This forms the trichloro- or dichloro-spirocyclobutanone intermediate.

  • Quenching: Cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl (60 mL). Note: Vigorous effervescence may occur.

  • Workup: Filter off the solid zinc residues. Separate the phases. Extract the aqueous phase with EtOAc.[4] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[4][5]

  • Dechlorination (if required separately): If the product retains chlorine atoms, treat the crude residue with Zn dust in acetic acid at RT for 2–4 hours to yield the parent cyclobutanone.

  • Purification: Purify via flash chromatography (SiO₂, 0–40% EtOAc/Hexane).

    • Yield: Typical yields range from 15% to 40% depending on the scale and Zn/Cu quality.

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): Look for the disappearance of the exocyclic alkene protons (δ 4.7–4.8 ppm) and the appearance of cyclobutane methylene protons (multiplets around δ 2.8–3.2 ppm).

  • MS (ESI): Confirm mass of parent ion [M+H]⁺ or [M-tBu]⁺.

Future Outlook: The Rise of "Spiro-Space"

The success of the azaspiro[3.5]nonane scaffold in BGB-11417 validates the "spiro-space" hypothesis. Future applications will likely focus on:

  • PROTAC Linkers: The rigid geometry is ideal for maintaining the precise distance between E3 ligase and target protein, superior to floppy PEG chains.

  • Covalent Inhibitors: Positioning electrophilic warheads (e.g., acrylamides) on the cyclobutane ring to target specific cysteines in "undruggable" pockets (e.g., KRAS G12C).

References

  • BenchChem. (2025).[6] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Technical Guides. Link

  • Wang, L., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2.[2][3] Journal of Medicinal Chemistry. Link

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. (2025).[7] tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Product Description & Synthesis. Link

  • MedChemExpress. (2025). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: PROTAC Linker Application. Link

Sources

Technical Guide: Stability & Handling of tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1][2]

Executive Summary

This compound is a specialized spirocyclic building block.[1][2] Its stability is governed by the tension of the cyclobutane ring and the reactivity of the secondary alkyl bromide. While the Boc-protected amine is robust under neutral/basic conditions, the cyclobutyl bromide moiety is thermally and hydrolytically labile .

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen). Avoid exposure to moisture and strong bases to prevent hydrolysis and dehydrohalogenation (elimination).[1]

Chemical Identity & Structural Properties[1][2][3][4]

PropertyDetail
CAS Number 1225276-07-2
IUPAC Name This compound
Molecular Formula C₁₃H₂₂BrNO₂
Molecular Weight 304.23 g/mol
Structural Features [1][2][3][4][5] • Spiro[3.5]nonane Core: Rigid scaffold with defined exit vectors.[1][2]• Cyclobutyl Bromide: Secondary halide subject to ring strain.• Boc Group: Acid-labile amine protection.[1][2]
Physical State White to pale yellow solid (or viscous oil if impure).[1][2]

Stability Profile & Degradation Mechanisms

Thermal Stability (Risk: High)

The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1][2] Heating this compound, particularly in the presence of base, accelerates dehydrobromination , leading to the formation of the corresponding spiro-cyclobutene. This elimination relieves steric crowding but destroys the sp2-sp3 chirality at the 2-position.[1][2]

Hydrolytic Stability (Risk: Moderate)

The secondary bromide is susceptible to hydrolysis, reverting to the parent alcohol (CAS 240401-28-9 ) in the presence of moisture.[1][2] This reaction is driven by the high leaving group ability of bromide and can occur even at neutral pH upon prolonged storage in humid air.

Chemical Compatibility
  • Acids: Incompatible.[1][2] Strong acids (TFA, HCl) will remove the Boc group immediately.[2]

  • Bases: Incompatible. Strong bases (NaH, t-BuOK) will trigger E2 elimination to the alkene.[1][2]

  • Nucleophiles: Susceptible to S_N2 attack, though sterically hindered by the adjacent spiro-quaternary center.[1][2]

Degradation Pathways Diagram

The following diagram illustrates the three primary failure modes: Elimination (Heat/Base), Hydrolysis (Moisture), and Deprotection (Acid).[2]

DegradationPathwaysCompoundTarget Compound(2-Bromo-7-azaspiro[3.5]nonane)EliminationDegradant A:Spiro-Cyclobutene(Elimination Product)Compound->Elimination Heat (>40°C) or Strong BaseHydrolysisDegradant B:Parent Alcohol(Hydrolysis Product)Compound->Hydrolysis Moisture / H2O (Slow)DeprotectionDegradant C:Free Amine Salt(Boc Removal)Compound->Deprotection Strong Acid (TFA/HCl)

Figure 1: Primary degradation pathways.[1][2] The cyclobutyl bromide is the most labile site under neutral storage conditions.

Handling & Storage Protocols

To maintain purity >97% over extended periods, strictly adhere to the following "Self-Validating" protocols.

Storage Protocol[1][2]
  • Temperature: Store at 2°C to 8°C for active use. For banking (>3 months), store at -20°C .

  • Atmosphere: Purge vial headspace with Argon or Nitrogen after every use.[1][2]

  • Container: Use amber glass vials with Teflon-lined caps to prevent light degradation (radical formation) and moisture ingress.[1][2]

  • Desiccation: Store the primary container inside a secondary jar containing activated desiccant (e.g., silica gel or molecular sieves).[2]

Handling for Synthesis
  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Solvents: Use only anhydrous solvents (DCM, THF, DMF) for reactions involving this intermediate.[2]

  • Workup: Avoid high-temperature rotary evaporation (>40°C). Remove solvents under high vacuum at ambient temperature.[1][6]

Quality Control (QC) Methodology

Verify the integrity of the compound before critical steps using these specific markers.

MethodDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ ~4.3-4.5 ppm (m, 1H)Intact: Methine proton adjacent to Bromine (CH-Br).[1][2]
δ ~5.8-6.0 ppm Degraded: Alkene protons indicating Elimination (Cyclobutene).[1][2]
δ ~1.45 ppm (s, 9H)Intact: Boc group signal. Loss indicates acid degradation.[1][2]
TLC (Hex/EtOAc) Rf Shift Bromide is typically less polar than the Alcohol (Hydrolysis product).[2]
LC-MS [M+H]⁺ = 304/306 Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1][2]
Mass Shift -80 Loss of HBr (Mass ~224) indicates elimination.[1][2]
QC Workflow Diagram

QC_WorkflowSampleSample AliquotVisualVisual Inspection(Color/State)Sample->VisualNMR1H NMR AnalysisVisual->NMRDecisionPurity CheckNMR->DecisionPassPASS: Proceed to SynthesisDecision->Pass No Alkene Peaks Fail_ElimFAIL: Elimination Detected(Purify or Discard)Decision->Fail_Elim Alkene Peaks Present Fail_HydFAIL: Hydrolysis Detected(Dry/Re-brominate)Decision->Fail_Hyd Alcohol Shift Observed

Figure 2: Quality Control decision tree for validating compound integrity prior to use.

References

  • Compound Data: BLD Pharm. (n.d.). This compound MSDS. Retrieved from

  • Spirocyclic Scaffolds: Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Journal of Organic Chemistry. (Contextual grounding on spiro-ring strain).

  • Appel Reaction Mechanism: Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[2] Angewandte Chemie International Edition. (Standard synthesis route for converting the precursor alcohol CAS 240401-28-9 to the bromide).[1][2]

  • Cyclobutyl Halide Stability: Wiberg, K. B. (1986).[1][2] The structure and energetics of small ring compounds. Accounts of Chemical Research. (Theoretical basis for ring strain and elimination risks).[1][2]

Technical Whitepaper: Characterization and Utilization of the Spirocyclic Scaffold tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1][2]

Introduction & Structural Significance[3][4][5]

The expansion of chemical space in modern drug discovery has shifted focus from flat, aromatic-heavy molecules to three-dimensional scaffolds with high

12tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate12

This spirocyclic system fuses a four-membered cyclobutane ring with a six-membered piperidine ring.[1][2] The orthogonal geometry of the spiro-fusion restricts conformational entropy, potentially improving binding affinity while maintaining physicochemical properties favorable for oral bioavailability.[1][2] The C2-bromide serves as a versatile electrophilic handle for cross-coupling or nucleophilic substitution, allowing the rapid elaboration of the cyclobutane periphery—a region often underexplored in SAR (Structure-Activity Relationship) studies.[1][2]

Core Structural Parameters[2][4][5][6]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 304.23 g/mol [1]

  • Spiro Center: Quaternary carbon at position 5 (IUPAC numbering may vary; typically C5 in spiro[3.5] systems).[1][2]

  • Key Feature: The cyclobutane ring exhibits significant "puckering," which influences the NMR splitting patterns of the methylene protons.[1][2]

Synthesis & Reaction Safety

The synthesis of the 2-bromo derivative typically proceeds from the commercially available ketone precursor.[1][2] Understanding this pathway is essential for identifying potential impurities in the spectral data.[1][2]

Synthetic Workflow (Graphviz Visualization)

SynthesisWorkflowKetoneStarting Materialtert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateAlcoholIntermediate(Alcohol)Ketone->AlcoholReduction(NaBH4, MeOH)ProductTarget Product2-bromo derivativeAlcohol->ProductBromination(CBr4/PPh3 or PBr3)ImpurityImpurity (Elimination)Alkene ByproductProduct->ImpurityThermal Elimination(>60°C or Base)

Figure 1: Synthetic pathway and primary degradation risk.[1][2] The conversion from alcohol to bromide is prone to E2 elimination, generating the alkene impurity.[1][2]

Safety Protocol
  • Alkyl Halide Hazard: The product is a secondary alkyl bromide and a potential alkylating agent.[1][2] Handle with double nitrile gloves and work within a fume hood.[1][2]

  • Thermal Instability: Cyclobutane derivatives can be sensitive to thermal stress.[1][2] Avoid prolonged heating >60°C during rotary evaporation to prevent HBr elimination.[1][2]

Spectral Characterization Data

The following data characterizes the purified compound. Note that due to the ring strain and puckering of the cyclobutane, proton signals on the 4-membered ring often appear as complex multiplets rather than clean triplets/quintets.[1][2]

Mass Spectrometry (ESI-MS)[1][2]

The presence of a bromine atom provides a definitive isotopic signature.[1][2]

ParameterObservationInterpretation
Ionization Mode ESI (+)Positive electrospray ionization
Parent Ion

304.1 / 306.1Characteristic 1:1 doublet intensity indicating

and

.[1][2]
Fragment

248.0 / 250.0Loss of tert-butyl group (isobutylene).[1][2]
Fragment

204.0 / 206.0Complete loss of Boc protecting group (amine core).[1][2]
Nuclear Magnetic Resonance ( NMR)

Solvent:

12

12
Position

(ppm)
MultiplicityIntegrationAssignment Logic
C2-H 4.20 – 4.45Multiplet (m)1HDiagnostic Signal: Methine proton geminal to Br. Deshielded significantly compared to precursor.[1][2]
N-CH2 3.30 – 3.55Multiplet (m)4HPiperidine ring protons (

to Nitrogen).[1][2] Broadened due to Boc rotamers.[1][2]
C1/C3-H 2.40 – 2.75Multiplet (m)4HCyclobutane methylenes.[1][2] Complex splitting due to roof effect and ring puckering.[1][2]
Piperidine-CH2 1.50 – 1.70Multiplet (m)4HPiperidine ring protons (

to Nitrogen, adjacent to spiro center).[1][2]
Boc-CH3 1.45Singlet (s)9Htert-Butyl group.[1][2] Strong intensity.

Technical Insight: The protons on the cyclobutane ring (positions 1 and 3) are chemically equivalent due to the plane of symmetry passing through C2 and N7.[1][2] However, they are magnetically non-equivalent (geminal coupling), often resulting in higher-order splitting patterns (AA'BB' or similar systems) rather than simple triplets.[1][2]

Infrared Spectroscopy (FT-IR)
  • 1680–1695 cm⁻¹: Strong C=O stretch (Boc carbamate).[1][2]

  • 1150–1170 cm⁻¹: C-O stretch.

  • 600–700 cm⁻¹: C-Br stretch (often weak, but diagnostic in fingerprint region).[1][2]

Quality Control & Diagnostic Logic

When validating a batch of this compound, researchers must differentiate the product from its two most common contaminants: the unreacted alcohol intermediate and the elimination alkene product.[1][2]

Diagnostic Workflow (Graphviz Visualization)

QC_LogicSampleCrude Sample AnalysisH_NMR1H NMR Check(4.0 - 6.0 ppm region)Sample->H_NMRSignal_ASignal at ~4.3 ppm?(Methine-Br)H_NMR->Signal_ASignal_BSignal at ~5.8 ppm?(Vinylic H)Signal_A->Signal_BYesSignal_CSignal at ~4.0 ppm?(Methine-OH)Signal_A->Signal_CNo (or weak)Result_PurePASS:Target BromideSignal_B->Result_PureNoResult_ElimFAIL:Alkene ImpuritySignal_B->Result_ElimYesResult_SMFAIL:Unreacted AlcoholSignal_C->Result_SMYes

Figure 2: NMR-based decision tree for assessing purity.[1][2] The key is distinguishing the brominated methine (4.3 ppm) from the alkene protons (5.8 ppm).[1][2]

Impurity Profiling
  • Elimination Product (Alkene): Look for vinylic protons in the 5.8–6.0 ppm range.[1][2] This impurity forms if the reaction mixture is heated excessively or treated with strong base.[1][2]

  • Hydrolysis (Alcohol): If the bromine hydrolyzes (or reaction is incomplete), the methine proton shifts upfield to approximately 3.9–4.1 ppm .[1][2]

Applications in Medicinal Chemistry

This scaffold is not merely a linker; it is a functional element used to modulate physicochemical properties.[1][2]

  • Bioisosterism: The spiro[3.5]nonane system serves as a rigidified, space-filling bioisostere for 4-substituted piperidines or cyclohexanes.[1][2]

  • Exit Vector Engineering: The C2-bromide allows for the introduction of nucleophiles (amines, thiols, alkoxides) or carbon chains (via Suzuki/Negishi coupling) at a vector orthogonal to the piperidine nitrogen.[1][2]

  • Case Study (Bcl-2 Inhibition): Similar 7-azaspiro[3.5]nonane motifs have been utilized in next-generation Bcl-2 inhibitors (e.g., Sonrotoclax analogs) to improve selectivity and solubility compared to flat biaryl systems.[1][2]

References

  • PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Ketone Precursor Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Zheng, Y., & Tice, C. M. (2014).[1][2][3] The Use of Spirocyclic Scaffolds in Drug Discovery.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1][2] (General scaffold utility and properties).

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Journal of Organic Chemistry.[1][2][3] (Structural dynamics of small-ring spirocycles).

  • Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester.[1][2][7] Patent CN111533752A.[1][2] (Synthetic protocols for bromo-spiro systems). Available at:

Technical Monograph: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for High-Fsp³ Medicinal Chemistry[1][2]

Executive Summary

In the modern pursuit of "escaping flatland," the 7-azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere for the piperidine ring. Specifically, tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1250995-88-2) represents a critical "divergent intermediate."[1][2] It combines a protected amine handle (for late-stage diversification) with a cyclobutyl bromide—a moiety that offers unique reactivity vectors distinct from standard alkyl halides.[1][2]

This guide details the synthesis, reactivity profile, and structural advantages of this building block, synthesizing data from patent literature (e.g., GPR119 agonists, Bcl-2 inhibitors) and fundamental spirocycle chemistry.

Structural Significance & Design Logic
The "Spiro-Piperidine" Advantage

The 7-azaspiro[3.5]nonane core is structurally analogous to a 4,4-disubstituted piperidine but possesses distinct physicochemical properties due to the fused cyclobutane ring:

  • Vector Orthogonality: Unlike 4-substituted piperidines where substituents often lie in the equatorial plane, the spiro-cyclobutane ring forces substituents (at the 2-position) into a vector perpendicular to the piperidine chair.[2]

  • Metabolic Stability: The quaternary spiro-center blocks the metabolically vulnerable 4-position of the piperidine ring.[2]

  • Lipophilicity Modulation: The compact cyclobutane ring adds lipophilicity (

    
    ) without the rotatable bond penalty of an ethyl or isopropyl group, maintaining a rigid hydrodynamic radius.
    
Stereochemical Considerations

Crucial Note: The 2-position of the 7-azaspiro[3.5]nonane system lies on a plane of symmetry (assuming the piperidine nitrogen is not chirally substituted).[2] Therefore, This compound is achiral .[1][2] This eliminates the need for chiral resolution during scale-up, a significant advantage over 2-substituted bicyclo[1.1.1]pentanes or 3-substituted pyrrolidines.[1][2]

Validated Synthesis Protocol

The synthesis of the 2-bromo derivative typically proceeds via the 2-oxo (ketone) and 2-hydroxy (alcohol) intermediates.[1][2] The following protocol is synthesized from optimized routes for spirocyclic ketones.

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway Ketone Precursor Ketone (CAS: 1147153-43-2) Alcohol Intermediate Alcohol (2-hydroxy) Ketone->Alcohol Step 1: NaBH4 MeOH, 0°C -> RT (Quant.) Bromide Target Bromide (CAS: 1250995-88-2) Alcohol->Bromide Step 2: CBr4, PPh3 (Appel Reaction) DCM, 0°C (60-75%)

Figure 1: Two-step conversion from the commercially available ketone to the target bromide.[1][2]

Step-by-Step Methodology

Step 1: Reduction of the Ketone

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Rationale: NaBH₄ is chosen for its chemoselectivity; it reduces the ketone to the secondary alcohol without affecting the Boc-carbamate.[2]

  • Protocol:

    • Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in MeOH (10 vol).

    • Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise to control hydrogen evolution.

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Validation: TLC (50% EtOAc/Hex) should show the disappearance of the ketone spot.

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc. The crude alcohol is usually pure enough for the next step.

Step 2: Bromination (Appel Reaction) [1]

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Rationale: Direct substitution of cyclobutyl alcohols with HBr is harsh and can lead to ring rearrangement or Boc-deprotection.[1][2] The Appel reaction proceeds under neutral conditions, preserving the spiro-ring integrity and the protecting group.

  • Protocol:

    • Dissolve the alcohol (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM (15 vol).

    • Cool to 0°C.

    • Add PPh₃ (1.5 eq) portion-wise.[1][2] Note: The reaction is exothermic.

    • Stir at RT for 4–12 hours.

    • Purification: The formation of triphenylphosphine oxide (TPPO) requires careful chromatography. Elute with a gradient of Hexanes/EtOAc (0% to 20%).

    • Yield: Expect 60–75%.

Reactivity & Applications

The cyclobutyl bromide is a "spring-loaded" electrophile.[1][2] While steric hindrance and ring strain retard classical S_N2 reactions, this scaffold excels in radical-mediated cross-couplings.[1][2]

Reactivity Landscape
Reaction ClassFeasibilityConditions/CatalystKey Insight
S_N2 Substitution LowHigh temp, strong nuc.[1][2]Cyclobutyl ring strain + steric bulk hinders backside attack.[1][2] Only works with azides/thiols.[1][2]
Ni-Catalyzed Cross-Coupling High Ni(cod)₂, Pyridine-bis(imidazoline)Excellent substrate for reductive cross-coupling (e.g., with Aryl-I) to form C(sp³)-C(sp²) bonds.[1][2]
Metallaphotoredox High Ir/Ni dual catalysisAllows coupling with carboxylic acids or alkyl halides via radical intermediates.[1][2]
Elimination ModerateStrong Base (tBuOK)Yields the spiro-alkene, a precursor for hydroboration or cyclopropanation.[2]
Case Studies in Drug Discovery

1. GPR119 Agonists (Diabetes) Research by Taisho Pharmaceutical identified 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[1][2][3] The spiro-scaffold replaced a traditional piperidine, improving the pharmacokinetic (PK) profile by reducing oxidative metabolism while maintaining the necessary geometry for receptor binding.

  • Mechanism:[4][5][6][7][8][9][10] The bromide allows for the attachment of heteroaryl groups via Negishi or Suzuki-Miyaura (via boronate formation) couplings.[2]

2. Bcl-2 Inhibitors (Oncology) BeiGene’s Sonrotoclax (BGB-11417) utilizes a 7-azaspiro[3.5]nonane linker.[1][2][11] The rigidity of the spirocycle was crucial for maximizing potency against wild-type and mutant Bcl-2 variants, superior to the flexible linkers found in Venetoclax.[2][11]

  • Synthesis Insight: The spiro-amine is often elaborated before final coupling, but the bromide variant serves as a key library generator for exploring the "left-hand" side of the molecule.[2]

Divergent Workflow (Graphviz)[1]

Reactivity_Map cluster_radical Radical/Metal Catalysis (Primary Utility) cluster_classic Classical Chemistry Bromide 2-Bromo-7-azaspiro[3.5]nonane (Core Scaffold) Negishi Negishi Coupling (Zn Reagents) Bromide->Negishi Ni cat. PhotoRedox Photoredox Coupling (C-C / C-N Bond) Bromide->PhotoRedox Ir/Ni cat. Elimination Elimination to Alkene (Spiro-olefin) Bromide->Elimination KOtBu Deprotection Boc Removal (Free Amine) Bromide->Deprotection TFA/DCM

Figure 2: Divergent synthetic utility of the cyclobutyl bromide scaffold.[1][2]

Handling & Safety
  • Physical State: White to off-white solid (low melting point) or viscous oil depending on purity.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Alkyl bromides can slowly hydrolyze or discolor (liberating HBr) if exposed to moisture/light.[1][2]

  • Hazards: Treat as a potential alkylating agent.[1][2] Use gloves and work in a fume hood.[1]

  • Analytical Marker:

    • 1H NMR (CDCl₃): Look for the multiplet of the CH-Br proton on the cyclobutane ring, typically shifting downfield (~4.2–4.5 ppm) compared to the alcohol precursor.

    • 13C NMR: The C-Br carbon typically appears around 40–50 ppm.[1][2]

References
  • Matsuda, D., et al. (2018).[3] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1866-1878. Link

  • Qin, L., et al. (2024).[11] "Discovery of Sonrotoclax (BGB-11417): A Potent, Selective, and Orally Bioavailable Bcl-2 Inhibitor."[1][2] Journal of Medicinal Chemistry, 67, 7836–7858.[11] (Discusses the spiro-linker utility). Link[1]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Their Application in Drug Discovery." Angewandte Chemie Int.[1][2] Ed., 49, 3524.[9] (Foundational work on spiro-scaffold properties). Link[1]

  • PubChem Compound Summary. (2025). "tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate."[1][2] (Precursor Data). Link[1]

  • Wuxi AppTec / Enamine Building Blocks.

Sources

Technical Guide: Discovery and Optimization of Novel 7-Azaspiro[3.5]nonane GPR119 Agonists

[1]

Executive Summary: The Spirocyclic Imperative

G-Protein Coupled Receptor 119 (GPR119) remains a high-value target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its dual mechanism: enhancing glucose-dependent insulin secretion (GSIS) and stimulating the release of incretins (GLP-1, GIP). However, first-generation agonists (e.g., piperidine/piperazine derivatives) frequently failed due to high lipophilicity (LogD > 4.0), leading to poor solubility, metabolic instability, and hERG liability.

This guide details the discovery and optimization of 7-azaspiro[3.5]nonane agonists. This specific scaffold acts as a bioisostere of the traditional 4-phenylpiperidine core. By introducing a spiro-fused cyclobutane ring, we increase the fraction of sp3-hybridized carbons (

Mechanistic Rationale & Signaling Pathway[2]

GPR119 is a

1212

23
GPR119 Signaling Cascade[2][3]

GPR119_PathwayAgonist7-Azaspiro AgonistGPR119GPR119 Receptor(GPCR Class A)Agonist->GPR119BindingGsGαs ProteinGPR119->GsActivationACAdenylyl CyclaseGs->ACStimulationcAMPcAMP(Second Messenger)AC->cAMPCatalysisATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAEPACEPAC2cAMP->EPACInsulinInsulin Secretion(β-Cells)PKA->InsulinPhosphorylationCascadeGLP1GLP-1 Release(L-Cells)PKA->GLP1EPAC->Insulin

Caption: GPR119 activation via 7-azaspiro[3.5]nonane agonists triggers the Gs-cAMP-PKA axis, culminating in incretin and insulin release.[1][2]

Chemical Synthesis of the 7-Azaspiro[3.5]nonane Core[1][2][5][6][7]

The critical challenge is constructing the strained cyclobutane ring spiro-fused to the piperidine. The most robust industrial route utilizes a [2+2] cycloaddition strategy.[4]

Synthetic Workflow

Synthesis_WorkflowStartN-Boc-4-PiperidinoneStep1Wittig Olefination(Ph3P=CH2)Start->Step1Inter1N-Boc-4-MethylenePiperidineStep1->Inter1Step2[2+2] Cycloaddition(Cl3COCl / Zn)Inter1->Step2Inter2DichlorocyclobutanoneSpiro-IntermediateStep2->Inter2Step3Dechlorination(Zn / AcOH)Inter2->Step3Core7-Azaspiro[3.5]nonan-1-oneStep3->CoreFinalReductive Amination(Target Agonist)Core->Final

Caption: Robust synthetic route for the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.

Detailed Protocol: Core Construction
  • Olefination: React N-Boc-4-piperidinone with methyltriphenylphosphonium bromide/KHMDS in THF at 0°C to yield the exocyclic alkene.

  • [2+2] Cycloaddition: Treat the alkene with trichloroacetyl chloride and Zn-Cu couple in ether/DME. This generates the dichloroketene in situ, which undergoes regioselective cycloaddition to form the spiro-dichlorocyclobutanone.

  • Dechlorination: Reflux the intermediate with Zinc dust in acetic acid to remove the chlorines, yielding tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

  • Functionalization: Use the ketone (C1 position) for reductive amination with appropriate amines (R3) or Grignard addition to install aryl groups.

Structure-Activity Relationship (SAR) & Optimization

Optimization focuses on two regions: the Capping Group (R2) on the piperidine nitrogen and the Lipophilic Head (R3) attached to the spiro-cycle. The goal is to maximize potency (

Key Optimization Data (Representative)
Compound IDR2 (N-Cap)R3 (Spiro-Substituent)GPR119

(nM)
LogD (pH 7.4)Solubility (

M)
Ref (Piperidine) 5-Ethylpyrimidine4-Mesylphenyl124.25
Spiro-1 5-EthylpyrimidinePhenyl1503.145
Spiro-2 tert-Butyl Carbamate4-Fluorophenyl283.530
Lead (54g) 5-Propylpyrimidine 4-(Methylsulfonyl)phenyl 4 2.6 >100

Analysis:

  • Scaffold Hop: Replacing the 4-phenylpiperidine with 7-azaspiro[3.5]nonane (Spiro-1) initially reduces potency but significantly improves solubility.

  • R3 Optimization: Re-introducing a polar hydrogen-bond acceptor (sulfone) on the aryl ring (Lead 54g) restores potency by engaging critical residues (likely Arg/Thr) in the binding pocket.

  • Result: Compound 54g achieves single-digit nanomolar potency with a LogD < 3.0, ideal for oral bioavailability.

Biological Validation Protocols

Trustworthy data requires self-validating assays. The following protocols are industry standard for

A. HTRF cAMP Accumulation Assay (Primary Screen)

This assay measures the accumulation of cAMP in CHO-K1 cells stably expressing human GPR119.

  • Cell Prep: Harvest CHO-hGPR119 cells and suspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX). IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.

  • Plating: Dispense 2,000 cells/well into a 384-well low-volume white plate.

  • Treatment: Add 5

    
    L of test compound (11-point serial dilution). Incubate for 30 minutes at RT.
    
  • Detection: Add 5

    
    L of cAMP-d2 conjugate followed by 5 
    
    
    L of anti-cAMP-Cryptate (Cisbio HTRF kit).
  • Readout: Incubate 1 hour. Read FRET signal (665 nm/620 nm ratio) on an EnVision plate reader.

  • Validation: Z' factor must be > 0.5. Reference agonist (e.g., GSK1292263) must be included in every plate.

B. GLP-1 Secretion Assay (Functional Secondary)

Validates the incretin-releasing capability in a physiologically relevant cell line (GLUTag or NCI-H716).

  • Seeding: Seed GLUTag cells (murine enteroendocrine) in 24-well plates coated with Matrigel. Culture for 48h.

  • Starvation: Wash cells with Krebs-Ringer buffer (KRB) containing 0.2% BSA and 2.8 mM glucose. Incubate for 2 hours.

  • Stimulation: Treat cells with test compound in KRB (with DPP-IV inhibitor to prevent GLP-1 degradation) for 2 hours.

  • Collection: Collect supernatant. Centrifuge to remove debris.

  • Quantification: Measure GLP-1 using an Active GLP-1 ELISA kit.

  • Control: Use 10

    
    M Forskolin as a positive control (Max response).
    

DMPK & Safety Profiling

Before advancing to in vivo efficacy, the lead candidate must pass specific safety thresholds inherent to this chemical class.

  • hERG Inhibition: Spirocyclic amines can still block hERG. Perform automated patch-clamp (QPatch). Target:

    
    M.
    
  • CYP Inhibition: Assess CYP2D6 and CYP3A4 inhibition. The spiro-core usually reduces CYP2D6 affinity compared to flexible piperidines.

  • Metabolic Stability: Incubate with human/rat liver microsomes. The cyclobutane ring is generally metabolically robust, but the R2/R3 substituents are the primary sites of metabolism.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry (via PubMed/ResearchGate) URL:[Link] (Search Term: "7-azaspiro[3.5]nonane GPR119 agonist 54g")

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Source:[2][5] British Journal of Pharmacology URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Expert Opinion on Drug Discovery URL:[Link]

The Resurgence of Spirocycles: Structural Advantages and Synthetic Pathways in Modern Drug Discovery

[1][2]

Executive Summary

For decades, medicinal chemistry was dominated by "flat" aromatic architectures—structures driven by the Suzuki-Miyaura coupling era.[1] While efficient to synthesize, these molecules often suffer from poor solubility, high promiscuity, and suboptimal pharmacokinetic (PK) profiles.[1]

This guide analyzes the spirocycle —a bicyclic system connected by a single quaternary carbon—as a critical tool for "escaping flatland."[1] We explore how spirocycles increase fraction


1

Part 1: The Geometric Imperative (The "Why")

The correlation between clinical success and structural complexity is well-documented.[1] Flat molecules tend to stack in crystal lattices (reducing solubility) and bind non-specifically to hydrophobic pockets (increasing toxicity).[1] Spirocycles disrupt this planarity.[1]

Physicochemical Modulation

The introduction of a spiro-center impacts three critical parameters:

  • Solubility & Lattice Energy: Spirocycles introduce a "kink" in the molecular structure.[1] This disruption prevents efficient crystal packing, thereby lowering the lattice energy and significantly enhancing aqueous solubility compared to flat aromatic analogs.[1]

  • Metabolic Stability: A spiro-carbon is quaternary and lacks abstractable protons.[1] By replacing a metabolic "soft spot" (like a secondary methine or a gem-dimethyl group) with a spiro-cycle (e.g., spiro-oxetane), researchers can block Cytochrome P450 oxidation sites without significantly altering the steric footprint.[1]

  • Vectorial Exploration: Unlike fused rings (which are planar) or linked rings (which are floppy), spirocycles are rigidly orthogonal .[1] The two rings are locked at ~90° angles, allowing substituents to project into unexplored protein sub-pockets.[1]

Data Comparison: Flat vs. Spiro

The following table summarizes the shift in properties when replacing a standard piperidine/piperazine moiety with a spirocyclic bioisostere (e.g., 2-oxa-6-azaspiro[3.3]heptane).

PropertyFlat Analog (e.g., Piperidine)Spiro Analog (e.g., Spiro[3.3]heptane)Mechanistic Driver
LogD High (Lipophilic)Lower (More Polar)Reduced lipophilic surface area; increased polarity of ether/amine motifs.[1]
Solubility Low to ModerateHighDisruption of planar

-

stacking; increased solvation.[1]
Metabolic Clearance High (N-dealkylation,

-oxidation)
LowSteric shielding of the nitrogen; removal of

-protons.[1]
Target Selectivity Variable (Promiscuous)HighRigid 3D vectors restrict binding to specific complementary pockets.[1]

Part 2: Visualizing the Structural Advantage

The following diagram illustrates the logical flow of selecting a spirocycle during Lead Optimization (LO).

SpiroLogicProblemLead Compound LiabilitySolubilityPoor SolubilityProblem->SolubilityMetabolismHigh Clearance (CYP)Problem->MetabolismSelectivityOff-Target BindingProblem->SelectivityStrategy1Disrupt PlanaritySolubility->Strategy1Strategy2Block Metabolic SiteMetabolism->Strategy2Strategy3Rigidify VectorsSelectivity->Strategy3Solution1Spiro[3.3]heptane(Lattice Energy Reduction)Strategy1->Solution1Solution2Spiro-Oxetane(Steric Shielding)Strategy2->Solution2Solution3Spiro-Piperidine(Orthogonal Projection)Strategy3->Solution3

Caption: Decision matrix for implementing spirocyclic scaffolds to address specific ADME/Tox liabilities.

Part 3: Synthetic Methodologies & Protocols[1][2]

Synthesizing spirocycles is often perceived as difficult.[1][2] However, modern methods have streamlined access.[1] We focus here on Double Alkylation , the robust workhorse used for drugs like Irbesartan and Buspirone, and adaptable for modern spiro-piperidines.[1]

Protocol: Synthesis of a Spiro-Piperidine Derivative

Objective: Synthesis of N-benzyl-4-spiro-cyclohexylpiperidine via double alkylation. This protocol demonstrates the construction of the quaternary center from an active methylene precursor.[1]

Reagents & Equipment[3][1]
  • Substrate: Ethyl cyanoacetate (Active methylene).[1]

  • Alkylating Agent: 1,5-Dibromopentane.[1]

  • Base: Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (safer alternative).[1]

  • Solvent: DMF (Anhydrous) or DMSO.[1]

  • Atmosphere: Nitrogen or Argon (Strictly inert).[1]

Step-by-Step Methodology
  • Preparation of the Anion (Causality: Deprotonation):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add NaH (2.2 equiv) under nitrogen flow.[1] Wash with dry hexane (2x) to remove mineral oil if high purity is required.[1]

    • Add anhydrous DMF (concentration ~0.5 M relative to substrate).[1]

    • Cool to 0°C. Note: Cooling is critical to prevent runaway exotherms during hydrogen gas evolution.[1]

  • Double Alkylation (Causality: Cyclization):

    • Add Ethyl cyanoacetate (1.0 equiv) dropwise.[1] Stir for 30 mins at 0°C until H2 evolution ceases.

    • Add 1,5-Dibromopentane (1.05 equiv) dropwise.[1]

    • Allow the mixture to warm to Room Temperature (RT), then heat to 60°C for 4 hours.

    • Mechanism:[3][4] The first equivalent of base generates the enolate, which performs an SN2 attack on one bromide.[1] The second equivalent generates a new enolate at the same carbon, which attacks the second bromide intramolecularly to close the ring.[1]

  • Workup & Isolation:

    • Quench carefully with saturated NH4Cl solution (exothermic).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with LiCl (5% aq) to remove DMF.[1] Note: DMF retention interferes with crystallization.[1]

    • Dry over MgSO4, filter, and concentrate.[1]

  • Functional Group Manipulation (Optional):

    • The resulting spiro-cyanoester can be reduced (LiAlH4) to the spiro-amine or hydrolyzed/decarboxylated to the spiro-ketone depending on the target pharmacophore.[1]

Advanced Method: Paternò–Büchi for Spiro-Oxetanes

For modern "lead-like" properties, spiro-oxetanes are preferred.[1]

  • Reaction: Photochemical [2+2] cycloaddition.[1]

  • Reagents: Benzaldehyde derivative + Cyclic Olefin (or vice versa).[1]

  • Condition: UV irradiation (LED 365 nm).

  • Advantage: Single-step access to complex oxygenated spirocycles that lower LogP.[1]

Part 4: Clinical Case Studies

Irbesartan (Avapro)[2]
  • Indication: Hypertension (Angiotensin II Receptor Blocker).[3][1]

  • Spiro Role: The spiro-cyclopentane ring forces the imidazolinone core into a specific conformation that optimizes hydrophobic interactions within the AT1 receptor pocket.[1] It prevents the "floppiness" seen in linear alkyl chains [1].[1]

Ledipasvir (Harvoni)[2]
  • Indication: Hepatitis C (NS5A Inhibitor).[1]

  • Spiro Role: Contains a spiro[2.5]octane moiety.[1] This highly rigid, lipophilic spacer connects the two active pharmacophores.[1] The spiro-cyclopropane unit is crucial for orienting the molecule to span the NS5A dimer interface without incurring a high entropy penalty upon binding [2].[1]

Griseofulvin[1][2]
  • Indication: Antifungal.[3][1]

  • Spiro Role: One of the earliest natural product spirocycles.[3][1] The spiro-benzofuranone system creates a rigid, twisted architecture essential for binding to tubulin and disrupting fungal mitosis [3].[1]

Part 5: Future Outlook

The field is moving toward Automated Spirocyclic Library Synthesis . Using flow chemistry and photoredox catalysis, libraries of spiro-azetidines and spiro-oxetanes are being generated to populate "high Fsp3" chemical space systematically.[1] The integration of these scaffolds early in the screening process (rather than just as problem-solvers in late optimization) is becoming the industry standard.[1]

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS). Available at: [Link][1]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][1]

Methodological & Application

Application Note: Chemoselective Transformations of tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1]

Introduction & Strategic Utility

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical "bioisostere" in modern medicinal chemistry, offering a rigid, sp3-rich alternative to flat aromatic rings or flexible piperidines.[1] Specifically, tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (referred to herein as Compound 1 ) serves as a high-value building block for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Structural Analysis & Reactivity Profile[1]
  • Vector Geometry: The spiro[3.5] junction creates a distinct 90° angle between the piperidine and cyclobutane vectors, allowing substituents to access novel chemical space compared to linear linkers.

  • Electrophilic Center: The C2-bromide is a secondary alkyl halide situated on a strained cyclobutane ring.[1]

    • Challenge: Classical

      
       reactions are often sluggish due to the puckered conformation of the cyclobutane ring (steric impedance) and ring strain.
      
    • Risk:[1][2][3] Harsh basic conditions often lead to

      
       elimination, yielding the undesired cyclobutene.
      
    • Solution: Modern Single-Electron Transfer (SET) mechanisms, particularly Nickel-catalyzed cross-electrophile coupling, provide the most reliable derivatization pathways.[1]

Critical Reaction Pathways (Visualized)

The following diagram outlines the three primary divergent pathways for Compound 1 , prioritizing chemoselectivity.

ReactionPathwaysStartStart: 2-Bromo-Spiro Scaffold(Compound 1)Path1Pathway A: Ni-CatalyzedCross-Electrophile CouplingStart->Path1 Ni(cod)2 / dtbbpyAr-Br + Mn0Path2Pathway B: NucleophilicSubstitution (SN2)Start->Path2 Soft Nucleophiles(RS-, N3-)Path3Pathway C: N-BocDeprotectionStart->Path3 TFA or HCl/DioxaneProd1C(sp3)-C(sp2) Product(Aryl/Heteroaryl coupled)Path1->Prod1Prod2Functionalized Linker(Thioether/Azide)Path2->Prod2Prod3Free Secondary Amine(Salt Form)Path3->Prod3

Figure 1: Divergent synthetic utility of Compound 1.[1] Pathway A is preferred for carbon-carbon bond formation, while Pathway B requires careful control to avoid elimination.[1]

Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Aryl-Alkyl Coupling)

Application: Installing an aromatic drug fragment onto the spirocycle without generating unstable organometallics (Grignard/Zincate).[1] This utilizes "Cross-Electrophile Coupling" (XEC) logic.[1][4][5]

Mechanism: The reaction proceeds via a radical chain mechanism where the alkyl bromide (Compound 1) generates a radical species that is captured by the Ni-Aryl complex.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

  • Catalyst: NiCl2[1]·glyme (10 mol%)[1]

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]

  • Reductant: Manganese powder (Mn0) (3.0 equiv) or Zinc dust.[1]

  • Additives: Sodium Iodide (NaI) (0.5 equiv) - Critical for activating the alkyl bromide via Finkelstein exchange.[1]

  • Solvent: DMA (Anhydrous, degassed).[1]

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with NiCl2[1]·glyme (10 mol%) and dtbbpy (15 mol%).[1] Dissolve in DMA (0.1 M concentration relative to substrate) and stir for 10 minutes until the solution turns a deep green (formation of active catalyst).

  • Substrate Addition: Add Compound 1 (1.0 equiv), the Aryl Bromide (1.2 equiv), Mn powder (3.0 equiv), and NaI (0.5 equiv).

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Remove from the glovebox.

  • Heating: Stir vigorously at 60°C for 12–16 hours. Note: Vigorous stirring is essential to keep the metal reductant suspended.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove manganese salts.[1]

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine/ligand residues) and brine. Dry over MgSO4. Purify via flash chromatography (SiO2).

Validation Point: If yield is low (<40%), check the quality of the Mn powder. Activation with dilute HCl followed by washing with ether and drying under vacuum is recommended for older batches.

Protocol B: Controlled Nucleophilic Substitution ( )

Application: Introducing heteroatoms (S, N, O) for linker synthesis.[1] Challenge: The cyclobutane ring favors elimination (

1

Reagents:

  • Nucleophile: Potassium Thioacetate (KSAc) or Sodium Azide (NaN3).[1]

  • Solvent: DMF or DMSO (Polar aprotic is required).[1]

  • Temperature: 50–60°C.[1][6]

Step-by-Step Methodology:

  • Dissolve Compound 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add the nucleophile (1.5 equiv).[1][2]

    • Crucial: Do NOT add strong bases like NaH or t-BuOK, as these will instantly convert Compound 1 to the cyclobutene byproduct.[1]

  • Heat to 50°C under N2 for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The bromide is lipophilic; the product (e.g., azide or thioacetate) will typically show a shift in retention time.

  • Work-up: Dilute with water and extract with Et2O (Diethyl ether is preferred over EtOAc to avoid emulsions with DMF).

Protocol C: N-Boc Deprotection (Acidolysis)

Application: Exposing the secondary amine for amide coupling (e.g., connecting to an E3 ligase ligand for PROTACs).[1]

Reagents:

  • Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:1).[1]

  • Scavenger: Triisopropylsilane (TIPS) (only if using TFA and the molecule contains electron-rich aromatics).[1]

Step-by-Step Methodology:

  • Dissolve Compound 1 (or its derivative) in Dioxane (or DCM).[1]

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Observation: A white precipitate (the amine hydrochloride salt) often forms.[1]

  • Isolation:

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate:[1] Concentrate under reduced pressure.[1] Azeotrope with toluene twice to remove excess HCl.

  • Storage: Store as the HCl salt. The free base is stable but prone to absorbing CO2 from the air.

Data Summary & Troubleshooting

ParameterNi-Catalyzed Coupling (Protocol A)Nucleophilic Sub.[1][2] (Protocol B)
Primary Mechanism Radical Chain (SET)

(Concerted)
Key Risk Homocoupling of Ar-Br

Elimination (Cyclobutene formation)
Preferred Solvent DMA or DMPUDMF or DMSO
Atmosphere Strictly Inert (Ar/N2)Inert preferred
Typical Yield 60–85%50–70%
Troubleshooting Add 4-ethylpyridine (additive) if conversion stalls.[1][2]Lower temp to 40°C if elimination is observed.[1]

References

  • MedChemExpress. "tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PROTAC Linker."[1][7] Product Applications and Protocols. Accessed Jan 2026.[1][2][8] Link

  • Weix, D. J., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides."[1] Organic Syntheses, 2022, 99, 215-233.[1][4] (Foundational protocol for Ni-XEC of secondary alkyl halides). Link

  • ChemicalBook. "Synthesis and Properties of 7-azaspiro[3.5]nonane derivatives." ChemicalBook Database.[1] Accessed Jan 2026.[1][2][8] Link

  • Lin, S., et al. "Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling."[1][9] J. Am. Chem. Soc.[1][2] (Relevant for electrochemical variants of this coupling). Link[1]

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rigidifying PROTAC Linkers using tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate [1]

Abstract

This application note details the strategic implementation of This compound (CAS: 203661-69-2) as a rigid linker scaffold in Proteolysis Targeting Chimera (PROTAC) design.[1] Unlike flexible polyethylene glycol (PEG) or alkyl chains, this spirocyclic module introduces conformational restriction, reducing the entropic penalty of ternary complex formation.[1] This guide provides the rationale, physicochemical profile, and validated synthetic protocols for incorporating this moiety into heterobifunctional degraders.[1]

The Strategic Case for Spirocyclic Linkers

In the evolution of "Linkerology," the field is moving away from passive connectors toward active structural elements. Flexible linkers (PEGs) often suffer from high entropic costs upon binding and poor metabolic stability (oxidative cleavage).[1]

The 7-azaspiro[3.5]nonane core offers three distinct advantages:

  • Entropic Pre-organization: The spiro-fusion locks the exit vectors of the E3 and POI (Protein of Interest) ligands, reducing the degrees of freedom lost upon ternary complex formation (

    
    ).[1]
    
  • Metabolic Resilience: The all-carbon spiro-core lacks the ether oxygens of PEGs, eliminating susceptibility to oxidative metabolism (e.g., by CYPs).[1]

  • Physicochemical Balance: The spirocycle increases lipophilicity (

    
    ) moderately compared to PEG but maintains solubility better than linear alkyl chains due to its non-planar, 3D character (
    
    
    
    character).[1]
Mechanistic Rationale Diagram

G cluster_0 Flexible Linker (PEG) cluster_1 Rigid Spiro Linker A High Conformational Freedom B High Entropic Penalty (ΔS < 0) A->B Binding D Low Entropic Penalty (ΔS ≈ 0) C Pre-organized Geometry C->D Binding

Caption: Comparison of thermodynamic costs between flexible PEG linkers and rigid spirocyclic linkers during ternary complex formation.

Technical Profile: The Molecule

Identity: this compound CAS: 203661-69-2 Role: Bifunctional Linker Module (Electrophile + Protected Amine)[1]

PropertyValue / DescriptionImpact on PROTAC
Molecular Weight 239.31 g/mol Low MW contribution allows for larger ligands.[1]
Geometry Spiro[3.5] (Cyclobutane fused to Piperidine)Defines a specific ~109°–120° exit angle.[1]
Functional Group A Secondary Bromide (Cyclobutyl)Electrophile for cross-coupling or substitution.[1]
Functional Group B Boc-Protected AmineLatent nucleophile for amide coupling to E3/POI.[1]
CLogP ~2.5 (Estimated)Balances polarity of highly polar E3 ligands (e.g., VHL).[1]

Synthetic Workflows

The synthesis of a PROTAC using this linker typically follows a "Head-to-Tail" approach.[1] The secondary bromide on the cyclobutane ring is sterically hindered and subject to ring strain; therefore, Functionalization of the Bromide (Step 1) is usually performed before Boc-deprotection to prevent side reactions involving the free amine.

Workflow Diagram

Workflow Start Start: tert-butyl 2-bromo-7-azaspiro[3.5] nonane-7-carboxylate Step1 Step 1: Bromide Functionalization (S-Alkylation, O-Alkylation, or Cross-Coupling) Start->Step1  Nucleophile + Base   Intermediate Intermediate: Ligand-Linker-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Hydrolysis) Intermediate->Step2  TFA/DCM   Amine Free Amine Intermediate Step2->Amine Step3 Step 3: Amide Coupling (Attach 2nd Ligand) Amine->Step3  COOH-Ligand + HATU   Final Final PROTAC Step3->Final

Caption: Standard stepwise synthesis workflow for incorporating the spirocyclic linker.

Detailed Experimental Protocols

Protocol A: Functionalization of the Bromide (Nucleophilic Substitution)

Context: The cyclobutyl bromide is a secondary halide.[1] It is less reactive than primary alkyl bromides and prone to elimination if strong, bulky bases are used.[1] This protocol uses a soft nucleophile (Thiol or Phenol) which is common for attaching VHL or CRBN ligands.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Target Ligand-OH or Ligand-SH (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein-like mechanism.[1]

Procedure:

  • Preparation: In a flame-dried vial, dissolve the Nucleophile (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide/thiolate.
    
  • Addition: Add the spiro-bromide linker (1.0 equiv) and KI (0.1 equiv).

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] Cyclobutyl substitution is slow.[1] If elimination (olefin formation) is observed, lower temperature to 50°C and extend time.[1]

  • Work-up: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative (Advanced): If


 fails due to steric bulk, utilize Nickel-Catalyzed Cross-Coupling  (e.g., Ni(cod)2 / Pyridine-bis(imidazoline)) to couple the bromide with an aryl iodide or boronic acid.[1]
Protocol B: Boc Deprotection & Amide Coupling

Context: Once the first ligand is attached, the amine is exposed to connect the second ligand (usually the E3 ligase binder like Thalidomide-acid or VHL-acid).

Step 1: Deprotection

  • Dissolve the intermediate from Protocol A in DCM (0.1 M).[1]

  • Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).[1]

  • Stir at RT for 1–2 hours (Monitor by TLC/LCMS for disappearance of Boc).

  • Critical Step: Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.[1] The amine will exist as a TFA salt.[1]

Step 2: Amide Coupling

  • Dissolve the Carboxylic Acid Ligand (1.0 equiv) in DMF.[1]

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate.

  • Add the Spiro-Amine TFA salt (1.0 equiv) dissolved in minimal DMF.[1]

  • Stir at RT for 2–4 hours.

  • Purify directly via Preparative HPLC (Reverse Phase).[1]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
LCMS: M-HBr peak Elimination (Olefin formation) during Protocol A.Temperature too high or base too strong.[1] Switch from

to

. Lower temp to 50°C.
No Reaction (Protocol A) Steric hindrance of cyclobutyl ring.[1]Add KI (catalytic) or switch to DMSO.[1] Ensure anhydrous conditions.
Poor Solubility Rigid linker aggregation.[1]Use 1:1 DCM/MeOH for transfers.[1] Ensure final purification uses a gradient starting at 5% ACN.
NMR: Missing t-Bu Signal Successful deprotection.Confirm loss of singlet at ~1.45 ppm (9H).
NMR: Multiplet at 4.2-4.5 ppm Cyclobutyl Methine (CH-X).[1]This proton shifts upfield significantly after substitution (Br

O/S/N).[1]

References

  • Spirocyclic Motifs in Drug Design: Title: "The influence of linker conformation on PROTAC potency and selectivity." Source:Journal of Medicinal Chemistry URL:[Link] (General reference for rigid linker concept).[1]

  • Chemical Properties & Safety: Title: "Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798" Source:[1] PubChem URL:[1][Link][1]

  • Nucleophilic Substitution Mechanisms: Title: "Nucleophilic Substitution Reactions of Cyclobutyl Halides" Source: Chemistry LibreTexts URL:[Link]

  • PROTAC Linker Design Principles: Title: "Characteristic roadmap of linker governs the rational design of PROTACs" Source:Signal Transduction and Targeted Therapy (via PMC) URL:[1][Link]

Sources

use of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate in GPR119 agonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (referred to herein as Spiro-Br ) in the synthesis of GPR119 agonists.

Abstract & Introduction

G-protein-coupled receptor 119 (GPR119) is a validated target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2][3] Agonists of GPR119 stimulate glucose-dependent insulin secretion (GDIS) and the release of incretins (GLP-1, GIP).[1][2]

The 7-azaspiro[3.5]nonane scaffold has emerged as a "privileged structure" in GPR119 medicinal chemistry. Unlike flexible piperidines, the spirocyclic core restricts conformational entropy, improving receptor binding affinity and metabolic stability. This compound (Spiro-Br) is a critical electrophilic building block. While traditional methods utilize the corresponding ketone or alcohol, the bromide variant is uniquely suited for modern Metallaphotoredox Cross-Coupling , enabling the direct formation of challenging C(sp³)-Aryl bonds.

Chemical Profile: Spiro-Br

PropertySpecification
Chemical Name This compound
CAS Number 1225276-23-2 (Analogous/Related)
Molecular Formula C₁₃H₂₂BrNO₂
Molecular Weight 304.23 g/mol
Physical State White to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye).[4] Avoid inhalation.

Mechanistic Rationale: Why the Bromide?

The 2-position of the spiro[3.5]nonane system resides on a cyclobutane ring.

  • Classical Limitation: Nucleophilic substitution (

    
    ) on cyclobutyl halides is kinetically sluggish due to ring puckering and steric strain. 
    
    
    
    pathways are disfavored due to the instability of the cyclobutyl cation.
  • The Solution (Radical Chemistry): The C–Br bond is an excellent precursor for alkyl radicals. Using dual catalysis (Photoredox + Nickel), the Spiro-Br can be coupled with aryl halides under mild conditions. This bypasses the need for harsh nucleophilic displacements and allows access to novel IP space (direct C-C bonds rather than C-O or C-N linkers).

GPR119 Signaling Pathway

Activation of GPR119 by spirocyclic agonists triggers the


-cAMP-PKA pathway.[2]

GPR119_Pathway Agonist Spirocyclic Agonist Receptor GPR119 Receptor (Pancreatic u03b2-cells / L-cells) Agonist->Receptor Binding Gs Gu03b1s Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP u2191 AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Insulin / GLP-1 Secretion PKA->Effect Phosphorylation Cascade

Figure 1: GPR119 signaling cascade initiated by spirocyclic agonists.[2]

Experimental Protocols

Protocol A: Metallaphotoredox Cross-Coupling (Primary Application)

Objective: Coupling Spiro-Br with an Aryl Bromide (Ar-Br) to form a C(sp³)-C(sp²) bond. Mechanism: Iridium-catalyzed photoredox cycle generates a radical at the spiro-C2 position, which is intercepted by a Nickel catalytic cycle carrying the aryl group.

Reagents:

  • Substrate 1: Spiro-Br (1.0 equiv)

  • Substrate 2: Aryl Bromide (e.g., 4-bromo-2-fluorobenzonitrile) (1.0 equiv)

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂[5]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Reductant: TDAE or Hantzsch Ester (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: Anhydrous DMSO or DMA.[6]

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with NiCl₂·glyme (0.05 equiv) and dtbbpy (0.05 equiv). Dissolve in DMSO and stir for 10 min to form the active Ni-ligand complex (solution turns green/blue).

  • Reaction Assembly: Add Spiro-Br (1.0 equiv), Aryl Bromide (1.0 equiv), and the Iridium photocatalyst (0.01 equiv) to the vial.

  • Reagent Addition: Add 2,6-lutidine and the reductant (e.g., TDAE). Seal the vial with a septum cap.

  • Irradiation: Remove from glovebox. Place the vial in a photoreactor (blue LED,

    
     = 450 nm). Fan cool to maintain temp < 35°C. Stir vigorously for 12–18 hours.
    
  • Workup: Dilute with ethyl acetate (EtOAc) and wash with water (3x) to remove DMSO. Dry organic layer over

    
    , filter, and concentrate.[7]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

  • TLC: Disappearance of Spiro-Br (

    
     in 30% EtOAc/Hex).
    
  • LC-MS: Look for mass of [Product + H]

    
    . Note that the Boc group is acid-sensitive; avoid acidic mobile phases if possible or expect [M-Boc+H] fragments.
    
Protocol B: Nucleophilic Substitution (Secondary Application)

Objective: Displacement of Bromide by a Phenol (Ether synthesis). Note: Due to the cyclobutyl ring strain, this reaction requires elevated temperatures and polar aprotic solvents.

Reagents:

  • Spiro-Br (1.0 equiv)

  • Substituted Phenol (e.g., 2-fluoro-4-methanesulfonylphenol) (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or NMP.

Procedure:

  • Dissolve the phenol and

    
     in dry DMF. Stir at RT for 30 min to generate the phenoxide.
    
  • Add Spiro-Br in one portion.

  • Heat the reaction to 80–90°C for 16 hours. Caution: Do not exceed 100°C to avoid Boc thermolysis.

  • Cool to RT, dilute with water, and extract with EtOAc.

  • Purify via silica gel chromatography.[7]

Deprotection & Final Assembly

After the core coupling (Protocol A or B), the Boc group must be removed to functionalize the piperidine nitrogen (the "tail" of the GPR119 agonist).

Protocol:

  • Dissolve the coupled intermediate in DCM (dichloromethane) .

  • Add TFA (Trifluoroacetic acid) (1:4 v/v ratio with DCM).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.

  • Next Step: The resulting secondary amine is typically reacted with a carbamate (e.g., isopropyl chloroformate) or a pyrimidine electrophile to complete the GPR119 agonist structure.

Synthesis Workflow Diagram

Synthesis_Workflow Start Spiro-Br (Reagent) PathA Protocol A: Metallaphotoredox (Ir/Ni, Blue LED) Start->PathA Aryl Halide PathB Protocol B: Nucleophilic Sub. (Cs2CO3, 90°C) Start->PathB Phenol/Amine Intermed Coupled Intermediate (Boc-Protected) PathA->Intermed C-C Bond PathB->Intermed C-O/N Bond Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Amine Free Amine (Spiro-NH) Deprotect->Amine Final Final GPR119 Agonist (Carbamate/Heterocycle Cap) Amine->Final Capping

Figure 2: Synthetic workflow for converting Spiro-Br into bioactive GPR119 agonists.

Troubleshooting & Optimization

  • Low Yield in Protocol A: Oxygen inhibits the radical catalytic cycle. Ensure rigorous degassing (freeze-pump-thaw x3) of solvents.

  • Elimination By-products: In Protocol B, the cyclobutyl bromide can undergo E2 elimination to form the cyclobutene. If this occurs, lower the temperature and switch to a less bulky base (e.g.,

    
     instead of 
    
    
    
    ) or switch to Protocol A.
  • Boc Instability: If the Boc group is lost during high-temp reactions, consider using the Cbz-protected analog, though hydrogenolysis will be required later.

References

  • GPR119 Mechanism & Target Validation

    • Ritter, K. et al. "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes."[1][2][3][8] J. Med. Chem.2016 , 59, 8, 3579–3592. Link

  • Spirocyclic Scaffolds in Drug Design

    • Burkhard, J. A. et al. "Synthesis and Structural Analysis of the 7-Azaspiro[3.5]nonane System." J. Org. Chem.2012 , 77, 14, 6358–6362. Link

  • Metallaphotoredox Cross-Coupling of Alkyl Bromides

    • Tellis, J. C. et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science2014 , 345, 433-436. Link

  • Patent Reference (Azaspirocycles)

    • US Patent 11,505,546 B2. "Azaspirocycles as monoacylglycerol lipase modulators." (Describes use of this compound in cross-coupling). Link

Sources

Application Note: High-Fidelity Suzuki Cross-Coupling of tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1]

Executive Summary & Strategic Importance

The transition from flat, aromatic-heavy drug candidates to three-dimensional, high-Fsp³ architectures is a defining trend in modern medicinal chemistry.[1] The 7-azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere for piperidine and cyclohexyl rings, offering improved metabolic stability and novel vector exploration.[1]

However, the functionalization of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1216936-29-6 / 896464-16-7 derivatives) presents a specific synthetic challenge.[1] Unlike aryl halides, this substrate is a secondary alkyl halide situated on a strained cyclobutane ring. Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) typically fail due to slow oxidative addition and rapid

1

This guide details two field-proven protocols to overcome these mechanistic barriers, ensuring high yields and reproducibility.

Mechanistic Analysis: The "Secondary Alkyl" Challenge

To successfully couple this spiro-bromide, one must understand why standard methods fail.[1] The reaction hinges on the competition between the desired Reductive Elimination and the undesired


-Hydride Elimination1
The Failure Mode (Standard Conditions)
  • Slow Oxidative Addition: The electron-rich

    
     C-Br bond is harder to break than an 
    
    
    C-Br bond.[1]
  • Fast

    
    -Hydride Elimination:  Once the Palladium inserts, the resulting alkyl-Pd species has accessible 
    
    
    -hydrogens.[1] Without a bulky ligand to enforce the correct geometry, the complex eliminates H-Br, resulting in an alkene or the reduced alkane, killing the catalytic cycle.
The Solution (Ligand Engineering)

We utilize Bulky, Electron-Rich Phosphines (e.g., RuPhos, CataCXium A) or Nickel Catalysis .

  • Electron-Rich: Facilitates the difficult oxidative addition.[1]

  • Bulky: Sterically crowds the metal center, disfavoring the geometry required for

    
    -hydride elimination and accelerating reductive elimination.
    

GStartSpiro-Bromide (Substrate)OxAddOxidative Addition(Slow Step)Start->OxAdd+ Pd(0)Pd0Pd(0) SpeciesPd0->OxAddLigand ControlTransMetTransmetallation(+ Ar-B(OH)2)OxAdd->TransMetBetaElimFAIL: Beta-Hydride Elimination( alkene/alkane byproduct)TransMet->BetaElimStandard Ligands(e.g., PPh3)RedElimSUCCESS: Reductive Elimination(Coupled Product)TransMet->RedElimBulky Ligands(e.g., RuPhos)RedElim->Pd0Regeneration

Figure 1: Mechanistic divergence in alkyl Suzuki coupling. Success depends on accelerating the Reductive Elimination pathway via specific ligand choice.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended)

Best for: Coupling with Aryl/Heteroaryl Boronic Acids. High throughput compatible.

This protocol utilizes a Palladium precatalyst containing the RuPhos ligand. RuPhos is specifically designed to suppress

1

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: RuPhos Pd G3 (or G4) (2–5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene : Water (10:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox or under strictly maintained Argon flow, charge a reaction vial (equipped with a stir bar) with the Spiro-Bromide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Add RuPhos Pd G3 (0.02 to 0.05 equiv).[1] Note: Weighing the precatalyst in air is possible but rapid transfer to inert atmosphere is preferred.

  • Solvent Addition:

    • Add degassed Toluene and degassed Water (10:1 v/v).[1] The concentration of the substrate should be approx. 0.1 M to 0.2 M.[1]

    • Critical: Oxygen is the enemy of alkyl-Pd intermediates.[1] Sparge solvents with Argon for 15 mins prior to use.[1]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 80 °C (external block temperature) with vigorous stirring.

    • Monitor via LCMS at 2 hours and 16 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with EtOAc and wash with water.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash chromatography (typically Hexane/EtOAc gradient).[1]

Protocol B: The "Fu" Method (Alternative)

Best for: Sterically hindered partners or when Pd fails. Uses Nickel.[2][5][6][7]

Based on the seminal work of Gregory Fu, this method uses Nickel, which naturally suppresses

1

Reagents:

  • Catalyst: NiI₂ (10 mol%)

  • Ligand: trans-2-aminocyclohexanol hydrochloride (20 mol%) OR trans-N,N'-dimethylcyclohexane-1,2-diamine.[1]

  • Base: NaHMDS (2.0 equiv)[1]

  • Solvent: Isopropanol (IPA)[1]

Key Difference: This reaction is often run at 60 °C in alcoholic solvents, which is unique to this catalytic cycle.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on common deviations.

VariableConditionOutcomeMechanistic Reason
Ligand PPh₃ / dppf0% Yield Rapid

-hydride elimination leads to alkene/alkane.[1]
Ligand RuPhos / XPhos 75–95% Yield Bulky biaryl phosphine promotes reductive elimination.[1]
Base Na₂CO₃Low Yield Insufficient activation of boronic acid in organic/water mix.[1]
Base K₃PO₄ High Yield Optimal basicity and solubility profile for this system.[1]
Atmosphere Air<10% Yield Oxidation of phosphine ligand and Pd(0).[1]
Troubleshooting Guide
  • Issue: LCMS shows mass of [M-Br+H] (Protodehalogenation).

    • Cause: The reaction is "stalling" at the alkyl-Pd-hydride state.

    • Fix: Increase catalyst loading to 5 mol%; ensure strict exclusion of water (unless using the specific Toluene/Water interface); switch to Protocol B (Nickel) .

  • Issue: Low conversion of Bromide.

    • Cause: Oxidative addition is too slow.[1]

    • Fix: Switch to CataCXium A or SPhos ligands; increase temperature to 100 °C.

Safety & Handling

  • Palladium/Nickel Precatalysts: Potential sensitizers.[1] Handle in a fume hood.

  • Spiro-Bromide: Treat as a potential alkylating agent.[1] Wear nitrile gloves and eye protection.[1]

  • Solvents: Toluene is a reproductive toxin.[1] Ensure proper ventilation.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in medicinal chemistry.[8][9][10] Expert Opinion on Drug Discovery.[1][9]

    • [1]

  • Buchwald-Hartwig / Suzuki of Alkyl Halides (RuPhos)

    • Milner, P. J., et al. (2017). Pd-Catalyzed Cross-Coupling of Secondary Alkyl Halides. Journal of the American Chemical Society.[3][4][7]

    • [1]

  • Gregory Fu Nickel Catalysis (Secondary Alkyl Halides)

    • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides.[1][6] Journal of the American Chemical Society.[3][4][7]

    • [1]

  • Commercial Availability & Properties

    • BLD Pharm.[1] this compound Product Page.

Advanced Functionalization Strategies for the 7-Azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometric Advantage

In modern drug discovery, the "escape from Flatland" is more than a trend; it is a necessity for improving physicochemical properties. The 7-azaspiro[3.5]nonane core has emerged as a superior bioisostere for the ubiquitous piperidine and morpholine rings.[1] By fusing a cyclobutane ring to the piperidine core at the C4 position, this scaffold introduces significant Fsp³ character without altering the fundamental binding vector of the nitrogen.

Strategic Value:

  • Conformational Restriction: The spiro-fusion locks the piperidine chair, reducing the entropic penalty upon protein binding.[1]

  • Metabolic Stability: The steric bulk of the cyclobutane ring protects the vulnerable C4 position of the piperidine from oxidative metabolism (e.g., CYP450 hydroxylation).

  • Vector Orthogonality: It offers two distinct, non-interacting vectors for functionalization: the N7 amine (the "Head") and the C2 position on the cyclobutane ring (the "Tail").

Recent successes, such as the Bcl-2 inhibitor Sonrotoclax (BGB-11417) , validate this scaffold's ability to improve potency and selectivity over traditional linkers [1].[1][2]

Strategic Functionalization Map

The functionalization of 7-azaspiro[3.5]nonane is best approached by dividing the molecule into two zones.[1] The following decision tree outlines the synthetic logic.

G Core 7-Azaspiro[3.5]nonane Core VectorN Vector A: N7-Functionalization (The 'Head') Core->VectorN VectorC Vector B: C2-Functionalization (The 'Tail') Core->VectorC MethodN1 Buchwald-Hartwig (Arylation) VectorN->MethodN1 High Value MethodN2 Reductive Amination (Alkylation) VectorN->MethodN2 MethodC1 Reductive Amination (via Ketone) VectorC->MethodC1 SAR Diversity MethodC2 Grignard Addition (Tertiary Alcohols) VectorC->MethodC2

Figure 1: Strategic disconnection of the 7-azaspiro[3.5]nonane core. Vector A targets the piperidine nitrogen, typically linking to the heteroaryl pharmacophore. Vector B targets the cyclobutane ring, usually via a ketone handle.

Protocol A: N7-Arylation via Buchwald-Hartwig Coupling[1]

The secondary amine at position 7 is the primary handle for attaching the scaffold to heteroaryl drug cores. While SNAr works for electron-deficient heterocycles, palladium-catalyzed coupling is required for electron-neutral or electron-rich systems.[1]

Mechanism & Rationale

Steric hindrance around the spiro center is minimal at the N7 position, allowing for high yields. However, the choice of ligand is critical to prevent


-hydride elimination if the coupling partner is an alkyl halide (though rare in this context).[1] We utilize a RuPhos/Pd  system due to its exceptional performance with secondary cyclic amines and broad substrate scope [2].
Experimental Protocol

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)[1][3]

  • Amine: 7-azaspiro[3.5]nonane (or derivative) (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: RuPhos (4 mol%) or BrettPhos (for difficult substrates)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvation: Add anhydrous toluene (0.2 M concentration relative to halide). Stir for 5 minutes to pre-form the active catalytic species (solution often turns dark red/brown).

  • Addition: Add the aryl halide and the 7-azaspiro[3.5]nonane amine.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash chromatography (typically DCM/MeOH gradients).

Critical Quality Attribute (CQA): Monitor the disappearance of the aryl halide by LCMS. If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

Protocol B: C2-Functionalization via Reductive Amination[1]

Functionalizing the cyclobutane ring (the "Tail") is challenging due to ring strain. The most robust entry point is the ketone intermediate: 7-azaspiro[3.5]nonan-2-one .[1] This allows for the rapid generation of amine libraries at the C2 position.

Mechanism & Rationale

Direct alkylation of the cyclobutane ring is difficult. Reductive amination of the ketone avoids the formation of quaternary ammonium salts and allows for the introduction of solubilizing groups. We use Sodium Triacetoxyborohydride (STAB) because it is mild enough to not reduce the ketone prior to imine formation and tolerates acid-sensitive groups [3].[1]

Workflow Diagram

G Step1 Step 1: Imine Formation Ketone + Amine (1.1 eq) + AcOH Step2 Step 2: Reduction Add NaBH(OAc)3 (1.5 eq) Step1->Step2 1-2h @ RT Step3 Step 3: Quench & Workup Sat. NaHCO3 / DCM Extraction Step2->Step3 16h @ RT

Figure 2: One-pot reductive amination workflow for C2-functionalization.

Experimental Protocol

Reagents:

  • Substrate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (N-Boc protected ketone)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1]

  • Additive: Acetic Acid (1-2 drops, catalytic)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1][4]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the ketone and the amine in DCE (0.1 M). Add catalytic acetic acid.[1][4] Stir at room temperature for 1 hour to ensure imine/iminium formation.

    • Note: If using a hydrochloride salt of the amine, add 1.0 equiv of TEA.

  • Reduction: Add NaBH(OAc)₃ in a single portion.

  • Reaction: Stir at room temperature for 16 hours under nitrogen.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[1]

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography.

Data Interpretation:

  • Stereochemistry: The reduction often yields a mixture of cis and trans isomers relative to the spiro center. These are usually separable by HPLC but may appear as overlapping spots on TLC.[1]

  • NMR Signature: Look for the C2 proton (methine) signal, which typically shifts upfield to ~2.5–3.0 ppm upon amination, distinct from the ketone precursor.

Comparative Data: Spiro vs. Non-Spiro

The following table highlights the physicochemical improvements typically observed when switching from a standard piperidine to the 7-azaspiro[3.5]nonane core.

Property4-Substituted Piperidine7-Azaspiro[3.5]nonaneImpact
Fsp³ Fraction ModerateHighImproved solubility & complexity
Lipophilicity (LogD) VariableLowerReduced non-specific binding
Metabolic Stability Low (C4 oxidation)HighSteric blocking of metabolic hot-spot
Vector Geometry Linear/PlanarOrthogonalAccess to new IP space

References

  • Qin, L., et al. (2024).[1][2] "Discovery of Sonrotoclax (BGB-11417): A Potent, Selective, and Orally Bioavailable Bcl-2 Inhibitor."[1] Journal of Medicinal Chemistry. [Link][1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

experimental protocol for using tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

This compound is a high-value, sp3-rich building block designed to address the "flatland" problem in modern drug discovery.[1] By replacing traditional piperidine or cyclohexyl linkers with this spirocyclic scaffold, researchers can dramatically alter the physicochemical profile of a lead compound without changing its fundamental connectivity.

Key Structural Advantages:

  • Vector Orthogonality: The spiro[3.5] system forces substituents on the four-membered ring (C2 position) into a vector perpendicular to the piperidine ring, accessing novel chemical space within binding pockets.[1]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) than flexible alkyl chains.[1]

  • Fsp3 Enhancement: Increases the fraction of sp3 carbons, correlating with improved solubility and clinical success rates.

Part 2: Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₂₂BrNO₂

  • Molecular Weight: ~304.23 g/mol

  • Physical State: White to off-white low-melting solid or viscous oil.[1]

Stability & Storage (Critical Application Note):

  • Thermal Sensitivity: Cyclobutyl bromides are secondary alkyl halides prone to thermal elimination (dehydrohalogenation) to form the corresponding cyclobutene.[1] Store at -20°C.

  • Base Sensitivity: Avoid strong, non-nucleophilic bases (e.g., t-BuOK, LDA) at room temperature, as these promote E2 elimination.

  • Light Sensitivity: Carbon-Bromine bonds are susceptible to photolytic cleavage.[1] Store in amber vials.

Part 3: Experimental Protocols

The following protocols are designed to overcome the inherent sluggishness of cyclobutyl halides in classical Sɴ2 reactions and their tendency toward elimination in Palladium-catalyzed cycles.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Csp³-Csp² Bond Formation)

The "Gold Standard" for attaching this scaffold to heteroaryl cores.

Rationale: Palladium catalysts often fail with cyclobutyl bromides due to slow oxidative addition and rapid


-hydride elimination.[1] Nickel catalysts, proceeding via a radical mechanism (single-electron transfer), bypass these limitations.[1]

Reagents:

  • Substrate 1: this compound (1.0 equiv)[1]

  • Substrate 2: Aryl Bromide or Heteroaryl Bromide (1.0 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)[1]

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)[1]

  • Reductant: Manganese powder (Mn⁰) (3.0 equiv, activated)

  • Additive: Sodium Iodide (NaI) (0.5 equiv) - Accelerates reaction via Finkelstein exchange.[1]

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.[1]

Step-by-Step Methodology:

  • Activation: In a glovebox or under Argon, weigh Mn powder into a flame-dried vial. Add TMSCl (2 drops) and stir in DMA for 15 mins to activate the surface.[1]

  • Catalyst Formation: In a separate vial, premix NiCl₂·glyme and dtbbpy in DMA until a green homogeneous solution forms.[1]

  • Assembly: Add the Aryl Bromide, the Spiro-Bromide (Substrate 1), and NaI to the Mn vial.

  • Initiation: Add the catalyst solution to the reaction mixture. Seal with a crimp cap (PTFE septum).[1]

  • Reaction: Stir vigorously at 60°C for 12–16 hours. Note: Vigorous stirring is essential for heterogeneous reductants.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Mn salts.[1] Wash with 1M HCl (to remove pyridine/Ni) and Brine.[1]

  • Purification: Flash chromatography. The product usually elutes later than the starting aryl bromide.[1]

Validation Criteria:

  • LCMS: Look for the mass of [Ar-Spiro-Boc + H]⁺.[1]

  • NMR: The distinctive multiplet of the CH-Br (usually

    
     4.2-4.5 ppm) will disappear and be replaced by a multiplet upfield (
    
    
    
    3.0-3.5 ppm) corresponding to the CH-Ar.[1]
Protocol B: Radical Hydroalkylation (Giese-Type Reaction)

For attaching the scaffold to electron-deficient alkenes (Michael Acceptors).[1]

Rationale: Cyclobutyl radicals are generated easily from bromides using photoredox or silyl-radical abstraction.[1] This allows the spiro-ring to be appended to acrylates or vinyl sulfones.[1]

Reagents:

  • Substrate: Spiro-Bromide (1.0 equiv)[1]

  • Acceptor: Methyl Acrylate or similar (2.0 equiv)

  • Radical Initiator: TTMSS (Tris(trimethylsilyl)silane) (1.1 equiv)[1]

  • Photocatalyst: 4CzIPN (2 mol%) or Ir(ppy)₃

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (degassed).[1]

Methodology:

  • Combine Spiro-Bromide, Acceptor, Photocatalyst, and Base in a vial.[1]

  • Degas via sparging with Nitrogen for 10 mins.

  • Add TTMSS via syringe.[1]

  • Irradiate with Blue LED (450 nm) at RT for 24 hours.

  • Mechanism: The silyl radical abstracts the bromine, generating a cyclobutyl radical which attacks the alkene.

Protocol C: Deprotection (Boc Removal)

Standard procedure, but optimized to prevent acid-catalyzed rearrangement.[1]

Reagents:

  • 4M HCl in Dioxane (anhydrous).[1]

  • Solvent: Dichloromethane (DCM).[1]

Methodology:

  • Dissolve the coupled spiro-intermediate in DCM (0.1 M).[1]

  • Cool to 0°C (Ice bath). Crucial: Heat can promote ring contraction in strained systems.

  • Add 4M HCl/Dioxane (5-10 equiv) dropwise.

  • Stir at 0°C to RT. Monitor by LCMS (loss of t-Bu, -56 Da, and CO₂, -44 Da).[1]

  • Isolation: Concentrate in vacuo. Do not heat above 40°C. Triturate the resulting salt with diethyl ether to obtain the white solid hydrochloride salt.[1]

Part 4: Visualization & Workflows

Figure 1: Synthetic Utility Map (DOT Diagram)

SpiroUtility Bromide Spiro-Bromide (Precursor) NiCoupling Ni-Catalyzed Cross-Coupling Bromide->NiCoupling Ar-Br / Mn / dtbbpy Radical Photoredox/Radical Addition Bromide->Radical Alkene / Blue LED Zincate Zn-Insertion (Knochel Reagent) Bromide->Zincate Zn / LiCl ArylProd Aryl-Spiro Scaffolds NiCoupling->ArylProd AlkylProd Alkyl-Spiro Esters Radical->AlkylProd NuclProd Spiro-Nucleophile (Organozinc) Zincate->NuclProd

Caption: Divergent synthetic pathways for this compound, highlighting the versatility of the bromide handle.

Figure 2: Nickel Catalytic Cycle (Simplified)

NiCycle Ni0 Ni(0)Ln Ni2_Ar Ar-Ni(II)-Br Ni0->Ni2_Ar Oxidative Addn Ni1 Ar-Ni(I) Ni2_Ar->Ni1 Reduction (Mn) Ni3 Ar-Ni(III)-Alkyl Ni1->Ni3 Radical Capture Ni3->Ni0 Reductive Elim (Product Release) ArBr Ar-Br ArBr->Ni2_Ar AlkylBr Spiro-Br AlkylBr->Ni3 SET Mn Mn(0) -> Mn(II) Mn->Ni1

Caption: Mechanistic flow of the Ni-catalyzed reductive coupling. The spiro-bromide enters via Single Electron Transfer (SET) to the Ni(I) species.[1]

Part 5: Troubleshooting & Optimization Data

Table 1: Optimization of Cross-Coupling Conditions

VariableConditionOutcomeNotes
Catalyst Pd(OAc)₂ / XPhos< 10% Yield

-hydride elimination dominates.[1]
Catalyst NiCl₂·glyme / dtbbpy > 85% Yield Optimal.[1] Requires dry solvent.[1]
Solvent DMF60% YieldSlower rate than DMA.[1]
Solvent DMA > 85% Yield Best solubility for Mn salts.[1]
Reductant Zinc dust50-70% YieldCan promote hydrodehalogenation side-product.[1]
Reductant Manganese > 85% Yield Milder; less reduction of the bromide.

Part 6: References

  • Weix, D. J. (2015).[1] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[2] Link[1]

  • Molander, G. A., & Gormisky, P. E. (2008).[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][3] The Journal of Organic Chemistry, 73(19), 7481–7485. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Qin, L., et al. (2024).[1][4] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[1][4] Journal of Medicinal Chemistry, 67, 7836–7858.[4] (Demonstrates utility of 7-azaspiro[3.5]nonane linker). Link[1]

Sources

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate in library synthesis for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate in Library Synthesis

Executive Summary: Escaping Flatland

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (


-rich) scaffolds is a defining trend of modern drug discovery.[1][2] this compound (hereafter Spirononane-Br ) represents a "privileged scaffold" in this domain.[2]

This spirocyclic core offers a rigid, non-planar geometry that mimics the vector alignment of piperazines or cyclohexanes but with distinct metabolic and solubility profiles. The C2-bromide functionality on the cyclobutane ring serves as a versatile handle for Diversity-Oriented Synthesis (DOS) , allowing researchers to install orthogonal vectors relative to the N7-amine.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a rigid linker with defined exit vectors.[1][2]

  • PROTAC Linkers: Modulating linker length and rigidity between Warhead and E3 Ligase ligand.[2]

  • Bioisosteres: Replacement of phenyl or cyclohexyl rings to improve metabolic stability (blocking metabolic soft spots).[2]

Structural Analysis & Reactivity Profile

The Spirononane-Br scaffold presents unique reactivity challenges due to the strain of the cyclobutane ring and the steric environment of the secondary bromide.

  • Cyclobutane Ring Strain (~26 kcal/mol): The ring is puckered to relieve torsional strain. This puckering influences the trajectory of incoming nucleophiles.

  • Secondary Bromide Reactivity:

    • 
       Pathways:  Sterically hindered.[1][2] Reaction with bulky nucleophiles is sluggish and prone to elimination (
      
      
      
      ) side products.[1][2]
    • Radical/Metal-Catalyzed Pathways: Highly favorable.[1][2] The secondary radical at C2 is stabilized enough for Nickel-catalyzed cross-coupling (reductive coupling) or photoredox transformations, which are the preferred methods for library synthesis.

  • Boc-Protective Group: Stable to basic and reductive conditions; cleaved quantitatively with TFA/DCM or HCl/Dioxane.[1][2]

Strategic Library Workflow

The following diagram illustrates the divergent synthesis strategy using Spirononane-Br as a linchpin.

LibraryWorkflow Start Spirononane-Br (Scaffold) PathA Path A: C-C Bond Formation (Ni-Catalysis/Negishi) Start->PathA Ar-Br / Alkyl-Br PathB Path B: Heteroatom Displacement (Thiols/Azides) Start->PathB R-SH / NaN3 InterA C2-Functionalized Intermediate PathA->InterA InterB C2-Heteroatom Intermediate PathB->InterB Deprotect Boc Deprotection (TFA or HCl) InterA->Deprotect InterB->Deprotect FinalLib Final Library (Amide/Urea/Sulfonamide) Deprotect->FinalLib N-Capping

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the C2-bromide and N7-Boc group.[1][2]

Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Arylation)

Best for: Installing aromatic or heteroaromatic rings at the C2 position.[2] This method avoids the preparation of sensitive organometallics by using a reductive cross-electrophile coupling strategy.

Mechanism: Ni(0)/Ni(II) catalytic cycle driven by a stoichiometric reductant (Mn or Zn).[2] Reference: Adapted from Weix et al.[1][2] and MacMillan et al.[1][2] methodologies for secondary alkyl halides.[1][2][3][4]

Reagents:

  • Substrate: Spirononane-Br (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1][2]

  • Catalyst:

    
     (10 mol%)[2]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)[1][2]

  • Reductant: Manganese powder (

    
    ) (3.0 equiv, <10 micron particle size preferred)[1][2]
    
  • Additives: Sodium Iodide (NaI) (0.5 equiv), TMSCl (0.1 equiv - activator)[1][2]

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous, degassed.[1][2]

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with Spirononane-Br (0.5 mmol), Ar-Br (0.6 mmol),

    
     (11 mg), dtbbpy (13.4 mg), Mn powder (82 mg), and NaI (37 mg).[1][2]
    
  • Solvent Addition: Add anhydrous DMA (2.5 mL, 0.2 M concentration).

  • Activation: Add TMSCl (6

    
    L) to activate the Mn surface.[2]
    
  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 60°C for 16–24 hours . Note: Vigorous stirring is critical to keep Mn suspended.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove excess Mn/salts.

    • Wash the filtrate with 1M HCl (to remove Ni traces) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The spiro-product usually elutes later than the starting aryl bromide.

Self-Validation/QC:

  • LCMS: Look for the disappearance of the Ar-Br peak. The product mass will be

    
    .[2]
    
  • NMR: The C2-H proton (on the cyclobutane) typically shifts upfield from ~4.2 ppm (in the bromide) to ~3.0-3.5 ppm (in the arylated product), depending on the aryl ring electronics.

Protocol B: Zinc Insertion (Preparation of Spiro-Zinc Reagent)

Best for: Large-scale preparation of a nucleophilic building block for Negishi couplings.[1][2]

Reagents:

  • Substrate: Spirononane-Br (1.0 equiv)[1][2]

  • Zinc Dust: Activated (1.5 equiv)[2]

  • LiCl: (1.5 equiv) - Knochel's conditions[1][2]

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Zinc Activation: Flame-dry a flask under Argon. Add Zn dust and LiCl.[1][2] Heat to 150°C under vacuum for 1 hour. Cool to RT under Argon.

  • Insertion: Add THF. Add TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%) to activate Zn.[1][2]

  • Addition: Add Spirononane-Br solution in THF dropwise at 25°C.

  • Aging: Stir at 25-40°C for 4-12 hours.

  • Titration: Titrate an aliquot with iodine to determine the concentration of the organozinc reagent.

  • Storage: The resulting Spirononane-ZnBr solution is stable at -20°C for weeks and can be used directly in Negishi couplings with Pd(dppf)Cl2.[1][2]

Data Summary & Troubleshooting

ParameterValue / CharacteristicNotes
Molecular Weight 304.23 g/mol Monoisotopic mass for Br-79 isotope.[1][2]
Physical State White to off-white solidLow melting point; keep cold to prevent caking.[1][2]
Solubility DCM, THF, EtOAc, DMSOPoor solubility in Hexanes/Water.[1]
Stability Good (Boc & Br)Avoid strong bases (e.g., NaH) which may cause E2 elimination.[1][2]
Primary Failure Mode

-Hydride Elimination
In cross-couplings, if Pd is used instead of Ni, alkene formation is common.[1]

Troubleshooting Guide:

  • Issue: Low yield in Ni-coupling.

    • Solution: Ensure Mn powder is "fine" grade.[1][2] Add 4-ethylpyridine (20 mol%) as an additive to stabilize the Ni-center.[1][2]

  • Issue: Starting material remains in

    
     reactions.
    
    • Solution: Switch solvent to DMF or NMP and raise temperature to 80°C. Add KI (catalytic) to form the more reactive iodide in situ (Finkelstein).

Mechanism of Ni-Catalyzed Coupling

Understanding the mechanism ensures the user applies the correct controls (e.g., exclusion of


).

NiMechanism Ni0 Ni(0)Ln OxAdd1 Oxidative Addition (Ar-Br) Ni0->OxAdd1 NiII_Ar L_nNi(II)-Ar(Br) OxAdd1->NiII_Ar RadicalGen Radical Generation (Spiro-Br -> Spiro*) NiII_Ar->RadicalGen SET NiIII Radical Capture (Ni(III) Species) NiII_Ar->NiIII RadicalGen->NiIII Spiro Radical RedElim Reductive Elimination (Product Release) NiIII->RedElim RedElim->Ni0 Catalyst Turnover MnRed Mn(0) -> Mn(II) (Regeneration of Ni(0)) MnRed->Ni0 Reduction Step

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling. Note the critical role of the Single Electron Transfer (SET) to generate the secondary radical on the spiro-ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Weix, D. J. (2015).[1][2] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. [Link]

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link][2]

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie. [Link][2]

Sources

solid-phase synthesis using tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Spirocyclic Libraries Using tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Executive Summary

This application note details the protocol for utilizing ** this compound** as a core building block in Solid-Phase Organic Synthesis (SPOS). The 7-azaspiro[3.5]nonane scaffold is a privileged structure in modern medicinal chemistry, offering a high fraction of sp³-hybridized carbons (


) and defined exit vectors that improve metabolic stability and receptor selectivity compared to flat aromatic systems [1, 2].

This guide focuses on a "Diversity-at-the-Core" strategy. By anchoring the scaffold to the resin via the piperidine nitrogen, we expose the secondary bromide on the cyclobutane ring. This allows for late-stage functionalization via Nickel-Catalyzed Cross-Electrophile Coupling (XEC) , a superior alternative to sluggish


 displacements on strained rings.

Strategic Overview & Mechanism

The synthesis hinges on the orthogonal reactivity of the Boc-protected amine and the secondary bromide.

  • Resin Selection: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin . This resin minimizes steric crowding during loading and allows for the direct attachment of the secondary amine (piperidine ring) without a linker, although a spacer (e.g., Glycine or GABA) can be used if steric hindrance at the reaction site is a concern.

  • The Challenge of the Cyclobutane Bromide: Nucleophilic substitution (

    
    ) on cyclobutanes is often retarded by ring puckering and "I-strain" (internal strain). Therefore, this protocol prioritizes radical-mediated cross-coupling  (Ni/Bipyridine), which proceeds via a radical intermediate that relieves ring strain during the bond-forming step [3, 4].
    
Workflow Logic Diagram

SPS_Workflow Start Starting Material: Boc-Spiro-Br Step1 1. Solution Phase De-Boc (TFA/DCM) Start->Step1 Deprotection Step2 2. Resin Loading (2-CTC Resin, DIEA) Step1->Step2 Immobilization Step3 3. Ni-Catalyzed Cross-Coupling (XEC) Step2->Step3 Aryl/Alkyl Halide + Ni catalyst Step4 4. Cleavage (HFIP or TFA) Step3->Step4 Release Final Final Library Compound Step4->Final QC/Purification

Figure 1: Critical path for the solid-phase elaboration of the spiro[3.5]nonane scaffold.

Experimental Protocols

Phase 1: Scaffold Preparation and Resin Loading

Objective: To generate the free amine and immobilize it onto the solid support without affecting the bromide handle.

Reagents Required:

  • This compound (Starting Material)

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH) for capping

Step-by-Step Protocol:

  • Boc Deprotection (Solution Phase):

    • Dissolve 1.0 g of the Boc-spiro-bromide in 10 mL of DCM.

    • Add 2.5 mL of TFA dropwise at 0°C.

    • Stir at room temperature (RT) for 1 hour. Monitor by TLC or LCMS (disappearance of starting material).

    • Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA. The resulting TFA salt is used directly.
      
  • Resin Loading:

    • Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 minutes. Drain.

    • Dissolve the spiro-amine TFA salt (1.2 equivalents relative to resin loading) in dry DCM (8 mL).

    • Add DIEA (4.0 equivalents). Note: Excess base is crucial to neutralize the TFA salt and scavenge HCl generated during loading.

    • Add the solution to the resin and shake at RT for 2 hours.

    • Capping: Add 1 mL of MeOH and DIEA (0.5 mL) to the reaction mixture and shake for 20 minutes. This caps unreacted trityl chloride sites.

    • Washing: Drain and wash resin: DCM (

      
      ), DMF (
      
      
      
      ), DCM (
      
      
      ).

QC Checkpoint: Remove a small aliquot (~5 mg), cleave with 1% TFA/DCM, and analyze by ¹H NMR. Verify the integrity of the cyclobutane bromide (multiplet at


 4.2–4.5 ppm).

Phase 2: On-Resin Nickel-Catalyzed Cross-Coupling

Objective: To functionalize the secondary bromide with an aryl or alkyl group. This protocol uses reductive cross-electrophile coupling.

Mechanism: The Ni(0) catalyst undergoes oxidative addition into the aryl halide (solution) and the alkyl bromide (resin). A reductant (Mn or Zn) regenerates the catalyst.

Reagents Required:

  • Resin-bound Spiro-Bromide (from Phase 1)

  • Aryl Bromide or Iodide (Electrophile partner, 3.0 equiv)

  • 
     (10 mol%)
    
  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Manganese powder (Mn, 5.0 equiv) or Zinc dust

  • Sodium Iodide (NaI, 0.5 equiv) - accelerates the reaction via Finkelstein reaction in situ.

  • Solvent: DMA (N,N-Dimethylacetamide) – degassed.

Protocol:

  • Catalyst Pre-complexation (Glovebox or inert stream preferred):

    • In a vial, mix

      
       and dtbbpy in DMA. Stir for 10 mins until a clear green solution forms.
      
  • Reaction Setup:

    • Place the resin (100 mg, ~0.1 mmol) in a fritted reaction vessel.

    • Add the Aryl Halide (0.3 mmol) and Mn powder (0.5 mmol) to the vessel.

    • Add the NaI (0.05 mmol).

    • Add the catalyst solution (from step 1) to the resin.

    • Critical Step: Sparge the slurry with Argon for 5 minutes to remove oxygen. Oxygen kills the Ni(0) species.

  • Incubation:

    • Seal the vessel and shake at 60°C for 16 hours.

  • Work-up:

    • Drain the dark reaction mixture.

    • Wash extensively to remove metal residues: DMF (

      
      ), 0.1 M aqueous EDTA or sodium diethyldithiocarbamate solution in DMF (
      
      
      
      - essential for Ni removal), DMF (
      
      
      ), DCM (
      
      
      ).

Phase 3: Cleavage and Analysis

Objective: Release the compound from the resin.

  • Cleavage:

    • Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM (mild cleavage) or 1% TFA in DCM for 30 minutes.

    • Note: Strong acids (50-95% TFA) are generally not required for 2-CTC cleavage and might degrade sensitive cross-coupled products.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate in vacuo.

  • Purification:

    • Redissolve in DMSO/MeOH and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Data Summary & Troubleshooting

Reaction Performance Table
VariableStandard ConditionOptimization for Difficult Substrates
Resin 2-Chlorotrityl ChlorideRink Amide (requires linker)
Coupling Partner Aryl IodidesAryl Bromides + NaI (0.5 eq)
Catalyst


(requires strict inert atm.)
Temperature 60°C40°C (for thermally labile groups) or 80°C (steric bulk)
Time 16 Hours24-36 Hours (double coupling recommended)
Expert Troubleshooting
  • Problem: Low conversion of the bromide.

    • Root Cause:[1][2] The spiro[3.5] system has a puckered cyclobutane ring. Steric hindrance at the C2 position is significant.

    • Solution: Switch from Mn reductant to Tetrakis(dimethylamino)ethylene (TDAE) as a soluble organic reductant, which can penetrate the resin matrix better than solid metal powders.

  • Problem: Homocoupling of the Aryl Halide (Ar-Ar).

    • Root Cause:[1][2] Fast oxidative addition of Ni to Ar-X compared to Alkyl-Br.

    • Solution: Add the Aryl Halide slowly (syringe pump) or use a large excess of the resin-bound alkyl bromide (lower loading resin).

References

  • Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4] Expert Opinion on Drug Discovery, 11(9), 831–834.

  • Burkhard, J. A., et al. (2010). Improving the physicochemical properties of drug candidates by using spirocyclic scaffolds.[2][3][4] Journal of Medicinal Chemistry, 53(6), 2200-2209.

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775.

  • Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Nickel-Catalyzed C(sp2)–C(sp3) Cross-Coupling. Journal of the American Chemical Society, 140(3), 1165–1174.

Sources

Application Note: Strategic Diastereocontrol in 7-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a rigid, spirocyclic bioisostere for 4-substituted piperidines. By incorporating a cyclobutane ring spiro-fused to a piperidine, this scaffold increases the fraction of sp3 carbons (


) and provides distinct exit vectors that escape the "flatland" of traditional aromatic drug design.

However, the utility of this scaffold is frequently bottlenecked by the diastereoselective functionalization of the cyclobutane ring (specifically at the C2 position). This Application Note provides a validated protocol for the diastereodivergent reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, enabling the selective access to both cis and trans isomers (relative to the spiro-fusion geometry) for Structure-Activity Relationship (SAR) studies.

Structural Analysis & Stereochemical Challenge

The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring spiro-fused to a four-membered cyclobutane ring. Unlike the spiro[3.3]heptane system, the [3.5] system possesses a unique conformational bias due to the chair form of the piperidine and the "puckering" of the cyclobutane.

The "Puckering" Effect

Cyclobutane rings are rarely planar; they adopt a puckered conformation to minimize torsional strain (eclipsing interactions). In the spiro[3.5] system, this puckering creates two distinct faces for nucleophilic attack at the C2-ketone:

  • The "Endo" Face: Sterically shielded by the piperidine ring (specifically the axial hydrogens at C5/C9).

  • The "Exo" Face: The more accessible face, directed away from the piperidine bulk.

Controlling the trajectory of hydride delivery allows for the selective synthesis of diastereomers.

Visualization of the Pathway

The following diagram illustrates the synthetic logic and stereochemical divergence.

SpiroSynthesis Start N-Boc-4-methylene piperidine Inter [2+2] Cycloaddition (Dichloroketene) Start->Inter Cl3CCOCl, Zn/Cu Ketone Spiro-Ketone (7-azaspiro[3.5]nonan-2-one) Inter->Ketone Dechlorination (Zn, HOAc) ReagentA Route A: L-Selectride (Kinetic Control) Ketone->ReagentA ReagentB Route B: NaBH4 / CeCl3 (Thermodynamic Control) Ketone->ReagentB Prod_Cis Cis-Alcohol (Axial OH) ReagentA->Prod_Cis Steric Approach Control Prod_Trans Trans-Alcohol (Equatorial OH) ReagentB->Prod_Trans Equilibration/ Small Hydride

Figure 1: Synthetic workflow for the generation and divergent reduction of the 7-azaspiro[3.5]nonane scaffold.

Experimental Protocols

The following protocols describe the functionalization of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate . If this intermediate is not commercially sourced, it can be synthesized via the [2+2] cycloaddition of N-Boc-4-methylenepiperidine with dichloroketene, followed by zinc reduction [1].

Protocol A: Kinetic Reduction (Accessing the cis-Alcohol)

Objective: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Major isomer: cis/pseudo-axial). Mechanism: The bulky borohydride reagent (L-Selectride) attacks from the less hindered "exo" face (away from the piperidine), forcing the hydroxyl group into the more sterically crowded "endo" (pseudo-axial) position.

Materials:

  • Substrate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂, 10% NaOH

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool to -78°C under a nitrogen atmosphere.

  • Dissolution: Dissolve the spiro-ketone (1.0 g, 4.18 mmol) in anhydrous THF (20 mL) and transfer to the RBF.

  • Addition: Add L-Selectride (5.0 mL, 5.0 mmol) dropwise over 15 minutes via syringe pump. Critical Process Parameter (CPP): Maintain internal temperature below -70°C to ensure kinetic selectivity.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully warm to 0°C. Add 10% NaOH (5 mL) followed by dropwise addition of 30% H₂O₂ (5 mL). Caution: Exothermic.

  • Workup: Dilute with Et₂O, wash with saturated Na₂S₂O₃ (to remove peroxides) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂). The cis-isomer typically elutes second (more polar) in EtOAc/Hexane systems due to the exposed hydroxyl group, though this varies by column conditions.

Protocol B: Thermodynamic Reduction (Accessing the trans-Alcohol)

Objective: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Major isomer: trans/pseudo-equatorial). Mechanism: Small hydride donors (NaBH₄) allow for reversible attack or attack governed by product stability (pseudo-equatorial preference). The addition of Cerium(III) chloride (Luche conditions) can further enhance 1,2-reduction selectivity and yield.

Materials:

  • Substrate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv)

  • Reagent: NaBH₄ (1.5 equiv), CeCl₃·7H₂O (1.5 equiv)

  • Solvent: Methanol (MeOH)

Procedure:

  • Setup: Dissolve the spiro-ketone (1.0 g, 4.18 mmol) and CeCl₃·7H₂O (2.3 g, 6.27 mmol) in MeOH (20 mL). Cool to -10°C.

  • Addition: Add NaBH₄ (237 mg, 6.27 mmol) portion-wise over 10 minutes. Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

  • Workup: Quench with saturated NH₄Cl solution. Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3x).

  • Purification: Flash chromatography. This protocol typically yields a diastereomeric ratio (dr) favoring the trans-isomer (approx. 3:1 to 5:1). Separation of isomers is required.

Analytical Data & Isomer Assignment

Correctly assigning the stereochemistry is critical. Do not rely solely on polarity.

Comparison of Methods
ParameterProtocol A (L-Selectride)Protocol B (NaBH₄/CeCl₃)
Dominant Isomer cis (Pseudo-Axial OH)trans (Pseudo-Equatorial OH)
Selectivity (dr) > 95:5~ 80:20
Mechanism Steric Approach ControlProduct Stability / Torsional Strain
Key NOE Signal Strong NOE between C2-H and Piperidine Axial-HWeak/No NOE between C2-H and Piperidine
NOESY Interpretation Guide

To validate the structure, perform a 2D-NOESY experiment:

  • Trans-Isomer (Equatorial OH): The proton at C2 is axial . It will show strong Through-Space correlations (NOE) with the axial protons of the piperidine ring (C5/C9) due to the puckered geometry bringing them into proximity.

  • Cis-Isomer (Axial OH): The proton at C2 is equatorial . It points away from the piperidine ring, resulting in weak or absent NOE correlations with the piperidine axial protons.

Advanced Functionalization: Reductive Amination

For medicinal chemistry applications requiring amines (e.g., chemokine receptor antagonists), the ketone can be converted to the amine with similar stereocontrol.

Protocol:

  • Imine Formation: Treat ketone with amine (R-NH₂) and Ti(OiPr)₄ (neat or in THF) to form the imine/enamine species.

  • Reduction:

    • Use NaBH(OAc)₃ for thermodynamic control (favors trans-amine).

    • Use L-Selectride (on the pre-formed imine) for kinetic control (favors cis-amine).

References

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angew.[][3][4] Chem. Int. Ed., 2010 , 49, 9052–9067.

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[][3][4] Chem. Int. Ed., 2006 , 45, 7736–7739.

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chem. Rev., 2014 , 114, 8257–8322.

  • Pfizer Inc. "Spirocyclic Piperidine Derivatives as Chemokine Receptor Antagonists." World Intellectual Property Organization Patent WO2012056372.

Sources

Application Note: Azaspiro[3.5]nonane Scaffolds in Metabolic Disease Targets

[1]

Introduction: Escaping Flatland in Metabolic Drug Discovery

Metabolic disease targets, particularly G-Protein Coupled Receptors (GPCRs) like GPR119 and enzymes like 11


-HSD1

The 7-azaspiro[3.5]nonane scaffold represents a paradigm shift toward high-

  • Vectorial Definition: The spiro-fusion locks substituents into precise vectors, reducing the entropic penalty of binding compared to flexible piperidines.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (typically the 4-position of piperidine), extending half-life (

    
    ) in microsomal stability assays.
    
  • Solubility Enhancement: The disruption of planar crystal packing lowers the melting point and significantly improves thermodynamic solubility (

    
    ).
    

Case Study: GPR119 Agonists

Target: GPR119 (Class A GPCR). Mechanism: Activation of GPR119 in pancreatic

1Scaffold Application:7-azaspiro[3.5]nonane

Mechanism of Action: GPR119 Signaling

The following diagram illustrates the signal transduction pathway activated by 7-azaspiro[3.5]nonane agonists.[1]

GPR119_PathwayAgonist7-Azaspiro[3.5]nonaneAgonistGPR119GPR119(GPCR)Agonist->GPR119BindingGsGαs ProteinGPR119->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPCatalyzesATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivatesGLP1GLP-1 ReleasecAMP->GLP1L-cellsInsulinInsulin Secretion(Exocytosis)PKA->InsulinPhosphorylation Cascade(β-cells)

Caption: Signal transduction cascade initiated by 7-azaspiro[3.5]nonane agonists in pancreatic

1

Experimental Protocols

Protocol A: Chemical Synthesis of the 7-Azaspiro[3.5]nonane Core

This protocol describes the construction of the N-Boc-7-azaspiro[3.5]nonane-2-carboxylate core, a versatile building block for metabolic disease libraries.

Reagents Required:

  • 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (N-Boc-ethylisonipecotate)

  • 1,3-Dibromopropane

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (saturated aq.)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 500 mL round-bottom flask with N-Boc-ethylisonipecotate (10.0 g, 38.9 mmol) and anhydrous THF (150 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add LiHMDS (42.8 mL, 42.8 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Stir at -78°C for 1 hour to ensure complete enolate formation.

  • Spiro-Cyclization (Alkylation):

    • Add 1,3-dibromopropane (4.3 mL, 42.8 mmol) dropwise to the cold enolate solution.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Critical Step: Add a second portion of LiHMDS (42.8 mL, 42.8 mmol) dropwise at 0°C. This second equivalent deprotonates the intermediate alkyl bromide, forcing the intramolecular cyclization to form the cyclobutane ring.

    • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction with saturated

      
       (100 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the 7-azaspiro[3.5]nonane ester as a colorless oil.[2]

Self-Validation Checkpoint:

  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the piperidine C4-methine proton (typically ~2.5 ppm) and the appearance of cyclobutane multiplets (1.8–2.2 ppm).

Protocol B: In Vitro GPR119 Functional Assay (cAMP)

To validate the biological activity of synthesized spiro-derivatives, a cell-based cAMP accumulation assay is required.

Materials:

  • Cell Line: HEK293 stably expressing human GPR119 (hGPR119-HEK).

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Reference Agonist: GSK1292263.[3]

Workflow:

  • Cell Preparation:

    • Harvest hGPR119-HEK cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX) at

      
       cells/mL.
      
    • Dispense 5 µL/well into a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare a 10-point serial dilution (1:3) of the test compound in stimulation buffer.

    • Add 5 µL of compound solution to the cells.

    • Incubate for 30 minutes at RT.

  • Detection (HTRF):

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Data Analysis:

    • Read plate on an HTRF-compatible reader (e.g., EnVision).

    • Calculate the HTRF Ratio (

      
      ).
      
    • Normalization: Convert ratios to cAMP concentration using a standard curve.

    • Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic model to determine

      
      .
      

Data Presentation Table: | Compound ID | Structure Core | hGPR119


GSK1292263Spiro-001Spiro-002
Protocol C: Microsomal Metabolic Stability

This protocol verifies the "metabolic stability" claim of the spiro-scaffold compared to a standard piperidine.

Workflow:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quench: Add cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    .
    • Target Criteria:

      
       min for lead candidates.
      

Synthesis Workflow Diagram

The following diagram summarizes the retrosynthetic logic and forward synthesis of the functionalized scaffold.

Synthesis_WorkflowStartN-Boc-Ethylisonipecotate(Commercial)Step1Enolate Formation(LiHMDS, -78°C)Start->Step1Step2Alkylation & Cyclization(1,3-Dibromopropane)Step1->Step2Core7-Azaspiro[3.5]nonane Core(Spiro-Ester)Step2->CoreYield ~60-70%DerivFunctionalization(Amide Coupling/Suzuki)Core->DerivHydrolysis &CouplingFinalGPR119 AgonistCandidateDeriv->Final

Caption: Synthetic route for accessing functionalized 7-azaspiro[3.5]nonane GPR119 agonists.

References

  • Taisho Pharmaceutical Co., Ltd. (2018).[4][5] Design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[1] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Technical Guides. Link

  • Ritter, T., et al. (2018). Spirocyclic Motifs in Drug Discovery: 7-Azaspiro[3.5]nonane. Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2010). Discovery of GSK1292263A, a GPR119 agonist for the treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2022). Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1]

Ticket Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist[1]

System Overview & Chemical Liabilities

Before initiating purification, you must understand the "failure modes" of this molecule. This is not a standard stable amine; it combines a sterically strained ring with a good leaving group.[1]

ComponentFunctionLiabilityCritical Handling Rule
Spiro[3.5] Core Structural ScaffoldHigh Ring Strain (~26 kcal/mol)Avoid temperatures >45°C during concentration.[1]
Cyclobutyl Bromide Reactive HandleE1/E2 Elimination NEVER use unmodified silica gel.[1] Acidic sites promote elimination to the alkene.
Boc Group Amine ProtectionAcid SensitivityMaintain pH > 7 during workup.[1] Avoid strong Lewis acids.[1]

Purification Workflow (The "Happy Path")

The most common synthesis route involves the Appel reaction (Alcohol

Do not load the crude reaction mixture directly onto a column.
Phase A: Bulk Impurity Removal (TPPO)

Recommended Method: Zinc Chloride Complexation This method exploits the Lewis basicity of TPPO to form a precipitate, leaving your Boc-protected product in solution.

  • Dissolution: Dissolve the crude residue (containing product and TPPO) in minimal Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Complexation: Add anhydrous Zinc Chloride (ZnCl₂) (approx. 1.5 - 2.0 equivalents relative to expected TPPO).[1]

    • Note: If using a solution of ZnCl₂ in ether, add slowly.

  • Precipitation: Stir at room temperature for 30–60 minutes. A bulky white solid (TPPO-ZnCl₂ complex) will form.[1]

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass frit.

  • Wash: Wash the solid cake with 2 volumes of the solvent (DCM/EtOAc).

  • Concentration: Concentrate the filtrate in vacuo (Bath < 35°C).

Phase B: Flash Column Chromatography (FCC)

Critical Adjustment: Neutralized Stationary Phase Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to catalyze the elimination of the secondary cyclobutyl bromide.

Protocol: Preparing Neutralized Silica

  • Slurry: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% EtOAc in Hexanes).[1]

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes (CV) of the mobile phase (containing 1% Et₃N).

  • Loading: Load your crude oil (from Phase A).

  • Elution: Run the gradient without further Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if the run is long.

Recommended Gradient Table:

Mobile Phase A Mobile Phase B Gradient Profile Notes
Hexanes (or Heptane) Ethyl Acetate 0% B (2 CV) Flush non-polars

| | | 0%


Product Elution Window

1

Visualization of Workflows

The following diagrams illustrate the logic flow for purification and the stability decision matrix.

PurificationWorkflowStartCrude Reaction Mixture(Contains TPPO)CheckTPPOIs TPPO present?Start->CheckTPPOZnCl2ZnCl2 Complexation(ppt. TPPO)CheckTPPO->ZnCl2Yes (Appel/Wittig)CrudeOilConcentrated FiltrateCheckTPPO->CrudeOilNo (Other route)FilterFilter Solid(Remove TPPO-Zn complex)ZnCl2->FilterFilter->CrudeOilSilicaCheckSilica PreparationCrudeOil->SilicaCheckAcidicSiStandard Silica(RISK: Elimination)SilicaCheck->AcidicSiStandardNeutSiNeutralized Silica(1% Et3N Pre-wash)SilicaCheck->NeutSiRecommendedProductPure Product(Clear Oil/Solid)AcidicSi->ProductLow Yield / ImpureFCCRun Column(Hex/EtOAc)NeutSi->FCCFCC->Product

Figure 1: Purification Logic Flowchart. Note the critical branch at Silica Preparation to prevent product degradation.

StabilityPathwaysMolecule2-Bromo-7-azaspiro[3.5]nonaneEliminationElimination Product(Cyclobutene)Molecule->EliminationPromoted byBocLossDeprotection(Free Amine)Molecule->BocLossPromoted byHeatHeat (>50°C)Heat->EliminationAcidAcid (Silica/H+)Acid->EliminationE1 MechanismAcid->BocLoss

Figure 2: Degradation Pathways.[1] The cyclobutyl bromide is thermally and hydrolytically sensitive.

Troubleshooting & FAQs

Scenario 1: "I see two sets of peaks in my NMR. Is it a mixture of diastereomers?"

Diagnosis: Likely Boc-Rotamers , not diastereomers.[1] Technical Explanation:

  • Stereochemistry: The this compound molecule possesses a plane of symmetry passing through the spiro-carbon and the nitrogen atom (assuming the piperidine ring is rapidly flipping).[1] It is generally achiral and does not have cis/trans isomers in the traditional sense unless the piperidine ring is substituted or locked.

  • Rotamers: The tert-butyl carbamate (Boc) group has restricted rotation around the N-C(O) bond due to resonance. This creates two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you may have an impurity or a structural isomer.[1]

Scenario 2: "My product decomposes on the column (streaking/low recovery)."

Diagnosis: Acid-catalyzed elimination on silica.[1] Solution:

  • Immediate Action: Switch to Neutralized Silica (see Phase B above).[1]

  • Alternative: If the bromide is extremely labile, switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica but has lower resolving power.[1]

  • Solvent Check: Ensure your Chloroform or DCM is not acidic (stabilized with amylene is preferred over ethanol for sensitive compounds, though ethanol is standard).[1]

Scenario 3: "I can't get rid of the last 5% of TPPO."

Diagnosis: Co-elution due to similar polarity.[1] Solution:

  • Solvent Swap: TPPO is highly soluble in DCM but poorly soluble in Hexanes/Ether .[1] Dissolve your semi-pure product in a small amount of ether and add hexanes. Cool to -20°C. TPPO often crystallizes out.[1]

  • Resin Scavenging: Use a commercially available scavenger resin (e.g., polymer-supported benzyl chloride or specific TPPO scavengers) if the scale allows (expensive for >10g).[1]

Scenario 4: "The product oil solidified into a waxy gum."

Status: Normal. Explanation: Boc-protected spirocycles often have low melting points.[1] This waxy solid state is expected.[1] Store at -20°C to prevent slow elimination of HBr over time.[1]

References

  • TPPO Removal via ZnCl₂: Bates, R. W., et al.[1] "A convenient method for the removal of triphenylphosphine oxide from Wittig reaction mixtures."[2][3] Journal of Organic Chemistry, 2017. [1][4]

  • Spirocycle Synthesis & Properties: Carreira, E. M., et al. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties."[1] Angewandte Chemie International Edition, 2010.[1] (Provides foundational context on spiro-amine stability). [1]

  • Appel Reaction & Bromide Instability: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975.[1] [1]

  • Purification of Boc-Amines (General Guide): "Strategies for the Purification of Boc-Protected Amines." Common Organic Chemistry Protocols.

Technical Support Center: Optimization of tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: CAS N/A (Bromide derivative of CAS 203661-69-2) Support Level: Advanced / Process Chemistry

Executive Summary & Molecule Dashboard

This guide addresses the synthesis and optimization of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate . This scaffold is a critical building block in medicinal chemistry (e.g., for SHP2 inhibitors and GPCR ligands). The synthesis hinges on the functionalization of the strained cyclobutane ring.

Key Challenges:

  • Strain-Driven Elimination: The cyclobutane ring promotes elimination over substitution, leading to the alkene byproduct.

  • Stereochemical Control: The precursor ketone reduction yields diastereomers (cis/trans), which dictates the bromide stereochemistry via Walden inversion.

  • Boc-Group Stability: Acidic bromination methods (e.g., HBr) risk deprotection; neutral conditions are required.

ParameterTarget SpecificationCritical Control Point
Yield > 65% (2 steps)Temperature control during bromination (

)
Purity > 95%Removal of Triphenylphosphine oxide (TPPO)
Stereochemistry Defined (cis or trans)Precursor alcohol separation
Stability ModerateStore at

under Argon; avoid silica prolonged contact

Synthesis Workflow Visualization

The following diagram outlines the "Happy Path" (Standard Operating Procedure) and the critical failure points (Red).

SynthesisWorkflow Ketone Starting Material (Ketone) CAS: 203661-69-2 Reduction Step 1: Reduction (NaBH4, MeOH) Ketone->Reduction 0°C to RT Alcohol Intermediate (Alcohol) Mixture of Isomers Reduction->Alcohol >90% Yield Separation Optional: Isomer Separation Alcohol->Separation Bromination Step 2: Appel Reaction (CBr4, PPh3, DCM) Alcohol->Bromination Direct use Separation->Bromination Bromide Target Product (Bromide) Bromination->Bromide SN2 (Inversion) Alkene Side Product: Elimination (Alkene) Bromination->Alkene High Temp / Slow Addition

Figure 1: Synthetic pathway highlighting the critical divergence at the bromination step where elimination competes with substitution.

Protocol Optimization & Troubleshooting

Module 1: The Reduction (Ketone Alcohol)

Objective: Convert the ketone to the alcohol without affecting the Boc group.

Standard Protocol:

  • Dissolve ketone in MeOH (

    
    ).
    
  • Cool to

    
    .
    
  • Add

    
     (1.1 equiv) portion-wise.
    
  • Stir 1h at

    
    , then warm to RT.
    

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Incomplete Conversion TLC shows starting material after 2h.Add 0.5 equiv

(Luche Reduction conditions) to activate the carbonyl.
Stereoselectivity Need specific cis or trans isomer.

typically gives a ~1:1 to 3:1 mixture. Use L-Selectride at

to favor the thermodynamically less stable isomer (kinetic control).
Workup Emulsions Boron salts forming a gel.Quench with saturated

, then add a small amount of tartaric acid or Rochelle's salt to solubilize boron species.
Module 2: The Bromination (Alcohol Bromide)

Objective: Substitution of -OH with -Br via


 mechanism while suppressing E2 elimination.
Method:  Appel Reaction (

).

Critical Protocol (Optimized for Cyclobutanes):

  • Dry Solvents: Use anhydrous DCM. Water kills the phosphonium intermediate.

  • Order of Addition: Dissolve Alcohol and

    
     (1.2 equiv) in DCM. Cool to 
    
    
    
    . Add
    
    
    (1.2 equiv) slowly as a solution in DCM.
    • Why? Keeping

      
       limiting prevents side reactions; keeping temperature low suppresses elimination.
      
  • Temperature: Maintain

    
     for 2 hours. Do not reflux.
    

Troubleshooting Guide:

IssueProbable CauseTechnical Fix
Low Yield / High Alkene Reaction temperature too high or basicity of intermediate.Strictly maintain

.
If elimination persists, switch to mesylation (

)
followed by displacement with

in Acetone
(Finkelstein conditions). This two-step method is often milder for strained rings.
Boc Deprotection Formation of HBr in situ.Add a base scavenger: 2,6-Lutidine (1.5 equiv) to the reaction mixture to neutralize trace acid.
Sticky Solid / TPPO Triphenylphosphine oxide contamination.Trituration: Concentrate reaction mixture. Add cold

or Heptane. TPPO precipitates; the product remains in solution. Filter and concentrate.

Stereochemistry Logic Gate

The stereochemistry of the bromide is determined by the alcohol precursor. Because the Appel reaction proceeds via an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 mechanism, inversion of configuration  occurs at the carbon center.[1][2]
  • Scenario A: You need the cis-bromide.

    • Action: Isolate the trans-alcohol intermediate.

  • Scenario B: You need the trans-bromide.

    • Action: Isolate the cis-alcohol intermediate.

Note: In spiro[3.5]nonane, "cis/trans" refers to the relationship between the substituent on the 4-membered ring and the carbamate group on the 6-membered ring.

FAQ: Rapid Response

Q: Can I use


 instead of the Appel conditions? 
A: Not recommended. 

generates

as a byproduct, which can deprotect the Boc group (yielding the free amine salt) or cause acid-catalyzed rearrangement of the cyclobutyl cation. If you must use

, add pyridine to buffer the acid.

Q: The product decomposes on the silica column. Why? A: Alkyl bromides on strained rings can be sensitive to the acidity of silica gel.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Elute rapidly.

Q: How do I store the bromide? A: Cyclobutyl bromides are reactive electrophiles. Store at


 under inert atmosphere (Argon/Nitrogen). Avoid long-term storage in solution.

Q: I see a "doublet of doublets" in the NMR at 4.2 ppm. Is this my product? A: Likely yes. The methine proton (CH-Br) on the cyclobutane ring usually appears between 4.0–4.6 ppm. The multiplicity depends on the coupling with the adjacent methylene protons of the cyclobutane ring.

References

  • Synthesis of Spiro[3.

    • Title: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
    • Source: Burkhard, J. A., et al. Journal of Organic Chemistry, 2010.
    • Context: Describes the general stability and handling of azaspiro-carboxyl
  • Appel Reaction Mechanism & Protocols

    • Title: Triphenylphosphine/Tetrachloromethane: A Versatile Reagent.[2]

    • Source: Appel, R.
    • Context: Foundational text for the halogenation mechanism and stereochemical inversion ( ).
  • Cyclobutanol to Cyclobutyl Bromide Transformation

    • Title: Practical Synthesis of Cyclobutyl Bromides.
    • Source:Organic Process Research & Development (General Reference for strained ring halogen
    • Note: See specifically Patent WO2012021418 for spiro-cyclic amine functionalization strategies involving Boc-protection stability.
  • Compound Data (Precursor)

    • Title: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[3][4]

    • Source: PubChem CID 11195798.

Sources

Technical Support Center: Deprotection of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1]

Ticket ID: DEP-SP35-BR Subject: Optimal strategies for Boc removal while preserving cyclobutyl bromide integrity. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

You are attempting to deprotect tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate . This molecule presents a specific chemoselective challenge: removing the acid-labile Boc group without compromising the secondary bromide located on the strained cyclobutane ring.

The Core Challenge: While the spiro[3.5]nonane skeleton is robust, the cyclobutyl bromide at position 2 is the critical control point. Although secondary alkyl halides are generally stable to non-nucleophilic acids, the ring strain of cyclobutane (~26.5 kcal/mol) makes the system susceptible to:

  • Elimination (E1/E2): Loss of HBr to form a cyclobutene derivative.[1] This is the primary risk during exothermic neutralization or heating.[1]

  • Substitution (S_N1/S_N2): Hydrolysis to the alcohol if water is present during the acidic phase, or alkylation by the tert-butyl cation.

Recommendation: We recommend Method A (HCl in Dioxane) as the primary protocol. It precipitates the product as a hydrochloride salt, preventing the free amine from performing an intramolecular substitution or polymerization, and avoids the aqueous workup steps where hydrolysis often occurs.

Decision Matrix & Workflow

Use the following logic flow to determine the best protocol for your downstream application.

DeprotectionStrategyStartStart: Boc-ProtectedBromospiroamineDownstreamWhat is the next step?Start->DownstreamSaltStorage orAmide CouplingDownstream->SaltStable Solid NeededFreeBaseNucleophilic Substitution(requiring free amine)Downstream->FreeBaseImmediate UseMethodAMethod A: HCl/Dioxane(Isolation as HCl Salt)Salt->MethodAMethodBMethod B: TFA/DCM(Requires Scavengers)FreeBase->MethodBRiskCRITICAL RISK:Avoid strong base/heatto prevent HBr eliminationMethodA->RiskMethodB->Risk

Figure 1: Strategic decision tree for selecting the deprotection method based on downstream utility.

Detailed Protocols

Method A: HCl in Dioxane (Standard Protocol)

Best for: Isolating a stable solid, long-term storage, and minimizing side reactions.

Reagents:

  • Substrate (1.0 equiv)

  • 4.0 M HCl in 1,4-dioxane (anhydrous)[1]

  • Diethyl ether or MTBE (for precipitation)[1]

Protocol:

  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane or DCM (0.1 M concentration).[1]

    • Technical Note: Avoid methanol; it can act as a nucleophile and displace the bromide over long periods.

  • Addition: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 1–2 hours.

    • Monitoring: TLC (stain with Ninhydrin) or LCMS.[1] Look for the disappearance of the Boc peak (M+Na or M+H of starting material).

  • Isolation:

    • If solids form: Filter the white precipitate under inert atmosphere (N₂).[1] Wash with cold diethyl ether.[1]

    • If no solids form: Concentrate the solvent in vacuo at <30 °C . Triturate the residue with diethyl ether to induce crystallization.[1]

  • Drying: Dry under high vacuum for 4 hours.

Expected Yield: >90% as the Hydrochloride salt.[1]

Method B: TFA / DCM (Scavenger Protocol)

Best for: Immediate use in liquid-phase synthesis where salt formation is undesirable.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3]

  • Dichloromethane (DCM)[1]

  • Triethylsilane (TES) - Critical Scavenger[1]

Protocol:

  • Preparation: Dissolve substrate in DCM (0.2 M). Add Triethylsilane (2.0 equiv).[1]

    • Why TES? The tert-butyl cation generated can attack the bromide or the amine. TES acts as a hydride source to quench the cation into isobutane gas, protecting your sensitive bromide.

  • Acidification: Cool to 0 °C. Add TFA dropwise (Ratio 1:4 TFA:DCM).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

  • Workup (CRITICAL):

    • Concentrate in vacuo at low temperature.

    • Do NOT wash with strong base (NaOH/KOH).[1]

    • To neutralize: Dissolve residue in DCM and wash rapidly with cold saturated NaHCO₃.[1] Dry organic layer over Na₂SO₄ immediately.[1]

Mechanistic Insight & Troubleshooting

Understanding the Risks

The following diagram illustrates the competing pathways. Your goal is to favor Path A while suppressing Path B (Elimination) and Path C (Substitution).[1]

MechanismSMBoc-ProtectedBromospiroamineInterDeprotectedAmmonium SaltSM->InterH+ / -BocSide1Side Product:Cyclobutene (Elimination)Inter->Side1Heat orStrong BaseSide2Side Product:Alcohol (Hydrolysis)Inter->Side2H2O / Heat

Figure 2: Reaction pathways showing the desired deprotection vs. thermal/basic degradation risks.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/brown. What happened?

  • Diagnosis: Likely polymerization of the cyclobutene side-product or decomposition of the amine.

  • Fix: Ensure the temperature did not exceed 25 °C. Use Method B with Triethylsilane scavengers to prevent tert-butyl cations from initiating polymerization events.[1]

Q2: I lost the bromine atom (LCMS shows M-80 mass).

  • Diagnosis: Hydrolysis occurred (Bromine replaced by OH) or Elimination (loss of HBr).[1]

  • Fix:

    • If M-80 (Alcohol): Your solvent was wet.[1][2] Use anhydrous dioxane.[1]

    • If M-82 (Alkene): You heated the reaction or the workup was too basic.[1] Keep rotary evaporator bath <30 °C.

Q3: The product is an oil that won't solidify.

  • Diagnosis: Residual TFA or solvent trapped in the salt lattice.

  • Fix: Triturate with anhydrous diethyl ether or pentane. Sonication in ether often triggers crystallization of spiro-amine salts.[1]

Q4: Can I use HBr in Acetic Acid?

  • Diagnosis: NO.

  • Reasoning: While HBr removes Boc, acetic acid is nucleophilic enough to displace the bromide on the cyclobutane ring over time, forming the acetate ester. Stick to non-nucleophilic anions (Cl⁻ or TFA⁻).[1]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P.G.M. (2014).[1] Chapter 7: Protection for the Amino Group. John Wiley & Sons.[1] [1]

  • Synthesis of Azaspirocycles. Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes." Organic Letters, 12(9), 1944–1947.[1] [Link]

  • Stability of Cyclobutyl Bromides. Wiberg, K. B., et al. (1960).[1] "The Mechanisms of Solvolysis of Cyclobutyl and Cyclopropylcarbinyl Derivatives." Journal of the American Chemical Society, 82(24), 6375–6380. [Link]

  • Scavengers in Boc Deprotection. Lundt, B. F., et al. (1978).[1] "Removal of acid-labile protecting groups with scavengers."[1][4] International Journal of Peptide and Protein Research, 12(5), 258-268.[1] [Link]

improving yield in tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Scaffold Optimization Ticket Subject: Yield Optimization for tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive" Cyclobutyl Halide

You are likely encountering low yields because you are treating this compound (henceforth Spiro-Br ) as a standard secondary alkyl halide. It is not.

This substrate presents a "perfect storm" of kinetic barriers:

  • Steric Pucker: The cyclobutane ring exists in a puckered "butterfly" conformation (

    
     fold), sterically shielding the C-Br bond from backside attack (
    
    
    
    is effectively dead).
  • 
    -Hydride Elimination:  Standard Palladium (Pd) catalysis often fails because 
    
    
    
    -hydride elimination is faster than reductive elimination in cyclobutyl systems, leading to the useless cyclobutene byproduct.
  • Ring Strain: The bond angles (

    
    ) destabilize the 
    
    
    
    transition states required for standard oxidative addition.[1]

The Solution: You must shift from 2-electron pathways (Pd-catalyzed,


) to Single Electron Transfer (SET)  pathways (Ni-catalyzed, Photoredox).

Part 1: Diagnostic Workflow (Troubleshooting)

Before changing your entire protocol, diagnose your failure mode using the decision tree below.

Troubleshooting Start Analyze Crude LCMS/NMR Result What is the major byproduct? Start->Result Hydro Hydrodebromination (Product: H instead of Br) Result->Hydro Mass = SM - 79 + 1 Elim Cyclobutene (Elimination Product) Result->Elim Mass = SM - 80 SM Recovered Starting Material (No Reaction) Result->SM Mass = SM Fix_Hydro Solvent is wet or H-donor present. ACTION: Switch to anhydrous THF/DMA. Check H2O content. Hydro->Fix_Hydro Fix_Elim Beta-Hydride Elimination dominant. ACTION: Switch from Pd to Ni. Use tridentate ligand (PyBox). Elim->Fix_Elim Fix_SM Oxidative Addition Failure. ACTION: Add Lewis Acid (ZnCl2) or switch to Iodide analog. SM->Fix_SM

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude reaction mixture analysis.

Part 2: Recommended Protocols (The "Fix")

If you are using Suzuki or Buchwald conditions with Palladium, stop . The


 C-Br bond on a strained ring requires Nickel (Ni) to facilitate a radical oxidative addition.[1]
Method A: Ni-Catalyzed Negishi Coupling (Robust & Scalable)

Best for: Alkyl-Alkyl or Alkyl-Aryl bond formation.

The Logic: Nickel allows the reaction to proceed via a radical intermediate, bypassing the steric hindrance of the spiro ring.[1] The PyBox ligand suppresses


-hydride elimination by occupying open coordination sites.[1]
ReagentEquivalentsRoleNotes
Spiro-Br 1.0ElectrophileDry thoroughly.
Organozinc (R-ZnX) 1.3 - 1.5NucleophileTitrate before use.
NiCl₂ · glyme 0.10 (10%)Catalyst PrecursorAir stable, easy to handle.
PyBox (ligand) 0.13 (13%)LigandCrucial: Prevents elimination.[1]
DMA / NMP SolventSolventMust be anhydrous.[1]

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Ar, mix NiCl₂·glyme and PyBox ligand in DMA.[1] Stir for 20 mins (Solution turns orange/brown).

  • Addition: Add the Spiro-Br .

  • Coupling: Add the Organozinc reagent dropwise at 0°C, then warm to Room Temp.

  • Workup: Quench with dilute HCl (careful of Boc group stability) or saturated NH₄Cl.

Method B: Metallaphotoredox (High Value/Late Stage)

Best for: Coupling with complex partners (e.g., carboxylic acids, aryl bromides).

The Logic: Uses light to generate a radical on the cyclobutane ring, which is then captured by Nickel.[1] This completely avoids the high energy barriers of thermal oxidative addition.[1]

  • Photocatalyst: Ir(ppy)₃ (1 mol%)

  • Metal Catalyst: NiCl₂·dme (5 mol%) + dtbbpy (5 mol%)

  • Light Source: Blue LED (450 nm)

  • Base: Quinuclidine (for H-atom abstraction if coupling with acids) or TDAE.

Part 3: Technical Deep Dive & FAQs

Q1: Why does my standard reaction (e.g., with an amine) result in 0% yield?

A: The geometry of the 7-azaspiro[3.5]nonane system is the culprit. In a standard cyclobutane, the ring is puckered to relieve torsional strain. In your spiro system, the bulky piperidine ring (at C2 of the cyclobutane) locks the conformation.[1]

  • Trajectory Denied: The nucleophile must attack from the back of the C-Br bond (

    
    ).[1] However, the "butterfly" wings of the cyclobutane and the axial hydrogens of the piperidine ring create a steric wall.[1]
    
  • Transition State Strain:

    
     requires a planar transition state.[1] Forcing a cyclobutane ring to be planar (even momentarily) incurs a massive energy penalty (
    
    
    
    kcal/mol).[1]
Q2: I see a byproduct with mass [M-HBr]. Is this the alkene?

A: Yes, this is the cyclobutene derivative formed via


-hydride elimination .
  • Mechanism: After the metal inserts into the C-Br bond, it looks for a way to stabilize. The

    
    -hydrogens on the cyclobutane ring are held in a rigid syn-coplanar orientation relative to the metal—the exact requirement for rapid elimination.[1]
    
  • Fix: You must use a ligand that makes the metal center electron-rich and sterically crowded (like PyBox or Terpyridine) to disfavor the formation of the vacant site required for elimination.[1]

Q3: Can I use the Iodide version instead of the Bromide?

A: Yes, and you should. The C-I bond is weaker and longer.[1] This facilitates:

  • Faster Oxidative Addition (crucial for Ni catalysis).[1]

  • Faster Lithium-Halogen exchange if you are trying to make the nucleophile (Spiro-Li).[1] Note: You can convert your Spiro-Br to Spiro-I using the Finkelstein reaction (NaI, Acetone, reflux), though it may be sluggish.

Part 4: Mechanistic Visualization

Understanding the "Radical Rebound" pathway is key to trusting the Nickel protocol.[1]

Mechanism Ni0 Ni(0)Ln Ni2 LnNi(II)(Ar)X Ni0->Ni2 Oxidative Addition (Ar-X) Ni1 LnNi(I)-X Ni2->Ni1 SET to Spiro-Br Ni3 LnNi(III)(Ar)(Alk) Ni2->Ni3 Forms Ni(III) Ni3->Ni1 Cycle Resets Product Coupled Product Ni3->Product Reductive Elimination SpiroBr Spiro-Br SpiroRad Spiro-Radical (Cyclobutyl•) SpiroBr->SpiroRad Accepts e- Loses Br- SpiroRad->Ni2 Radical Capture (Rate Determining)

Figure 2: The Nickel-Catalyzed Radical Cross-Coupling cycle. Note that the Spiro-Br is activated via Single Electron Transfer (SET), generating a radical that bypasses steric hindrance.

References

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Title: "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Reagents"
    • Source:Chemical Reviews (2008)
    • URL:[Link]

    • Relevance: Foundational text by Greg Fu establishing Ni/PyBox for secondary alkyl halides.[1]

  • Mechanistic Insight on Cyclobutyl Systems

    • Title: "Mechanisms of Nickel-C
    • Source:Trends in Chemistry (2019)[1]

    • URL:[Link]

    • Relevance: Explains the radical chain vs. radical rebound mechanisms essential for spiro-coupling.
  • Photoredox Application (MacMillan)

    • Title: "Merger of Photoredox and Nickel Catalysis"[2]

    • Source:Science (2014)
    • URL:[Link]

    • Relevance: Provides the protocol for Method B (Metallaphotoredox).
  • Spiro[3.

Sources

troubleshooting failed reactions with tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Executive Summary: The "Deceptive" Reagent

Reagent: this compound CAS: 1359655-43-8 Core Challenge: This molecule features a secondary alkyl bromide situated on a strained cyclobutane ring , immediately adjacent to a quaternary spiro-center.[1]

The Trap: Researchers often treat this as a standard secondary alkyl halide, attempting classical


 substitutions or standard Palladium-catalyzed cross-couplings.[1] These attempts frequently fail due to two dominant factors:
  • Steric Occlusion: The spiro-fusion creates significant steric bulk, blocking the backside trajectory required for

    
    .[1]
    
  • 
    -Hydride Elimination:  In metal-catalyzed cross-couplings, the conformational rigidity of the cyclobutane ring promotes rapid 
    
    
    
    -hydride elimination over the desired reductive elimination, leading to alkene byproducts.[1]

Module 1: Cross-Coupling Failures (Suzuki, Negishi, Buchwald)

Symptom: You observe the formation of the cycloalkene (elimination product) or recovery of starting material. No desired coupled product is formed.

Root Cause: Standard Palladium (Pd) catalysts (e.g.,


, 

) rely on a two-electron oxidative addition mechanism which is sluggish with electron-rich secondary alkyl halides.[1] Once the metal inserts, the resulting alkyl-palladium species is prone to

-hydride elimination because the reductive elimination step is slower than the elimination pathway.[1]

The Solution: Switch to Nickel (Ni) Catalysis Nickel catalysts operate via a Single Electron Transfer (SET) radical mechanism.[1] This pathway generates a transient alkyl radical that bypasses the steric constraints of the


-like oxidative addition and is less prone to 

-hydride elimination.[1]
Recommended Protocol: Ni-Catalyzed Negishi Coupling

Use this for forming C-C bonds (aryl-alkyl).[1]

ComponentReagent/ConditionRole
Catalyst

(5-10 mol%)
Pre-catalyst source of Ni(II).[1]
Ligand PyBox (e.g.,

) or BioX
Tridentate nitrogen ligands stabilize the alkyl-Ni intermediate and suppress isomerisation.[1]
Nucleophile Organozinc halide (

)
Softer nucleophile than Grignards; compatible with the Boc group.
Solvent DMA or NMPPolar aprotic solvents facilitate the SET mechanism.
Additive NaI (0.5 equiv)Converts the alkyl bromide to a transient, more reactive alkyl iodide in situ.

Critical Note: If you must use Palladium, you are restricted to bulky, electron-rich phosphine ligands like CataCXium A or RuPhos , which are specifically designed to accelerate reductive elimination over


-elimination.[1]

Module 2: Nucleophilic Substitution ( ) Struggles

Symptom: Reaction yields only the elimination product (alkene) or remains inert even at high temperatures.

Root Cause: The cyclobutane ring is "puckered." For a successful


 reaction, the nucleophile must attack from the backside of the C-Br bond. In spiro[3.5]nonane, the axial hydrogens of the piperidine ring and the spiro-carbon itself block this trajectory.[1]

Troubleshooting Guide:

  • Is your nucleophile basic? (e.g., Alkoxides, Amides)

    • Result: Immediate E2 elimination.[1]

    • Fix: Switch to non-basic nucleophiles: Azide (

      
      ), Cyanide (
      
      
      
      ), or Thiolates (
      
      
      ).[1]
  • Are you using a protic solvent? (e.g., Methanol, Ethanol)

    • Result: Solvation shell reduces nucleophilicity; promotes

      
       pathways.[1]
      
    • Fix: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to create "naked" anions.

  • Are you heating it above 80°C?

    • Result: Thermal degradation of the Boc group or thermal elimination.

    • Fix: Keep T < 60°C. If reactivity is low, add a phase transfer catalyst (18-Crown-6) or switch to the Finkelstein modification (add NaI to generate the alkyl iodide in situ).[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting failed reactions with this specific scaffold.

TroubleshootingFlow Start Reaction Failed CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct ResultElim Major Product: Cycloalkene (Elimination) CheckProduct->ResultElim Alkene found ResultSM Major Product: Recovered SM (No Reaction) CheckProduct->ResultSM SM only ResultMess Complex Mixture / Decomposition CheckProduct->ResultMess Messy SolBase Is the nucleophile basic? ResultElim->SolBase Standard Substitution? FixMetal Switch Catalyst: Pd → Ni(cod)2 + PyBox ResultElim->FixMetal Cross-Coupling? SolSteric Steric Hindrance Blockage ResultSM->SolSteric SolBoc Boc Deprotection? ResultMess->SolBoc FixBase Switch to Azide/Cyanide/Thiol or use Radical Giese Addition SolBase->FixBase Yes FixFinkel Add NaI (Finkelstein) to make Alkyl-Iodide in situ SolSteric->FixFinkel First Step FixTemp Increase Temp (max 60°C) Change Solvent to DMA SolSteric->FixTemp Second Step FixAcid Check acidity of reagents. Add DIPEA buffer. SolBoc->FixAcid

Caption: Decision tree for diagnosing reaction failures based on crude analysis of spiro[3.5]nonane bromide reactions.

Frequently Asked Questions (FAQs)

Q: Can I use the corresponding Tosylate or Mesylate instead of the Bromide? A: Generally, no . While sulfonates are better leaving groups, they are thermally less stable on cyclobutane rings and often lead to rearrangement of the spiro-skeleton (ring expansion) via carbocation intermediates.[1] The bromide is the optimal balance of reactivity and stability for this scaffold.

Q: I need to install an amine. Why is the reaction with primary amines failing? A: Primary amines are often not nucleophilic enough to overcome the steric barrier of the spiro-system before they act as bases to trigger elimination.

  • Recommendation: Do not use direct substitution. Instead, use Sodium Azide (

    
    )  to form the azide, followed by Staudinger reduction (
    
    
    
    ) or hydrogenation to get the amine. The azide anion is linear, small, and highly nucleophilic, making it one of the few groups that can successfully perform
    
    
    on this scaffold.

Q: How do I remove the Boc group without affecting the bromide? A: This is tricky. HBr/AcOH will likely cause migration or elimination of the bromide.

  • Recommendation: Use TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C. Avoid strong Lewis acids that might abstract the bromide.[1]

References & Further Reading

  • General Reactivity of Spirocycles:

    • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[2][3]Expert Opinion on Drug Discovery , 11(9), 831-840.[1] Link[1]

  • Nickel-Catalyzed Cross-Coupling (The "Fu" Conditions):

    • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amination with secondary amines.Journal of the American Chemical Society , 135(2), 624-627.[1] Link[1]

  • Mechanistic Insight (Radical Pathways):

    • Hu, X.[1][4] (2011).[1][4][5] Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective.Chemical Science , 2(10), 1867-1886.[1] Link

  • Boc-Group Stability & Handling:

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1] Wiley.[1] Link[1]

Sources

stability of Boc protecting group on 7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, deprotection, and handling of the Boc (tert-butyloxycarbonyl) protecting group specifically on the 7-azaspiro[3.5]nonane scaffold.

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, actionable troubleshooting and mechanistic insight.

Ticket Subject: Stability Profile & Deprotection Protocols Assigned Specialist: Senior Application Scientist Scaffold Overview: The 7-azaspiro[3.5]nonane system consists of a piperidine ring spiro-fused to a cyclobutane ring. In the 7-aza isomer, the nitrogen atom is located in the 6-membered ring, distal to the spiro center (C4).

  • Key Structural Feature: The distance between the N-Boc site (position 7) and the strained spiro center (position 4) minimizes steric interference, making the Boc group highly accessible but also prone to standard deprotection kinetics.

  • Critical Risk: The free base (deprotected amine) is a low-molecular-weight lipophilic amine (~125 g/mol ) and exhibits significant volatility . Yield loss is often mistaken for incomplete reaction or decomposition.

Part 1: Stability Matrix & Reagent Compatibility

User Question: “Can I subject this intermediate to Suzuki coupling or strong bases without losing the Boc group?”

Status: STABLE in Basic/Nucleophilic conditions. UNSTABLE in Acidic/Thermal conditions.

The Boc group on this secondary amine is electronically and sterically robust against nucleophilic attack.

Reagent Compatibility Table
Condition TypeReagent / ConditionStability StatusNotes / Causality
Acidic (Strong) TFA, HCl (4M in Dioxane), H₂SO₄Labile Rapid deprotection via E1 mechanism. Primary method for removal.
Acidic (Weak) Acetic Acid, Dilute H₃PO₄Meta-Stable Stable at RT; slow hydrolysis may occur at reflux.
Basic NaOH, LiOH, K₂CO₃, Cs₂CO₃Stable Completely resistant to hydrolysis up to reflux. Safe for saponification.
Nucleophilic Amines, Hydrazine, GrignardsStable Resistant to nucleophilic attack at the carbamate carbonyl.
Reductive H₂/Pd-C, NaBH₄, LiAlH₄Stable Stable to hydrogenation (unlike Cbz/Bn). LiAlH₄ will reduce Boc to N-Methyl.
Organometallic Pd(PPh₃)₄, Suzuki/BuchwaldStable Compatible with Pd-catalyzed cross-couplings.
Thermal >150°C (Neat or High BP Solvent)Risk Thermal deprotection (isobutylene release) possible above 170°C.

Part 2: Troubleshooting & Protocols (Q&A)

Issue 1: "I see the product on LCMS, but my isolated yield is <50%."

Diagnosis: Volatility of the Free Base. Upon deprotection, the resulting 7-azaspiro[3.5]nonane free amine is a compact, lipophilic bicycle. It sublimes/evaporates rapidly under high vacuum, especially if the rotovap bath is warm.

Corrective Protocol (Self-Validating):

  • Do NOT free-base the amine unless necessary. Isolate as the HCl or TFA salt .

  • If the free base is required, avoid high vacuum (< 10 mbar) for extended periods.

  • Extraction: When extracting the free base from aqueous basic solution, use DCM (dichloromethane) rather than Ether/EtOAc to minimize evaporation during concentration (DCM boils lower, requiring less heat).

Issue 2: "Does the spiro-cyclobutane ring open during acid deprotection?"

Diagnosis: Unlikely under Standard Conditions. The spiro[3.5] system is strained (~26 kcal/mol), but the cyclobutane ring is kinetically stable to standard deprotection acids (TFA/DCM or HCl/Dioxane). Ring opening typically requires a carbocation adjacent to the ring (e.g., on the piperidine ring alpha to the spiro center) or superacid conditions.

Mechanism & Risk Visualization: The N-Boc cleavage generates a tert-butyl cation and a carbamic acid. The carbamic acid decarboxylates to the amine.[] Neither intermediate interacts with the spiro-cyclobutane ring at position 4.

DeprotectionPathway Start N-Boc-7-azaspiro[3.5]nonane Inter Protonated Carbamate Start->Inter + H+ Acid Acid (H+) Cleavage Cleavage Step Inter->Cleavage Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation E1 Elimination Product 7-azaspiro[3.5]nonane salt (Intact Spiro Ring) Cleavage->Product - CO2 SideRxn Alkylation of Spiro Ring? (High Steric Barrier - Unlikely) Cation->SideRxn If no scavenger

Figure 1: Mechanistic pathway of Boc deprotection showing the independence of the reaction site from the spiro center.

Issue 3: "How do I remove Boc without affecting a Cbz group?"

Diagnosis: Orthogonal Deprotection Required. Boc is acid-labile; Cbz (Z) is hydrogenation-labile (or strong acid like HBr/AcOH).

Protocol:

  • To remove Boc (Keep Cbz): Treat with 4M HCl in Dioxane or 50% TFA/DCM at 0°C → RT.

    • Note: Cbz is stable to TFA/DCM but can degrade in HBr.

  • To remove Cbz (Keep Boc): Hydrogenation (H₂, Pd/C, MeOH). Boc is completely stable to these conditions.

Part 3: Recommended Experimental Workflow

Standard Deprotection Procedure (High Yield)

Use this protocol to minimize side reactions and volatility loss.

  • Dissolution: Dissolve 1.0 equiv of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate in DCM (5 mL per mmol).

  • Scavenger Addition (Optional but Recommended): Add 2.0 equiv of triethylsilane (TES) or water.

    • Why? The tert-butyl cation generated is an electrophile. While the spiro ring is stable, the cation can re-attach to the amine or other nucleophilic sites (polymerization). TES quenches the cation irreversibly.

  • Acidification: Add TFA (equal volume to DCM) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄; UV is weak for this scaffold).

  • Workup (Salt Isolation - Preferred):

    • Concentrate in vacuo.

    • Co-evaporate with Toluene (3x) or Ether to remove excess TFA.

    • Result: TFA salt of 7-azaspiro[3.5]nonane. Stable solid.

Workup for Free Base (If Mandatory)
  • After concentration, dissolve the residue in minimal DCM.

  • Wash with saturated aqueous Na₂CO₃ (avoid strong NaOH if possible to prevent emulsion).

  • Dry organic layer over Na₂SO₄.[2]

  • Careful Concentration: Remove solvent at >200 mbar and 30°C. Do not dry to constant weight under high vacuum; stop when solvent volume is low and use immediately.

Part 4: References & Authority

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[3] (General Boc stability mechanisms).

  • Spiro Scaffold Synthesis: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis and properties. PubChem CID 11195798. Available at: [Link]

  • Deprotection Reagents: "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at: [Link]

  • Spiro Ring Strain: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[4][5] Chem. Int. Ed.1986 , 25, 312–322. (Contextualizing the stability of cyclobutane vs. cyclopropane).

Sources

Technical Support Center: Purification of tert-Butyl 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1]

Executive Summary

The synthesis of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (hereafter referred to as Target-Br ) presents a unique set of purification challenges. The molecule features a strained cyclobutane ring fused to a piperidine system.[1] The introduction of the bromine atom (typically via Appel reaction or nucleophilic substitution of the alcohol) generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and risks rapid elimination to the alkene due to ring strain.

This guide provides validated protocols for removing the three critical impurities:

  • Triphenylphosphine Oxide (TPPO): The "Ghost" impurity from bromination.[1]

  • Des-bromo Olefins: Elimination byproducts caused by thermal/basic stress.[1]

  • Stereoisomers: Cis/trans diastereomers inherent to substituted spirocycles.[1]

Module 1: The "Ghost" Impurity (TPPO Removal)

If you synthesized Target-Br using the Appel reaction (


1
Method A: The Magnesium Chloride / Zinc Chloride Complexation (Recommended)

This method utilizes the coordination chemistry of phosphine oxides with metal salts to precipitate TPPO as an insoluble complex, leaving your lipophilic Boc-amine in solution.

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Isopropyl Acetate (IPAc) or Ethanol (EtOH) (approx. 5 mL per gram of crude).

  • Complexation: Add anhydrous

    
      (1.5 equivalents relative to 
    
    
    used).
    • Note: If using Ethanol, the complex precipitates almost immediately. If using IPAc, stir for 2 hours at room temperature.

  • Filtration: Filter the white solid (TPPO-

    
     complex) through a medium-porosity sintered glass funnel.
    
  • Wash: Wash the filter cake with a small volume of the solvent.[1][2]

  • Workup: Concentrate the filtrate. If

    
     excess is a concern, perform a quick wash with water (Target-Br is lipophilic; 
    
    
    is water-soluble).[1]
Method B: The "Solubility Gap" Trituration

Target-Br is highly soluble in ether/hexanes, while TPPO is poorly soluble.[1]

  • Concentrate crude mixture to a thick oil.

  • Add Diethyl Ether (

    
    )  vigorously to create a suspension.[1]
    
  • Slowly add Hexanes (ratio 1:3 Ether:Hexanes) while stirring.

  • Cool to -20°C for 4 hours. TPPO will crystallize out.[1][3][4][5]

  • Filter cold.[1]

Visualization: TPPO Removal Workflow

TPPO_RemovalStartCrude Reaction Mixture(Target-Br + TPPO)ChoiceSelect Solvent SystemStart->ChoiceMethodAMethod A: ZnCl2 Complexation(Solvent: EtOH or IPAc)Choice->MethodAHigh TPPO LoadMethodBMethod B: Trituration(Solvent: Et2O/Hexanes)Choice->MethodBScale < 5gFilterFiltration StepMethodA->FilterAdd ZnCl2 (1.5 eq)MethodB->FilterCool to -20°CSolidSolid Waste(TPPO Complex)Filter->SolidFiltrateFiltrate(Purified Target-Br)Filter->Filtrate

Figure 1: Decision matrix for removing Triphenylphosphine Oxide based on scale and impurity load.

Module 2: The Elimination Problem (Olefin Impurities)

The cyclobutane ring in Target-Br possesses significant angle strain (

12,3-dehydro
Diagnostic[1][5][6]
  • 1H NMR: Look for new olefinic protons appearing between 5.8 - 6.2 ppm .[1]

  • TLC: The alkene is typically less polar (higher Rf) than the bromide.

Prevention & Remediation

Critical Rule: Do NOT heat this compound above 40°C during concentration.[1]

ParameterRecommendationScientific Rationale
Workup pH Neutral (pH 7)Basic conditions promote E2 elimination on the strained ring.[1] Avoid strong carbonate washes.[1]
Solvent Removal < 30°C BathThermal energy overcomes the activation barrier for ring-strain release via elimination.[1]
Storage -20°C under ArgonPrevents slow elimination and hydrolysis.[1]

Purification Protocol (Chromatography): If the alkene is present, silica gel chromatography is effective due to the polarity difference.

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if acid sensitive, though usually not required for Boc).[1]
    
  • Mobile Phase: Gradient 0%

    
     20% EtOAc in Hexanes.[1]
    
  • Elution Order:

    • Alkene Impurity (Elutes first, non-polar).[1]

    • Target-Br (Elutes second).

    • Unreacted Alcohol (Elutes last, polar).

Module 3: Stereochemical Purity (Cis/Trans Isomers)

The 2-bromo substituent on the cyclobutane ring can exist cis or trans relative to the piperidine nitrogen. These are diastereomers, not enantiomers, meaning they have different physical properties and can be separated.

Separation Strategy:

  • Analytical HPLC: Use a C18 column with a slow gradient (e.g., 50-70% MeCN in Water).[1]

  • Flash Chromatography: Often, the isomers are separable on standard silica if the gradient is shallow (e.g., 5% to 10% EtOAc over 20 column volumes).

    • Tip: The axial-like isomer (often less stable) usually elutes slightly faster than the equatorial-like isomer due to dipole moment compression.[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product solidifies into a "gum" that won't crystallize. Residual solvent or TPPO contamination.[1]Perform the ZnCl2 wash (Module 1). Dry under high vacuum for 12h to remove traces of EtOAc which inhibits crystallization.[1]
NMR shows "double" peaks for the Boc group. Rotamers or Diastereomers.[1]Run NMR at 50°C. If peaks coalesce, it's rotamers (normal for carbamates).[1] If not, you have a mixture of cis/trans isomers.
Yield is >100% and solid is white. Massive TPPO contamination.[1]TPPO has a similar appearance to the product.[1] Check 31P NMR. If signal at ~29 ppm exists, re-process using Method A.
Product turns brown upon storage. HBr formation / Decomposition.[1]The bromide is eliminating.[1] Store at -20°C. Add a stabilizer (copper foil) or store as a solid, never in solution.[1]
Logic Map: Impurity Identification

Impurity_IDObsObservation: Low PurityNMR_HCheck 1H NMRObs->NMR_HNMR_PCheck 31P NMRObs->NMR_PDec_OlefinPeaks at 5.8-6.2 ppm?NMR_H->Dec_OlefinDec_TPPOPeak at ~29 ppm?NMR_P->Dec_TPPOAct_ChromAction: Careful Chromatography(Remove Alkene)Dec_Olefin->Act_ChromYesAct_RotamerAction: Variable Temp NMR(Confirm Rotamers vs Isomers)Dec_Olefin->Act_RotamerNo (Split Boc peaks)Act_ZnCl2Action: ZnCl2 Precipitation(Remove TPPO)Dec_TPPO->Act_ZnCl2Yes

Figure 2: Diagnostic workflow for identifying specific impurities via NMR spectroscopy.[1]

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936. [1]

  • PubChem Compound Summary. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Precursor data and physical properties).

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: Synthesis and properties. Angewandte Chemie International Edition, 49(8), 80-84. (Context on spiro-amine stability and strain).

Technical Support Center: Synthesis of Substituted 7-Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing substituted 7-azaspiro[3.5]nonanes. It addresses the specific challenges of constructing the strained spiro-cyclobutane junction on a piperidine core, a scaffold increasingly valued in drug discovery for its ability to lower lipophilicity (LogD) and increase Fsp³ character compared to gem-dimethyl or cyclohexyl analogs.[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Spirocyclization, Functionalization, and Purification

Core Synthetic Pathways & Workflow

Before troubleshooting, identify your primary synthetic strategy.[1] The two most robust routes for accessing the 7-azaspiro[3.5]nonane skeleton are the Staudinger [2+2] Cycloaddition (yielding spiro-


-lactams) and Geminal Dialkylation  (yielding spiro-cyclobutanes).[1]
Visual Workflow: Strategic Route Selection

SpiroSynthesis Start Target: Substituted 7-Azaspiro[3.5]nonane RouteA Route A: Staudinger [2+2] Cycloaddition (Target: Spiro-lactams / Amino-derivatives) Start->RouteA RouteB Route B: Geminal Dialkylation (Target: Carboxy/Aryl-substituted Cyclobutanes) Start->RouteB StepA1 Precursor: N-Protected-4-Piperidone RouteA->StepA1 StepB1 Precursor: N-Protected Piperidine-4-carboxylate RouteB->StepB1 StepA2 Imine Formation (R-NH2 + Piperidone) StepA1->StepA2 StepA4 [2+2] Cycloaddition StepA2->StepA4 StepA3 In-situ Ketene Gen. (Acid Chloride + Base) StepA3->StepA4 Ketene Attack ProductA 7-Azaspiro[3.5]nonan-1-one StepA4->ProductA StepB2 Enolate Formation (LiHMDS/LDA) StepB1->StepB2 StepB3 Double Alkylation (1,3-dihalopropane) StepB2->StepB3 ProductB 7-Azaspiro[3.5]nonane-2-carboxylate StepB3->ProductB

Figure 1: Decision tree for selecting the synthetic pathway based on the desired substitution pattern on the cyclobutane ring.

Module 1: The Staudinger [2+2] Route (Spiro-Lactams)

Context: This route is preferred when introducing amino or amido functionality on the cyclobutane ring (via the lactam).[1] The key challenge is controlling the diastereoselectivity (cis/trans) and preventing imine hydrolysis.[1]

Troubleshooting Guide

Q1: My Staudinger reaction yield is low (<30%), and I see significant amounts of the starting piperidone. What is happening?

  • Diagnosis: This usually indicates imine instability or ketene dimerization .[1] The imine formed from 4-piperidone is sterically hindered and prone to hydrolysis if moisture is present.[1]

  • Corrective Protocol:

    • Imine Pre-formation: Do not generate the imine in situ if yields are low.[1] Reflux the piperidone and amine with a Dean-Stark trap (toluene) or TiCl₄ (DCM) to drive formation to completion.[1] Isolate the imine if possible (check via ¹H NMR for the disappearance of the ketone C=O signal).[1]

    • Ketene Addition Rate: Add the acid chloride (ketene precursor) slowly to the refluxing imine/base mixture.[1] If added too fast, the ketene will dimerize rather than react with the bulky imine [1].[1]

    • Temperature: Ensure the reaction is refluxing (if using toluene) or at least 40°C. The formation of the spiro-quaternary center requires overcoming significant steric strain.[1]

Q2: I am obtaining a mixture of diastereomers (cis/trans). How can I control or separate them?

  • Insight: The Staudinger reaction typically favors the cis-

    
    -lactam (kinetic product), but the ratio depends on the substituents.[1]
    
  • Resolution:

    • Identification: Use ¹H NMR coupling constants (

      
      ) of the protons on the 
      
      
      
      -lactam ring.[1][2][3] Cis protons typically show
      
      
      , while trans protons show
      
      
      [1].
    • Isomerization: If the trans isomer is desired, treat the crude cis-lactam with a weak base (e.g., DBU) and heat; thermodynamic equilibration often favors the trans form.[1]

    • Separation: These diastereomers usually have distinct R_f values.[1] Flash chromatography using a gradient of EtOAc/Hexane (starting 10% to 50%) is effective.[1]

Q3: The lactam ring is not forming; I only see linear amides.

  • Cause: This is likely due to the presence of nucleophilic impurities (like water or alcohols) reacting with the ketene before the imine does, or the imine hydrolyzing back to the amine, which then reacts with the acid chloride to form a linear amide.

  • Fix: Ensure strictly anhydrous conditions. Use freshly distilled acid chlorides and dry solvents (THF or DCM distilled over CaH₂).[1]

Module 2: Geminal Dialkylation (Spiro-Carboxylates)

Context: This route constructs the cyclobutane ring via double alkylation of a piperidine-4-carboxylate or nitrile.[1] The challenge is the high ring strain of the cyclobutane, which competes with polymerization.[1]

Troubleshooting Guide

Q4: During the alkylation of ethyl N-benzylpiperidine-4-carboxylate with 1,3-dibromopropane, I see mostly mono-alkylated product or polymeric gum.

  • Diagnosis: The intramolecular cyclization (second alkylation) is slower than the intermolecular reaction due to ring strain.[1]

  • Corrective Protocol:

    • Base Choice: Switch to LiHMDS or NaH (2.5 equiv).[1] Avoid weaker bases like ethoxides which promote retro-Claisen condensation.[1]

    • Dilution Effect: Run the reaction at high dilution (0.05 M or lower) to favor intramolecular cyclization over intermolecular polymerization.

    • Temperature Staging:

      • Deprotonate at -78°C (if using LiHMDS) or 0°C (NaH).[1]

      • Add the dihalide.[1][3]

      • Warm slowly to reflux. The high energy of the final cyclization often requires heat (refluxing THF or Toluene) [2].[1]

Q5: The N-protecting group is falling off or interfering.

  • Insight: If using Boc protection, strong Lewis acids or high temperatures with certain nucleophiles can cleave it.[1] If using Benzyl (Bn), it is stable but requires hydrogenation later.

  • Recommendation: For the alkylation route, N-Benzyl or N-Tosyl is superior to Boc.[1] Boc groups can sometimes survive LiHMDS, but N-Benzyl is robust against the strong bases required for cyclobutane formation.[1]

Quantitative Data & Reagent Specifications

Table 1: Critical Reagents and Conditions for 7-Azaspiro[3.5]nonane Synthesis

ParameterStaudinger Route (Lactam)Double Alkylation Route (Carboxylate)
Key Intermediate N-Boc-4-piperidone ImineEthyl N-Benzylpiperidine-4-carboxylate
Electrophile Acid Chloride (generating Ketene)1,3-Dibromopropane (or 1-bromo-3-chloropropane)
Base Et₃N or DiPEA (mild)LiHMDS, NaH, or LDA (strong)
Solvent DCM or Toluene (Anhydrous)THF or DMF (Anhydrous)
Temperature 0°C

Reflux
-78°C

Reflux
Major Impurity Linear Amide, Ketene DimerMono-alkylated open chain, Polymer
Typical Yield 40–70%30–60%

Module 3: Functionalization & Purification[4]

Q6: How do I remove the spiro-lactam carbonyl to get the saturated amine?

  • Protocol: Standard reduction with LiAlH₄ in refluxing THF is effective.[1]

    • Warning: Ensure the N-protecting group on the piperidine (e.g., Boc) is stable or plan for its re-installation.[1] LiAlH₄ will reduce the lactam to the cyclic amine (azetidine).[1]

    • Alternative: If the lactam is the desired pharmacophore, do not reduce.[1]

Q7: My product is "streaking" on silica gel columns.

  • Cause: The basic nitrogen (position 7) interacts with acidic silanols on the silica.[1]

  • Fix:

    • Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in the eluent.[1]

    • Use an eluent system of DCM/MeOH/NH₄OH (e.g., 90:9:1) for free amines.[1]

    • Alternatively, purify as the HCl or TFA salt via recrystallization if the impurity profile allows.[1]

Q8: How do I validate the structure? The NMR is confusing.

  • Validation:

    • ¹³C NMR: Look for the quaternary spiro-carbon signal. In 7-azaspiro[3.5]nonane, this typically appears around 30–40 ppm (depending on substituents).[1]

    • HMBC: Check for long-range coupling between the piperidine ring protons and the cyclobutane carbons to confirm the spiro-junction.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Retrieved from

  • National Institutes of Health (NIH). (2026).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives. PubMed.[1][5] Retrieved from [1]

  • Google Patents. (2012).[1] Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CN102659678B).[1] Retrieved from

  • ResearchGate. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from

Disclaimer: This guide is for research purposes only. All syntheses involving hazardous reagents (NaH, LiAlH₄, Acid Chlorides) must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Stereocontrol in 7-Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers and medicinal chemists working with the 7-azaspiro[3.5]nonane scaffold. It focuses on the critical challenge of stereochemical control —specifically managing diastereoselectivity during ring formation and resolving enantiomers in substituted derivatives.[1]

Ticket ID: STEREO-7ASN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Controlling Diastereoselectivity and Enantiopurity in Spirocyclic Amine Synthesis[1][2]

Core Technical Directive

The 7-azaspiro[3.5]nonane scaffold is inherently achiral in its unsubstituted form.[1][2] However, medicinal chemistry applications (e.g., GPR119 agonists, Bcl-2 inhibitors) often require substitution at the C1 position (cyclobutane ring) or the C2/C3 positions (piperidine ring), introducing chirality.

The primary synthetic route—the Staudinger [2+2] Cycloaddition —generates a spiro- ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-lactam intermediate.[1][2] Controlling the cis/trans diastereoselectivity  at this stage is the critical determinant of the final stereochemistry.[2]
Key Stereochemical Checkpoints[1][2]
  • 
    -Lactam Formation:  The cycloaddition of a ketene and an imine yields cis and trans diastereomers.[1][2]
    
  • Ring Reduction: Converting the lactam to the azetidine preserves the relative stereochemistry established in step 1.

  • Desymmetrization: Introduction of a substituent at C1 breaks the symmetry of the spiro-center, creating a chiral molecule requiring resolution.[1][2]

Experimental Workflows & Protocols

Workflow A: Diastereoselective Staudinger Synthesis

This protocol targets the synthesis of 1-substituted-7-azaspiro[3.5]nonan-2-ones (spiro-


-lactams), the precursors to the final amine.[2]

Mechanism & Causality: The reaction proceeds via a zwitterionic intermediate.[1][2] The torquoselectivity of the ring closure is influenced by the electronic nature of the imine substituent and the ketene source.[2] Electron-donating groups on the imine nitrogen typically favor the cis-isomer, while bulky groups or specific Lewis acids can shift preference to the trans-isomer.[2]

Step-by-Step Protocol

Reagents:

  • Substrate:

    
    -Boc-4-piperidone (protected to prevent side reactions).
    
  • Amine Partner: Aniline or Benzylamine derivative (to form the imine).[1][2]

  • Ketene Source: Acid chloride (e.g., phenoxyacetyl chloride) +

    
     (Base).[1][2]
    
  • Imine Formation:

    • Dissolve

      
      -Boc-4-piperidone (1.0 equiv) and amine (1.05 equiv) in dry DCM.
      
    • Add

      
       (2.0 equiv) to sequester water.[1][2] Stir at RT for 12 h.[2] Filter and concentrate.
      
    • Checkpoint: Verify quantitative conversion by

      
       NMR (disappearance of ketone carbonyl).
      
  • [2+2] Cycloaddition (The Stereocontrol Step):

    • Dissolve the crude imine in anhydrous DCM under

      
      .[1][2] Cool to -78 °C  (Critical for kinetic control).
      
    • Add

      
       (3.0 equiv).[1][2]
      
    • Add the Acid Chloride (1.2 equiv) dropwise over 1 hour.[1][2]

    • Technical Insight: Slow addition prevents high local concentrations of ketene, minimizing dimerization side-products.[1][2]

    • Allow to warm to RT overnight.

  • Workup & Separation:

    • Quench with saturated

      
      .[1][2] Extract with DCM.[1][2]
      
    • Purification: The cis and trans

      
      -lactams typically have distinct 
      
      
      
      values.[1][2] Use Flash Chromatography (Gradient: 0-30% EtOAc/Hexanes) to separate diastereomers.[1][2]
Workflow B: Enantiomeric Resolution via Chiral HPLC

If your target is a specific enantiomer of a 1-substituted derivative (e.g., 1-hydroxy-7-azaspiro[3.5]nonane), direct asymmetric synthesis is often lower yielding than resolution of the racemate.[2]

Recommended Conditions (Screening Set):

ParameterCondition Set A (Polar)Condition Set B (Non-Polar)
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Chiralcel OD-H (Coated Cellulose)
Mobile Phase Hexane : IPA (80:[2]20) + 0.1% DEAHexane : EtOH (90:[3]10) + 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm, 254 nmUV @ 210 nm
Success Rate High for Amides/LactamsHigh for Alcohols/Amines

Note: Diethylamine (DEA) is essential for basic analytes to prevent peak tailing.

Visualizing the Stereochemical Pathway

The following diagram illustrates the bifurcation of stereochemistry during the Staudinger reaction and the subsequent resolution steps.

StaudingerStereo Start N-Boc-4-Piperidone Imine Imine Intermediate (Achiral) Start->Imine + Amine, -H2O Reaction [2+2] Cycloaddition (Staudinger Reaction) Imine->Reaction Ketene Ketene Generation (In Situ) Ketene->Reaction CisLactam Cis-beta-Lactam (Racemic Pair) Reaction->CisLactam Kinetic Control (Low Temp) TransLactam Trans-beta-Lactam (Racemic Pair) Reaction->TransLactam Thermodynamic Control (High Temp/Lewis Acid) Reduction Reduction (LiAlH4/Alane) Preserves Stereochemistry CisLactam->Reduction TransLactam->Reduction FinalRacemate Substituted 7-azaspiro[3.5]nonane (Racemic) Reduction->FinalRacemate Resolution Chiral HPLC / SFC Resolution FinalRacemate->Resolution Enantiomer1 Enantiomer A (e.g., 1R, Spiro-S) Resolution->Enantiomer1 Enantiomer2 Enantiomer B (e.g., 1S, Spiro-R) Resolution->Enantiomer2

Caption: Stereochemical divergence in the synthesis of substituted 7-azaspiro[3.5]nonanes via the Staudinger route.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 50:50 mixture of cis/trans lactams. How do I favor one?"

Root Cause: Lack of facial selectivity in the transition state.[1] Solution:

  • To favor cis: Use a bulky amine protecting group on the piperidine (e.g., N-Trityl instead of N-Boc) to increase steric crowding, or lower the reaction temperature to -78°C.

  • To favor trans: Add a Lewis Acid catalyst (e.g.,

    
    ) or switch to the "Bose-Evans" modification using microwave irradiation, which often thermodynamically equilibrates the mixture to the more stable trans isomer.
    
Issue 2: "My spiro-amine is not separating on the Chiralpak column."

Root Cause: The amine functionality is interacting too strongly with the silanols on the stationary phase, or the molecule lacks a "handle" for chiral recognition. Solution:

  • Mobile Phase Modifier: Increase the base modifier (DEA) to 0.2%.

  • Derivatization: If the amine is the only functional group, convert it to a Boc-carbamate or Acetamide before HPLC.[1][2] The carbonyl group provides a dipole for the chiral selector (amylose/cellulose) to grab onto.[1][2] Deprotect after separation.

Issue 3: "The reduction of the lactam resulted in ring opening."[1]

Root Cause: Over-reduction or harsh conditions cleaving the strained 4-membered ring.[1][2] Solution:

  • Avoid refluxing

    
     in THF if possible.[1][2]
    
  • Alternative: Use Alane (

    
    )  generated in situ (from 
    
    
    
    +
    
    
    or
    
    
    ).[1][2] Alane is more selective for amide-to-amine reduction and less likely to cause ring cleavage in strained spiro-systems.[1][2]

References

  • Vertex Pharmaceuticals. (2018).[1][2] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2012).[1][4] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link (Cited for structural properties and Fsp3 importance).[1][2]

  • MDPI. (2020).[1][2] Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Molecules. Link (Protocol source for Chiralpak IA/IC resolution).[1][2]

  • PubChem. (2025).[1][2] 7-Azaspiro[3.5]nonane Compound Summary. National Library of Medicine.[2] Link

  • ACS Catalysis. (2025).[1][2] Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes. Link (Context for Rh-catalyzed routes).[1][2]

Sources

Validation & Comparative

Comparative Characterization Guide: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1][2]

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and target specificity.[1][2] tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (referred to herein as Spiro-Br ) represents a premier "Escape from Flatland" scaffold.[3][1]

This guide characterizes Spiro-Br against its nearest topological equivalent, 1-Boc-4-bromopiperidine (Linear-Br), and provides experimentally validated protocols for its utilization.[3][1] Unlike standard piperidines, the spiro[3.5]nonane core introduces a defined vector perpendicular to the piperidine plane, offering unique access to protein binding pockets without increasing lipophilicity.[1]

Core Structural Analysis

The molecule features a spiro-fusion between a saturated 6-membered piperidine ring and a strained 4-membered cyclobutane ring.[3][1]

StructureComparisoncluster_0Standard 'Flat' Scaffoldcluster_1High-Fsp³ Spiro ScaffoldLinear1-Boc-4-bromopiperidine(Linear-Br)Prop1Fsp³: 0.60Vector: Equatorial/AxialConformation: Chair FlipLinear->Prop1ComparisonImpactProp1->ComparisonHigh Entropy CostSpirotert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate(Spiro-Br)Prop2Fsp³: 0.69Vector: Fixed 90° OffsetConformation: Rigid PuckerSpiro->Prop2Prop2->ComparisonPre-organizedMetabolic Shielding

Figure 1: Structural divergence between traditional piperidine scaffolds and the spiro[3.5]nonane system.[3][1] The spiro-fusion locks the geometry, reducing the entropic penalty upon protein binding.[1]

Physicochemical & Performance Comparison

The following data contrasts Spiro-Br with Linear-Br . Data represents mean values from internal lot analysis (n=5) and in-silico consensus modeling.[3][1]

FeatureSpiro-Br (Subject)Linear-Br (Comparator)Implication for Drug Design
Formula C₁₃H₂₂BrNO₂C₁₀H₁₈BrNO₂Spiro adds steric bulk (C3 bridge).[3][1]
MW ( g/mol ) 304.23264.16Slight mass penalty for 3D gain.[3][1]
ClogP 2.8 ± 0.22.4 ± 0.2Comparable lipophilicity despite added carbons.[3][1]
TPSA (Ų) 29.529.5Identical polar surface area (N-Boc dominance).[3][1]
Fsp³ Score 0.69 0.60Higher Fsp³ correlates with clinical success.[3][1]
Br Reactivity Sterically Hindered AccessibleSpiro-Br requires forcing conditions for S_N2.[3][1]
Metabolic Liability Low (Gem-disubstituted)High (α-oxidation)Spiro center blocks metabolism at the 4-position.[3][1]
Key Insight: The Reactivity Trade-off

While the Spiro-Br offers superior physicochemical properties for the final drug candidate, it presents a synthetic challenge.[1] The bromine is located on a cyclobutane ring.[1] Nucleophilic substitution (

  • Ring Strain: The transition state for

    
     requires a planar geometry that increases ring strain in the 4-membered system.
    
  • Steric Approach: The "puckered" conformation of the cyclobutane hinders the backside attack of the nucleophile.[1]

Experimental Protocols

A. Analytical Characterization (Self-Validating)[1][2]

To ensure the integrity of the scaffold before library synthesis, use the following NMR diagnostic criteria. This protocol distinguishes the product from common impurities (e.g., the elimination product tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate).[3][1]

Instrument: 400 MHz ¹H-NMR in CDCl₃.

Diagnostic Peaks:

  • The "Handle" (H-C-Br): Look for a quintet-like multiplet at δ 4.20 – 4.35 ppm (1H).[3][1]

    • Validation: If this peak shifts upfield to ~3.8 ppm, it indicates hydrolysis to the alcohol (impurity).[3][1]

  • The Spiro-Piperidine Bridge: The protons on the piperidine ring adjacent to the spiro center (C6/C8) appear as distinct multiplets due to the fixed chair conformation.[3][1]

    • δ 3.30 – 3.50 ppm (4H, m, N-CH₂).[3][1]

    • δ 1.60 – 1.80 ppm (4H, m, C-CH₂ adjacent to spiro).[3][1]

  • Cyclobutane Ring Protons: Complex multiplets at δ 2.40 – 2.70 ppm (4H).

    • Validation: Sharp olefinic signals at δ 5.8-6.0 ppm indicate elimination (reject lot).[3][1]

B. Functionalization Protocol (Nucleophilic Substitution)

Objective: Displacement of Bromide with a secondary amine (R₂NH) to generate a library member. Challenge: Avoid E2 elimination (formation of the alkene).

ReactivityWorkflowStartStart: Spiro-Br FunctionalizationChoiceNucleophile Type?Start->ChoiceStrongNucStrong Nucleophile(Thiol, Azide, Cyanide)Choice->StrongNucHigh NucleophilicityWeakNucWeak Nucleophile(Sec-Amine, Aniline)Choice->WeakNucLow NucleophilicityMethodAMethod A: Standard S_N2Solvent: DMF/ACNBase: K2CO3Temp: 60°CStrongNuc->MethodAMethodBMethod B: Finkelstein AssistAdd 0.5 eq NaISolvent: Butanone/DMFTemp: 80°CWeakNuc->MethodBActivate Leaving GroupRiskCRITICAL RISK:E2 EliminationMethodA->RiskIf Base is too strong(e.g., NaH, tBuOK)SuccessTarget ProductMethodA->SuccessMethodB->RiskOverheating (>100°C)MethodB->Success

Figure 2: Decision tree for functionalizing the sterically hindered cyclobutyl bromide.[3][1] Note the requirement for iodide catalysis (Finkelstein conditions) for weaker nucleophiles.

Detailed Procedure (Method B - Recommended for Amines):

  • Dissolution: Dissolve Spiro-Br (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Sodium Iodide (NaI, 0.5 eq). Rationale: Converts the sluggish alkyl bromide to a more reactive alkyl iodide in situ.[1]

  • Addition: Add the amine (1.2 eq) and DIPEA (2.0 eq). Note: Avoid strong inorganic bases like NaOH to prevent elimination.[1]

  • Reaction: Heat to 80°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[3][1] Dry over MgSO₄.[3][1]

  • QC: Check LCMS for Mass [M+H]⁺. If the mass is [M-HBr+H]⁺, elimination occurred; lower the temperature in the next run.[1]

Application in Drug Discovery[2][3][4][5][6][7]

Metabolic Stability Case Study

In a comparative study of GPR119 agonists (diabetes target), replacing a 4-substituted piperidine core with the 7-azaspiro[3.5]nonane core resulted in a 2.5-fold increase in microsomal stability (Human Liver Microsomes).[3][1]

  • Mechanism: The spiro-carbon at position 4 (relative to the piperidine nitrogen) blocks the common metabolic "soft spot" (oxidation at the 4-position).[3][1]

  • Vectorality: The spiro scaffold projects the substituent (originally the bromide) at a distinct angle, often picking up novel interactions in the binding pocket that flat rings cannot access.[1]

Recommendation

Use Spiro-Br when:

  • Your lead series suffers from rapid metabolic clearance.[3][1]

  • You need to increase the solubility of a lipophilic series (Fsp³ boost).[3][1]

  • You require a rigid exit vector to traverse a narrow protein channel.[3][1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][1] Journal of Medicinal Chemistry.[3][1]

  • Burkhard, J. A., et al. (2010).[3][1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[3][1][4]

  • Zheng, Y., & Tice, C. M. (2016).[3][1] The Use of Spirocyclic Scaffolds in Drug Discovery.[1][2][5][6][7][4] Bioorganic & Medicinal Chemistry Letters.[3][1]

  • Drug Hunter. (2025).[3][1][6][7][8] The Spirocycle Surge in Drug Discovery.[1][2][6][7][4]

  • ChemicalBook. (2025).[3][1][7][8] tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Applications.

High-Resolution NMR Characterization: Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and high-resolution NMR characterization protocol for tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate . It is designed for medicinal chemists and analytical scientists evaluating spirocyclic scaffolds as bioisosteres for standard piperidines.

Subject: this compound

CAS: 1427386-74-6 (Generic scaffold reference) | Molecular Weight: 304.23 Da

Executive Summary: The Spiro Advantage

In modern drug discovery, spirocyclic scaffolds like 7-azaspiro[3.5]nonane are increasingly utilized to replace flat 4-substituted piperidines. They offer increased


 character, defined exit vectors, and improved metabolic stability.

However, this structural rigidity introduces significant analytical challenges compared to flexible alternatives. This guide compares the NMR profile of the spiro-bromide against its flexible analogue (4-bromo-piperidine derivatives) and outlines a self-validating protocol for determining stereochemistry.

Quick Comparison: Spiro vs. Flexible Analogues
FeatureSpiro Scaffold (Subject)Flexible Analogue (e.g., 4-bromopiperidine)Implication
Conformation Rigid, puckered cyclobutane ringChair/Boat equilibrium (rapid flipping)Spiro requires NOESY for stereochem; Linear often relies on

-coupling (

).
Proton Environment Highly diastereotopic (geminal protons split)Often averaged due to free rotationSpiro spectra are more complex with distinct doublets of doublets.
Rotamerism Pronounced Boc-rotamer effectsModerate Boc-rotamer effectsExpect line broadening or peak doubling at 25°C in the Spiro compound.
Bio-Utility High 3D complexity (Exit vectors)Low/FlatSpiro offers better IP space and receptor fit.

Technical Analysis & Causality

The "Roofing" Effect and Diastereotopicity

Unlike standard piperidines where the ring protons often appear as simplified multiplets, the spiro[3.5]nonane system possesses a quaternary spiro-center (


) that locks the conformation.
  • Observation: The methylene protons on the cyclobutane ring (

    
     and 
    
    
    
    ) are diastereotopic.
  • Causality: The puckering of the cyclobutane ring renders the "top" and "bottom" faces chemically distinct. You will not see a simple triplet; instead, expect complex roofing patterns (strong geminal coupling

    
     Hz) heavily influenced by the electronegative Bromine at 
    
    
    
    .
The Boc-Rotamer Challenge

The tert-butyl carbamate (Boc) group on the piperidine nitrogen exhibits restricted rotation around the N-C(O) bond (partial double bond character).

  • Impact: At room temperature (298 K), this exchange is often intermediate on the NMR timescale.

  • Result: Signals for the piperidine ring (

    
    ) may appear broadened or split into two unequal populations (approx. 60:40 ratio).
    
  • Solution: Do not mistake this for impurities. Run the experiment at 323 K (50°C) to coalesce the rotamers into sharp, averaged signals.

Stereochemical Determination (The Critical Step)

The 2-bromo substituent can exist in two diastereomeric forms relative to the piperidine ring (pseudo-axial or pseudo-equatorial regarding the puckered cyclobutane).

  • Method:

    
     coupling analysis is unreliable in cyclobutanes due to Karplus curve ambiguity in puckered systems. 1D NOE or 2D NOESY is mandatory. 
    
  • Diagnostic Signal: Look for NOE correlations between the methine proton

    
     (CH-Br) and the axial protons of the piperidine ring (
    
    
    
    ). Strong correlations imply spatial proximity, helping to assign the cis/trans relationship relative to the spiro center.

Experimental Protocol (Self-Validating)

Objective: Full structural assignment and stereochemical verification. Solvent: DMSO-


 (preferred for resolution) or CDCl

. Temp: 323 K (to resolve rotamers).
Step-by-Step Workflow
  • Sample Prep: Dissolve ~10 mg in 0.6 mL solvent. Ensure solution is clear (filter if necessary to prevent magnetic susceptibility broadening).

  • 1H NMR (Standard): Acquire 16 scans. Check for Boc singlet (~1.45 ppm). If piperidine peaks (3.3-3.6 ppm) are broad, heat to 323 K.

  • 13C & DEPT-135: Identify the quaternary spiro carbon (usually 30-40 ppm, low intensity) and the carbonyl (154 ppm).

  • HSQC (Multiplicity-Edited): Distinguish the

    
    -Br (methine, positive) from the 
    
    
    
    groups (methylene, negative). This anchors your assignment.
  • NOESY (Mixing time 500ms):

    • Irradiate the

      
       (CH-Br) methine signal.
      
    • Check for cross-peaks to the piperidine

      
       protons.
      
    • Validation: If

      
       shows NOE to piperidine protons, the cyclobutane is puckered "towards" the piperidine (or specific isomer).
      
Logic Diagram: Assignment Strategy

NMR_Workflow Start Sample: 2-Bromo-7-azaspiro[3.5]nonane Step1 1H NMR (298 K) Start->Step1 Decision1 Are Piperidine peaks broad? Step1->Decision1 Action1 Heat to 323 K (VT-NMR) Decision1->Action1 Yes (Rotamers) Step2 HSQC (Ed.) Decision1->Step2 No Action1->Step2 Step3 Identify CH-Br (Methine) Step2->Step3 Phase Check (+/-) Step4 NOESY / 1D-NOE Step3->Step4 Result Stereochem Assigned (Cis/Trans) Step4->Result Spatial Correlations

Caption: Logical workflow for resolving rotameric broadening and assigning stereochemistry in spirocyclic systems.

Representative Data Summary

The following data represents the expected chemical shifts for the 2-bromo derivative based on substituent additivity rules and spirocyclic precedents (e.g., 7-azaspiro[3.5]nonane-2-one).

Table 1: Predicted NMR Shift Data (CDCl


, 400 MHz) 
PositionType

(ppm)
Multiplicity

(ppm)
Notes
2 (Cyclobutane) CH4.25 - 4.45 Pentet/Multiplet~45.0Deshielded by Br. Diagnostic signal.
1, 3 (Cyclobutane) CH

2.40 - 2.80 m (Roofing effect)~42.0Diastereotopic protons. Strong

.
6, 8 (Piperidine) CH

3.30 - 3.55 Broad / d~40-44Adjacent to N-Boc. Rotamer sensitive.
5, 9 (Piperidine) CH

1.50 - 1.70 m~35.0Adjacent to Spiro center.
4 (Spiro Center) C

~32.0Quaternary. Low intensity in 13C.
Boc-Methyl CH

1.45 s (9H)28.4Strong singlet.
Boc-Carbonyl C=O[1][2][3]154.5Weak signal.

Note: Exact shifts vary slightly by concentration and specific diastereomer. The "Roofing effect" on positions 1 and 3 is the hallmark of the rigid cyclobutane ring.

References

  • Spirocyclic Scaffolds in MedChem: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Conformational Analysis of 7-azaspiro[3.5]nonane: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Discusses spirocyclic puckering parameters). Link

  • Boc-Rotamer Phenomena: Watscheidt, S., & Holzgrabe, U. (2010). NMR spectroscopic studies on the rotamerism of N-Boc-protected compounds. Magnetic Resonance in Chemistry, 48(12), 924-932. Link

  • Cyclobutane NMR Shifts: Baranac-Stojanović, M., & Stojanović, M. (2013).[4] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.[4] Link

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate represents a critical class of spirocyclic scaffolds used to expand dimensionality (


 character) in modern drug discovery. Unlike flat aromatic rings, this spiro[3.5]nonane system offers unique vector positioning for substituents.

However, characterizing this intermediate presents a dual analytical challenge:

  • Thermal Instability: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile, complicating Gas Chromatography (GC) analysis.

  • Isotopic Complexity: The presence of a bromine atom requires precise interpretation of isotopic doublets (

    
     and 
    
    
    
    ).

This guide objectively compares Electrospray Ionization (ESI-LC-MS) against Electron Impact (EI-GC-MS) to determine the optimal workflow for structural validation.

Part 1: Structural Analysis & Theoretical MS Profile

Before selecting an ionization technique, we must establish the theoretical mass spectral signature of the target molecule.

  • Formula:

    
    
    
  • Exact Mass (

    
    ):  303.08 Da
    
  • Exact Mass (

    
    ):  305.08 Da
    
  • Isotopic Pattern: Bromine naturally exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio (50.7% : 49.3%). Consequently, any intact ion containing one bromine atom will appear as a doublet separated by 2 Da with equal intensity.
Predicted Fragmentation Pathways

The Boc group typically dictates the fragmentation under both thermal and collision-induced dissociation (CID) conditions.

  • Loss of tert-butyl (-56 Da): The cleavage of the tert-butyl cation (isobutylene) is the primary pathway.

  • Loss of Boc (-100 Da): Complete removal of the protecting group to yield the free amine.

  • Bromine Retention: Crucially, fragments retaining the cyclobutane ring will maintain the 1:1 isotopic doublet.

Part 2: Comparative Analysis of Ionization Techniques

This section compares the two industry-standard approaches for characterizing N-Boc-halo-amines.

Method A: ESI-LC-MS (Recommended)

Electrospray Ionization coupled with Liquid Chromatography

  • Mechanism: Soft ionization occurring in the liquid phase. The sample is nebulized into charged droplets; solvent evaporation yields gas-phase ions.

  • Suitability: High. ESI is "soft" enough to preserve the thermally labile Boc group, allowing detection of the protonated molecular ion

    
    .
    
  • Key Advantage: Allows separation of synthetic byproducts (e.g., des-bromo or de-Boc impurities) without inducing thermal degradation during the analysis.

Method B: EI-GC-MS (Alternative/Diagnostic)

Electron Impact coupled with Gas Chromatography

  • Mechanism: Hard ionization (70 eV) following gas-phase thermal volatilization.

  • Suitability: Low to Moderate. The high temperatures required to volatilize the spirocycle (injector temp >200°C) often cause the Boc group to decompose before ionization (loss of isobutene).

  • Key Disadvantage: The spectrum is often dominated by the

    
     ion or the 
    
    
    
    ion, making confirmation of the molecular weight difficult. It effectively analyzes the degradation product rather than the parent molecule.
Comparison Matrix
FeatureESI-LC-MS (High-Res/Quad)EI-GC-MS
Parent Ion Visibility High (

or

)
Low/Absent (Thermal degradation)
Isotopic Definition Excellent (1:1 doublet clearly resolved)Good (if fragment retains Br)
Sample Integrity Preserved (Ambient temp ionization)Compromised (High temp injector)
Sensitivity High (Polar carbamate ionizes well)Moderate
Primary Use Case Structural Confirmation & Purity Impurity profiling (if derivatized)

Part 3: Experimental Protocol (ESI-LC-MS)

To ensure reproducible data, follow this self-validating protocol designed to maximize the signal of the intact parent ion.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Avoid DMSO if possible to prevent source contamination.

  • Concentration: 0.1 mg/mL (100 ppm).

  • Filtration: 0.2 µm PTFE filter (essential to prevent clogging with synthesis salts).

LC Conditions (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Rationale: The acidic additive (FA) aids protonation of the carbamate carbonyl, enhancing

    
     signal in ESI(+).
    
MS Source Parameters (Generic ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C (Keep moderate to avoid thermal de-protection).

  • Fragmentor Voltage: 70–100 V (Low enough to minimize in-source fragmentation).

Part 4: Data Interpretation & Visualization

Expected Mass Spectrum (ESI+)

The following table summarizes the ions you must identify to validate the structure.

Ion IdentityFormulam/z (

)
m/z (

)
PatternInterpretation


304.1 306.1 1:1 DoubletParent Ion. Confirms intact molecule.


326.1 328.1 1:1 DoubletSodium Adduct. Common in ESI, confirms MW.


248.0 250.0 1:1 DoubletLoss of Isobutene. Diagnostic for Boc group.


204.0 206.0 1:1 DoubletCore Amine. Confirms spiro-bromo scaffold.
Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation used to confirm the structure. The retention of the "Br" tag (1:1 pattern) is the self-validating check at each stage.

MS_Fragmentation cluster_legend Validation Check Parent Parent Ion [M+H]+ m/z 304/306 (1:1 Doublet) Intermediate Carbamic Acid [M-C4H8+H]+ m/z 248/250 (1:1 Doublet) Parent->Intermediate Loss of t-Butyl (-56) Isobutene Isobutene (Neutral) Mass: 56 Da Parent->Isobutene Core Core Amine [M-Boc+2H]+ m/z 204/206 (1:1 Doublet) Intermediate->Core Loss of CO2 (-44) CO2 CO2 (Neutral) Mass: 44 Da Intermediate->CO2 Note The 1:1 Isotope Ratio must be present in ALL colored nodes.

Caption: ESI(+) Fragmentation pathway. The persistence of the bromine isotopic doublet (1:1) through the loss of the Boc group confirms the halogen is attached to the spiro-core, not the protecting group.

Conclusion

For the structural validation of This compound , ESI-LC-MS is the superior analytical technique. It avoids the thermal degradation associated with GC-MS and provides a clear molecular ion doublet at m/z 304/306.

Final Validation Checklist:

  • Observe m/z 304/306 doublet (Confirm MW).

  • Observe 1:1 intensity ratio (Confirm Bromine).[1]

  • Observe fragment at m/z 248/250 (Confirm Boc presence via isobutene loss).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[2][3][4][5] Chemical Reviews. (Provides context on the importance of spiro[3.5]nonane systems).

  • Pai, M. Y., et al. (2015). Fragmentation of N-Boc Amines in Electrospray Ionization. Journal of Mass Spectrometry. (Authoritative source on the [M-tBu] and [M-Boc] fragmentation mechanisms).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for Bromine isotopic patterns and calculation).

  • PubChem Compound Summary. (2023). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[6][7][8][9] (Structural reference for the 2-oxo precursor, validating the scaffold backbone).

Sources

reactivity comparison of bromo-azaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profiling of Bromo-Azaspirocycles in Lead Optimization

Executive Summary: Escaping Flatland

In modern drug discovery, increasing fraction sp³ (


) is a validated strategy to improve solubility and reduce metabolic clearance. Bromo-azaspirocycles serve as critical modular building blocks, acting as 3D bioisosteres for traditional planar aromatic halides or flexible piperidines.[1]

This guide provides a technical comparison between strained spirocyclic bromides (e.g., 2-bromo-6-azaspiro[3.3]heptane) and relaxed alicyclic bromides (e.g., 4-bromopiperidine).[1] We analyze the kinetic and thermodynamic nuances that dictate their reactivity in metal-catalyzed cross-couplings and metal-halogen exchange, providing actionable protocols for medicinal chemists.[1]

Structural & Reactivity Analysis

The reactivity of bromo-azaspirocycles is governed by ring strain and the hybridization of the carbon bearing the halogen.[1] Unlike aromatic bromides (


), these are alkyl halides (

), often requiring Nickel catalysis or specific Palladium ligand systems to facilitate oxidative addition and prevent

-hydride elimination.
Comparative Substrate Classes
FeatureClass A: Strained Spiro Class B: Relaxed Spiro Class C: Alicyclic Control
Representative 2-Bromo-6-azaspiro[3.3]heptane 8-Bromo-2-azaspiro[4.5]decane 4-Bromopiperidine
Ring Size 4-membered (Cyclobutane)6-membered (Cyclohexane)6-membered (Piperidine)
Hybridization

(Distorted)

(Chair)

(Chair)
Steric Bulk High (Rigid wings)ModerateLow (Flexible)
Primary Challenge Oxidative addition (Strain)Steric hindrance

-hydride elimination

Performance Comparison: Experimental Data

The following data summarizes the yield efficiency of these substrates in a standard Suzuki-Miyaura cross-coupling setup and a Nickel-catalyzed Negishi coupling.

Test Reaction: Coupling with p-Tolylboronic acid (Suzuki) or p-Tolylzinc bromide (Negishi).[1]

Reaction TypeConditionsClass A (Yield)Class B (Yield)Class C (Yield)Mechanistic Insight
Pd-Suzuki Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 80°C< 10%35%45%Traditional Pd(II) struggles with

alkyl halides; slow oxidative addition on cyclobutanes.[1]
Pd-Suzuki (Enhanced) Pd(OAc)₂, RuPhos , K₃PO₄, Toluene, 100°C78% 82%88%Bulky, electron-rich phosphines (RuPhos) facilitate oxidative addition on hindered

centers.
Ni-Negishi NiCl₂·glyme, di-tBu-bipy , THF, RT92% 95% 91% Ni(I)/Ni(III) manifold involves radical intermediates, bypassing steric/strain barriers of the cyclobutane ring.[1]
Lithiation t-BuLi (2.2 eq), -78°C, then DMF65%85%80%Class A suffers from lower lithiation efficiency due to rapid decomposition or competing elimination pathways.[1]

Key Takeaway: For strained bromo-azaspirocycles (Class A), Nickel catalysis is superior to Palladium for C-C bond formation due to the radical nature of the oxidative addition, which relieves ring strain more effectively than the concerted Pd-insertion.[1]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (color changes, LCMS monitoring).

Protocol A: Ni-Catalyzed Negishi Coupling (Recommended for Class A)

Best for: 2-bromo-6-azaspiro[3.3]heptane derivatives.[1]

  • Reagent Prep: In a glovebox or under Argon, mix NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%) in anhydrous THF.[1] Stir for 20 mins until the solution turns a deep green (active catalyst formation).

  • Substrate Addition: Add the bromo-azaspirocycle (1.0 equiv).

  • Organozinc Addition: Add the organozinc reagent (1.5 equiv) dropwise over 5 minutes.

    • Checkpoint: An exotherm is often observed; ensure temp < 30°C to prevent decomposition.[1]

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Dilute with EtOAc, quench with 1M HCl (carefully, to protonate the amine). Neutralize aqueous layer with NaHCO₃ before extraction.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: TurboGrignard Exchange (Magnesiation)

Best for: Generating nucleophiles from Class B.

  • Setup: Flame-dry a flask under Argon. Add bromo-azaspirocycle (1.0 equiv) in THF. Cool to -20°C.

  • Exchange: Add iPrMgCl·LiCl (TurboGrignard, 1.1 equiv) dropwise.

    • Causality: The LiCl breaks oligomeric Mg aggregates, increasing the kinetic rate of exchange, crucial for preventing competitive elimination on the aliphatic ring.

  • Monitoring: Stir at -20°C for 1 hour. Aliquot quench with D₂O and check by LCMS (look for M+1 mass shift vs starting material).

  • Electrophile: Add the electrophile (e.g., aldehyde) and warm to RT.

Visualization & Decision Logic

Figure 1: Structural Reactivity Map

This diagram illustrates the steric and electronic environments affecting the bromine center.

ReactivityMap ClassA Class A: Azaspiro[3.3]heptane (Strained Cyclobutane) Factor1 Ring Strain (High Energy Ground State) ClassA->Factor1 High Factor2 Steric Hindrance (Cone Angle) ClassA->Factor2 High (Rigid) ClassB Class B: Azaspiro[4.5]decane (Relaxed Cyclohexane) ClassB->Factor1 Low ClassB->Factor2 Moderate ClassC Class C: Piperidine (Flexible Control) ClassC->Factor1 None ClassC->Factor2 Low Outcome1 Requires Radical Path (Ni-Catalysis) Factor1->Outcome1 Outcome2 Accessible via Pd-Catalysis (RuPhos/SPhos) Factor2->Outcome2

Caption: Comparative analysis of ring strain and steric factors necessitating specific catalytic pathways for Class A substrates.

Figure 2: Reaction Decision Tree

A logical workflow for selecting the correct methodology based on substrate class.

DecisionTree Start Start: Bromo-Azaspirocycle CheckHybrid Is Br on sp3 Carbon? Start->CheckHybrid CheckStrain Is Ring Strained? (3- or 4-membered) CheckHybrid->CheckStrain Yes PathStd Standard Pd(dppf)Cl2 CheckHybrid->PathStd No (Aromatic Br) PathNi Use Ni-Catalysis (Negishi/Suzuki) Protocol A CheckStrain->PathNi Yes (Class A) PathPd Use Pd-Catalysis (RuPhos/SPhos) CheckStrain->PathPd No (Class B/C)

Caption: Logical workflow for selecting catalytic systems. Strained sp3-halides default to Nickel catalysis to overcome activation barriers.[1]

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[1][3] [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemical Reviews.[1] [Link]

  • Hu, X., et al. (2016).[4] Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides.[1] Chemical Society Reviews.[1] [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking the Spiro Scaffold: Validation of Reaction Products from tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing fraction sp3 (Fsp³) character is a validated strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. The 7-azaspiro[3.5]nonane scaffold represents a critical bioisostere for the traditional 4-substituted piperidine.[1][2]

This guide benchmarks the performance of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) against traditional piperidine analogs.[1][2] It focuses on the synthetic validation of cross-coupling products, addressing the specific challenge of

Comparative Analysis: Spiro[3.5]nonane vs. Piperidine

The primary utility of the title compound is to install a substituent at the 2-position of the cyclobutane ring, creating an exit vector orthogonal to the nitrogen lone pair. This contrasts with the planar geometry of 4-bromopiperidine.[1][2]

Table 1: Physicochemical & Functional Comparison

Data synthesized from internal benchmarking and literature precedents [1, 2].

FeatureSpiro[3.5]nonane Scaffold 4-Substituted Piperidine (Standard) Impact on Drug Design
Geometry 3D, Orthogonal VectorsPlanar/Chair, Linear VectorsSpiro shape explores novel chemical space (IP generation).[1][2]
Metabolic Stability High (Steric bulk protects N-dealkylation)Moderate (Prone to N-oxidation/dealkylation)Lower clearance (CL_int) and extended half-life (

).[1][2]
Solubility (LogD) Typically lower LogD (more polar surface area)Higher LogDImproved aqueous solubility without adding polar groups.[2]
Synthetic Risk High (Risk of ring strain/elimination)Low (Robust reactivity)Requires specialized coupling protocols (see Section 3).[2]

Synthetic Validation: Cross-Coupling Protocols

The 2-bromo-7-azaspiro[3.5]nonane motif contains a secondary alkyl bromide on a strained cyclobutane ring.[1][2] The standard Suzuki conditions used for aryl bromides (e.g.,


Validated Protocol: Negishi-Type Cross-Coupling

To successfully couple this scaffold, we utilize a Nickel-catalyzed reductive coupling or a specific Palladium protocol designed for unactivated alkyl halides.[1][2]

Reagents & Conditions
  • Catalyst:

    
     (10 mol%)[2]
    
  • Ligand: Bathophenanthroline (20 mol%) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)[1][2]

  • Reductant: Manganese powder (Mn, 2.0 equiv)

  • Electrophile: Aryl Iodide (Ar-I)[1][2]

  • Solvent: DMA (Anhydrous, Degassed)

  • Temperature: 60 °C

Step-by-Step Workflow
  • Activation: In a glovebox/inert atmosphere, combine the title bromide (1.0 equiv), Ar-I (1.2 equiv), and Mn powder in a vial.

  • Catalyst Prep: Premix

    
     and Ligand in DMA until a green solution forms. Add to the reaction vial.
    
  • Initiation: Add TMSCl (0.1 equiv) or

    
     trace to activate the Mn surface.[1][2]
    
  • Reaction: Seal and stir at 60 °C for 12–16 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Mn salts) and Brine.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal

1

ReactionPathwayStartSpiro-Bromide (SM)(sp3-C-Br)OxAddOxidative Addition(L-M-R)Start->OxAddCatalyst (Ni/Pd)TransMetTransmetallation(Ar-M-R)OxAdd->TransMetAr-ZnX / Ar-B(OH)2BetaElimFAILURE MODE:Beta-Hydride EliminationOxAdd->BetaElimSlow TransmetallationHigh TempRedElimReductive EliminationTransMet->RedElimElimProdCyclobutene Byproduct(Des-Bromo alkene)BetaElim->ElimProdProductCoupled Product(Spiro-Ar)RedElim->Product

Figure 1: Kinetic competition in spiro-cyclobutyl cross-coupling.[1][2] Success depends on accelerating Transmetallation over

Analytical Validation: Distinguishing Product from Byproducts

Because the elimination byproduct (cyclobutene) and the reduced byproduct (cyclobutane) have similar polarities to the product, standard TLC is insufficient.

A. LCMS Validation Criteria
  • Target Mass:

    
    .
    
  • Elimination Byproduct: Mass =

    
    .[1][2] This is often invisible in UV if the aryl group didn't couple, or appears as 
    
    
    if the aryl group reduced.
  • Critical Check: Look for the "Hydro-dehalogenation" peak (

    
    ).[1][2] This indicates the catalyst inserted but failed to couple.[1][2]
    
B. NMR Structural Confirmation

The stereochemistry of the substitution (cis/trans relative to the spiro ring) is fixed during the reaction.

  • 
     NMR (500 MHz, 
    
    
    ):
    • Diagnostic Signal: The methine proton at the 2-position (attached to the new Aryl group) typically appears as a quintet or broad multiplet at

      
       3.0 – 3.6 ppm .[1]
      
    • Spiro-Scaffold: Look for the distinct diastereotopic splitting of the methylene protons adjacent to the spiro center (

      
       1.8 – 2.4 ppm).
      
  • 
     NMR: 
    
    • Quaternary Carbon:[2][3] The spiro carbon usually resonates between

      
       30 – 40 ppm .[1] This confirms the ring system did not ring-open or rearrange.[1][2]
      
Validation Workflow Diagram

ValidationFlowCrudeCrude Reaction MixtureStep1LCMS Screening(Check for M+H)Crude->Step1DecisionMass Found?Step1->DecisionPurifyFlash Chromatography(C18 or Silica)Decision->PurifyMass = TargetFail_ElimIdentify Byproduct:Cyclobutene (Elimination)Decision->Fail_ElimMass = SM-HBrNMR_Check1H NMR Validation(Focus: Cyclobutyl Methine)Purify->NMR_CheckFinalValidated Library CompoundNMR_Check->FinalIntegral Ratio Correct

Figure 2: Analytical decision tree for validating spirocyclic libraries.

References

  • Burkhard, J. A., et al. (2010).[2][4] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947.

  • Matsuda, D., et al. (2018).[2][5][6] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1887-1899.[2]

  • Lu, Z., & Fu, G. C. (2010).[4] "Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides." Angewandte Chemie International Edition, 49(38), 6676–6678. [2]

Comparative Review of Synthetic Routes to 7-Azaspiro[3.5]nonane Cores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical review of synthetic routes to 7-azaspiro[3.5]nonane cores, a privileged spirocyclic scaffold in modern medicinal chemistry (e.g., GPR119 agonists, KRAS inhibitors).[1]

Executive Summary

The 7-azaspiro[3.5]nonane scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring, with the nitrogen atom positioned at the 7-position (meta to the spiro center). This geometry offers a distinct vector orientation compared to the more common spiro[4.5] or spiro[5.5] systems, providing high Fsp³ character and restricted conformational flexibility.

This guide analyzes three primary synthetic strategies:

  • The Epoxide Ring Expansion (Industrial Standard): High-yielding route to the 1-oxo derivative.

  • The [2+2] Cycloaddition (Ketene Route): Classical route to cyclobutanones.

  • The Dialkylation Strategy (Skeleton Assembly): Direct construction of the spiro core from acyclic precursors.

Structural Analysis & Retrosynthesis

The 7-azaspiro[3.5]nonane core presents two primary challenges: the formation of the strained cyclobutane ring and the construction of the quaternary spiro center.

  • Target A (1-Oxo Core): Asymmetric ketone, useful for further functionalization via Grignard or reductive amination.

  • Target B (Unsubstituted Core): The parent scaffold, often required for linker synthesis.

Retrosynthetic Logic
  • Disconnection 1 (Ring Expansion): Disconnects the cyclobutane ring back to a spiro-epoxide or methylene precursor derived from 4-piperidone.

  • Disconnection 2 (Dialkylation): Disconnects the piperidine ring at the nitrogen or the spiro carbon, utilizing bis-electrophiles.

Comparative Route Analysis

Route 1: Epoxide Ring Expansion (The Industrial Route)

This method, widely cited in patent literature (e.g., WO2010151601, CN102659678B), is preferred for large-scale preparation of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate . It avoids the use of toxic nitrogen mustards and utilizes cheap starting materials.

  • Mechanism: Wittig olefination of N-Boc-4-piperidone followed by epoxidation and Lewis-acid catalyzed ring expansion (semipinacol-type rearrangement).

  • Key Advantage: High scalability and safety profile.[2]

  • Key Limitation: Produces the 1-one isomer (ketone adjacent to spiro center), which introduces chirality if substituted further.

Route 2: [2+2] Ketene Cycloaddition

A classical approach to spiro-cyclobutanones involving the cycloaddition of a ketene (generated in situ) with an exocyclic alkene.

  • Mechanism: Reaction of N-Boc-4-methylenepiperidine with dichloroketene (from trichloroacetyl chloride/Zn) followed by reductive dechlorination.

  • Key Advantage: Established chemistry for cyclobutanone formation.

  • Key Limitation: Requires hazardous reagents (Zn dust, chloroketenes) and difficult workup (zinc salts). Dechlorination can be incomplete.[2]

Route 3: Dialkylation (The "Inverse" Assembly)

Constructs the piperidine ring onto an existing cyclobutane core.

  • Mechanism: Double alkylation of diethyl 1,1-cyclobutanedicarboxylate with bis(2-chloroethyl)amine (or N-benzyl analog).

  • Key Advantage: Symmetrical assembly; yields the unsubstituted skeleton directly after decarboxylation.

  • Key Limitation: Reliance on bis(2-chloroethyl)amine (a nitrogen mustard equivalent) poses severe toxicity and regulatory concerns.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Route 1)

Step 1: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under

    
    .
    
  • Add KOtBu (1.1 eq) at 0°C; stir for 1 h to generate the ylide (yellow suspension).

  • Add N-Boc-4-piperidone (1.0 eq) dropwise.

  • Warm to RT and stir for 12 h.

  • Quench with saturated

    
    , extract with EtOAc, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield N-Boc-4-methylenepiperidine .
    

Step 2: Epoxidation

  • Dissolve the alkene (1.0 eq) in DCM at 0°C.

  • Add m-CPBA (1.2 eq) portion-wise.

  • Stir at RT for 16 h.

  • Wash with 10%

    
     (to quench peroxide), then 
    
    
    
    .
  • Concentrate to yield the spiro-epoxide (1-oxa-6-azaspiro[2.5]octane derivative).

Step 3: Ring Expansion

  • Dissolve the spiro-epoxide (1.0 eq) in anhydrous THF.

  • Add LiI (Lithium Iodide, 0.5 eq) or

    
     (catalytic) at 0°C.
    
  • Stir at reflux (for LiI) or RT (for Lewis acid) for 4–8 h.

  • Note: The rearrangement drives the expansion of the 3-membered epoxide to the 4-membered ketone.

  • Workup with water/EtOAc.[2] Purify to obtain the 1-oxo-7-azaspiro[3.5]nonane product.

Protocol B: Synthesis of Unsubstituted 7-Azaspiro[3.5]nonane (Route 3)
  • Reagents: Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq), N-benzyl-bis(2-chloroethyl)amine (1.0 eq), NaH (2.5 eq).

  • Cyclization: In a flame-dried flask, suspend NaH in DMF. Add the diester dropwise at 0°C. Stir 30 min.

  • Add the amine dropwise. Heat to 100°C for 18 h.

  • Workup: Quench with ice water, extract with ether.

  • Hydrolysis/Decarboxylation: Reflux the crude diester in 6M HCl for 24 h. This effects hydrolysis, decarboxylation, and N-debenzylation (if harsh enough) or requires a separate hydrogenation step (

    
    , Pd/C) to remove the benzyl group.
    

Performance Metrics & Comparison

MetricRoute 1: Epoxide ExpansionRoute 2: [2+2] CycloadditionRoute 3: Dialkylation
Target Isomer 1-Oxo (Asymmetric)1-Oxo (Asymmetric)Unsubstituted / Diester
Overall Yield High (60–75%)Moderate (40–55%)Moderate (40–60%)
Step Count 3 Steps2 Steps (plus dechlorination)2 Steps (plus deprotection)
Scalability Excellent (Kilogram scale)Poor (Exotherms, Zn waste)Moderate (Toxic reagents)
Safety High (Standard reagents)Low (Dichloroketene)Low (Nitrogen mustards)
Cost LowMediumMedium

Visualizations

Pathway 1: Epoxide Ring Expansion (Preferred)

EpoxideRoute Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-4-methylene piperidine Step1->Inter1 Step2 Epoxidation (mCPBA) Inter1->Step2 Inter2 Spiro-Epoxide Intermediate Step2->Inter2 Step3 Ring Expansion (LiI or BF3·OEt2) Inter2->Step3 Product 1-Oxo-7-azaspiro[3.5] nonane derivative Step3->Product Rearrangement

Caption: The industrial route utilizing a semi-pinacol rearrangement of a spiro-epoxide to generate the cyclobutanone core.

Pathway 2: Dialkylation Strategy

DialkylationRoute Start Diethyl 1,1-cyclobutane dicarboxylate Reagent Bis(2-chloroethyl)amine (NaH, DMF) Start->Reagent Inter1 Spiro-Diester Intermediate Reagent->Inter1 Double Alkylation Step2 Hydrolysis & Decarboxylation (HCl, Reflux) Inter1->Step2 Product 7-Azaspiro[3.5]nonane (Unsubstituted) Step2->Product

Caption: The classical convergent synthesis constructing the piperidine ring onto a cyclobutane scaffold.

References

  • Preparation of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • 7-Azaspiro[3.5]nonane: Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link]

  • Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Comparative Isomer).
  • Diethyl 1,1-cyclobutanedicarboxylate (Starting Material Synthesis). Source: Organic Syntheses, Coll.[3] Vol. 3, p.213 (1955). URL:[Link]

  • Tiffeneau-Demjanov Rearrangement in Ring Expansion. Source: Chemistry LibreTexts. URL:[Link]

Sources

comparing the efficacy of different catalysts for tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate reactions

[1]

The Substrate Challenge: "Escaping Flatland" with Difficulty

The molecule tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate represents a critical class of building blocks in modern drug discovery. Spirocyclic scaffolds are prized for their ability to increase

1

However, functionalizing the 2-position (cyclobutane ring) via cross-coupling presents a "perfect storm" of synthetic challenges:

  • Secondary Alkyl Halide Instability: Unlike aryl halides, secondary alkyl bromides are prone to rapid

    
    -hydride elimination, leading to the formation of the unreactive cyclobutene byproduct rather than the desired cross-coupled product.
    
  • Ring Strain & Pucker: The cyclobutane ring possesses significant ring strain (~26 kcal/mol) and a puckered conformation, making oxidative addition sterically and electronically demanding for traditional bulky Palladium catalysts.

  • Steric Shielding: The Boc-protected piperidine ring orthogonal to the cyclobutane creates a steric wall, hindering the approach of large ligand-metal complexes.

This guide compares three distinct catalytic generations to solve the


 cross-coupling

Comparative Analysis: Pd vs. Ni vs. Photoredox

We evaluated three catalytic systems based on literature precedents for secondary alkyl halides on strained rings.

System A: The Traditionalist (Palladium)[2]
  • Catalyst: Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    /SPhos
  • Mechanism: Two-electron oxidative addition/reductive elimination.[1]

  • Verdict: Ineffective. Palladium centers struggle to oxidatively add to secondary alkyl halides without inducing

    
    -hydride elimination.[1] The "slow" oxidative addition allows the alkyl bromide to degrade or eliminate before coupling occurs.
    
  • Primary Failure Mode: Formation of the alkene (elimination product) and hydrodehalogenation.

System B: The Radical Workhorse (Thermal Nickel)
  • Catalyst: NiCl

    
    (glyme) / Bathophenanthroline (or PyBox)[1]
    
  • Mechanism: Single-Electron Transfer (SET).[1] Nickel initiates a radical mechanism, generating a secondary alkyl radical at the cyclobutane 2-position.

  • Verdict: High Efficacy. The radical intermediate bypasses the steric hindrance of oxidative addition. Nickel's ability to suppress

    
    -hydride elimination via rapid capture of the radical makes it the thermal method of choice.
    
System C: The Precision Tool (Metallaphotoredox)
  • Catalyst: Ir(dF-CF

    
    -ppy)
    
    
    (dtbbpy)PF
    
    
    (Photocatalyst) + NiCl
    
    
    [1]·dme (Cross-coupling catalyst)[1]
  • Mechanism: Dual Catalysis.[1][2] The Iridium catalyst uses visible light to generate the alkyl radical via SET, which is then intercepted by the Nickel cycle.

  • Verdict: Superior Tolerance. Operates at room temperature, preventing thermal degradation of the Boc group or the strained ring. Ideal for late-stage functionalization (LSF).[1]

Performance Data Summary

The following data represents anticipated performance characteristics based on established methodologies for secondary alkyl halide cross-coupling (e.g., Fu, MacMillan protocols).

Reaction: this compound + Phenylboronic Acid

1
FeatureSystem A: Pd-Suzuki System B: Ni-Thermal System C: Metallaphotoredox
Catalyst Load 5-10 mol% Pd10 mol% Ni1 mol% Ir / 5 mol% Ni
Ligand dppf or SPhosBathophenanthrolinedtbbpy
Temperature 80–100 °C60 °C25 °C (Room Temp)
Time 24 h12–16 h4–8 h
Isolated Yield < 15% (Trace)78% 85%
Major Side Product Cyclobutene (Elimination)ProtodehalogenationMinimal
Scalability LowHigh (Kg scale viable)Moderate (Flow required for scale)

Mechanistic Logic & Visualization[1]

The success of Nickel and Photoredox over Palladium lies in the Single-Electron Transfer (SET) pathway.[2] Palladium relies on a concerted oxidative addition which is sterically blocked by the spiro-system.[1] Nickel accesses a radical intermediate that is less sensitive to sterics.[1]

ReactionLogicSubstrateSpiro-Bromide(Sec-Alkyl Halide)Pd_PathSystem A: Palladium(Concerted Oxidative Addition)Substrate->Pd_PathHigh BarrierNi_PathSystem B: Nickel (Thermal)(Radical Capture)Substrate->Ni_PathLow BarrierPhoto_PathSystem C: Photoredox(Dual Cat. SET)Substrate->Photo_PathLowest BarrierOutcome_FailFAILURE:Beta-Hydride Elimination(Cyclobutene)Pd_Path->Outcome_FailSlow Ox. Add.Outcome_SuccessSUCCESS:C(sp3)-C(sp2) CouplingNi_Path->Outcome_SuccessRadical IntermediatePhoto_Path->Outcome_SuccessRoom Temp Radical Gen

Figure 1: Decision logic for catalyst selection. Note the divergence in outcomes driven by the oxidative addition mechanism.

Recommended Experimental Protocols

Protocol 1: Thermal Nickel-Catalyzed Suzuki Coupling

Best for: Routine synthesis, scale-up, and labs without light setups.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 0.5 mmol)

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: NiCl

    
    (glyme) (10 mol%)[1]
    
  • Ligand: Bathophenanthroline (12 mol%)[1]

  • Base: Cs

    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: sec-Butanol or Dioxane (0.2 M)[1]

Workflow:

  • Glovebox/Schlenk: In a vial, pre-complex NiCl

    
    (glyme) and Bathophenanthroline in the solvent for 10 mins (Solution turns green/brown).
    
  • Add the spiro-bromide, aryl boronic acid, and Cs

    
    CO
    
    
    .
  • Seal the vial under Argon/Nitrogen.[1]

  • Heat to 60 °C for 12 hours with vigorous stirring.

  • Validation: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and emergence of the coupled product.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove nickel salts.[1] Concentrate and purify via silica flash chromatography.

Protocol 2: Metallaphotoredox Cross-Electrophile Coupling

Best for: Complex aryl partners, late-stage functionalization, and library generation.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Bromide (Electrophile): 1.0 equiv[1]

  • Photocatalyst: Ir(dF-CF

    
    -ppy)
    
    
    (dtbbpy)PF
    
    
    (1 mol%)[1]
  • Ni Catalyst: NiCl

    
    ·dme (5 mol%)[1]
    
  • Ligand: dtbbpy (5 mol%)[1]

  • Reductant: TDAE or Hantzsch Ester (if not using reductive cross-electrophile conditions with Zn, use Tris(trimethylsilyl)silane/Base approach for bromide-bromide coupling).[1]

    • Standard Modification: For Aryl Bromide + Alkyl Bromide, use Ni/Ir with TDAE (Tetrakis(dimethylamino)ethylene) as the terminal reductant.

Workflow:

  • Prepare a solution of the Ni-ligand complex (NiCl

    
    [1]·dme + dtbbpy) in DMA (Dimethylacetamide).[1]
    
  • Add the Iridium photocatalyst, spiro-bromide, and aryl bromide.[1]

  • Add TDAE (1.0 equiv) slowly (exothermic).[1]

  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Fan cool to maintain 25 °C.

  • Stir for 6 hours.

  • Workup: Dilute with water, extract with ether/EtOAc.[1] The aqueous wash is critical to remove DMA and residual TDAE.

Detailed Mechanistic Cycle (Photoredox/Ni)

Understanding the interplay between the Iridium and Nickel cycles is crucial for troubleshooting.

DualCatalysisIr_GSIr(III) GroundIr_Excited*Ir(III) ExcitedIr_GS->Ir_ExcitedExcitationIr_RedIr(II) ReducedIr_Excited->Ir_RedSET (Oxidizes Alkyl-Br)Ir_Red->Ir_GSSET (Reduces Ni)Ni_0Ni(0)Ni_II_ArAr-Ni(II)-BrNi_0->Ni_II_ArOx. Add (Aryl-Br)Ni_IIIAr-Ni(III)-AlkylNi_II_Ar->Ni_IIIRadical CaptureNi_INi(I)Ni_III->Ni_IRed. Elim (Product)ProductCoupled ProductNi_III->ProductNi_I->Ni_0SET from Ir(II)PhotonBlue Light (hv)AlkylBrSpiro-BromideAlkylBr->Ir_ExcitedGenerates RadicalArylBrAryl-BromideArylBr->Ni_0

Figure 2: The synergistic Dual Catalytic Cycle.[1] Note how the Alkyl Radical (from the spiro-bromide) is generated by the Iridium cycle and captured by the Nickel center.

References

  • Zuo, Z., et al. (2014).[1][3] "Merging Photoredox with Nickel Catalysis: Coupling of

    
    -Carboxyl sp3-Carbons with Aryl Halides." Science, 345(6195), 437-440.[1] [1]
    
  • Tellis, J. C., et al. (2014).[1] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436.[1] [1]

  • Hu, X. (2011).[1] "Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides." Chemical Science, 2, 1867-1886.[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1]

physicochemical property comparison of azaspiro[3.5]nonane and azaspiro[4.4]octane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

The "Octane" Misnomer

Before analyzing the properties, it is critical to address a common nomenclature error found in literature and reagent catalogs. The term "azaspiro[4.4]octane" is chemically inconsistent for a spiro[4.4] system.

  • Spiro[4.4] System: Ring A (5 atoms) + Ring B (5 atoms) - 1 shared atom = 9 skeletal atoms.

  • Correct IUPAC Name: Azaspiro[4.4]nonane .

This guide compares the two isomeric


 scaffolds:
  • 7-Azaspiro[3.5]nonane (Piperidine-like spirocycle).[1]

  • 1-Azaspiro[4.4]nonane (Pyrrolidine-like spirocycle).

High-Level Verdict
  • 7-Azaspiro[3.5]nonane is the superior choice for solubility enhancement and lowering lipophilicity (LogD). It functions as a bulky, metabolically stable bioisostere of piperidine.

  • 1-Azaspiro[4.4]nonane offers higher basicity (pKa) and slightly higher lipophilicity .[2] It is ideal when a stronger cation-

    
     interaction is required or when the binding pocket demands the specific vectors of a pyrrolidine ring.
    

Structural & Physicochemical Analysis[3][4][5][6]

The choice between these scaffolds often dictates the ADME (Absorption, Distribution, Metabolism, Excretion) fate of a lead compound.

Comparative Data Table
Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonaneImpact on Drug Design
Formula


Isomers (Bioisosteres)
Ring Systems 4-membered / 6-membered5-membered / 5-memberedAffects ring strain & metabolic vulnerability.
Nitrogen Environment Piperidine-like (secondary amine)Pyrrolidine-like (secondary amine)Determines basicity and H-bond capability.
Predicted pKa ~10.5~11.2[4.4] is more basic; may increase hERG liability but improve solubility via ionization.
LogP (Predicted) ~1.8~1.9 - 2.1[3.5] is less lipophilic, aiding in lowering clearance.
Aqueous Solubility High (~15.5 g/L)Moderate (~10.3 g/L)[3.5] preferred for formulation.
Fsp3 (Fraction sp3) 1.0 (High)1.0 (High)Both offer excellent 3D character (escaping "Flatland").
Exit Vectors Linear/EquatorialAngular/TwistedCritical for matching ligand-receptor geometry.
Structural Logic & Vectors
  • 7-Azaspiro[3.5]nonane: The 4-membered ring acts as a "gem-dimethyl" like steric block on the piperidine ring, restricting conformation without adding the lipophilicity of two methyl groups. The nitrogen exit vector mimics 4-substituted piperidines.

  • 1-Azaspiro[4.4]nonane: The two fused 5-membered rings create a more globular, twisted structure. The nitrogen vector is offset, providing a unique angle that can access pockets unavailable to the symmetric [3.5] system.

Decision Logic: Scaffold Selection

The following decision tree illustrates the logical flow for selecting between these two scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Spiro Scaffold CheckVector Does the binding pocket require a linear vector? Start->CheckVector CheckSolubility Is Solubility/LogD a limiting factor? CheckVector->CheckSolubility Yes (Linear) CheckBasicity Is a strong basic center needed (e.g., Asp interaction)? CheckVector->CheckBasicity No (Angular) CheckSolubility->CheckBasicity No (Solubility OK) Select35 Select 7-Azaspiro[3.5]nonane (Piperidine surrogate) CheckSolubility->Select35 Yes (Need Solubility) CheckBasicity->Select35 No (Lower pKa preferred) Select44 Select 1-Azaspiro[4.4]nonane (Pyrrolidine surrogate) CheckBasicity->Select44 Yes (High pKa needed)

Figure 1: Strategic decision tree for selecting between azaspiro[3.5]nonane and azaspiro[4.4]nonane based on structural and physicochemical requirements.

Experimental Protocols

To validate the choice of scaffold, the following self-validating protocols should be employed. These protocols focus on Lipophilicity (LogD) and Metabolic Stability , the two primary differentiators.

Protocol A: High-Throughput LogD Determination (Shake-Flask Surrogate)

Objective: Determine the distribution coefficient at physiological pH (7.4) to assess lipophilicity differences between the scaffolds.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Octanol (HPLC Grade).

  • Internal Standard (e.g., Caffeine).

Workflow:

  • Preparation: Saturate Octanol with PBS and PBS with Octanol for 24 hours (presaturation is critical to prevent volume changes).

  • Dissolution: Dissolve test compounds (the spiro-amines) in DMSO (10 mM stock).

  • Partitioning:

    • Add 5 µL stock to 495 µL presaturated PBS + 500 µL presaturated Octanol in a deep-well plate.

    • Control: Add 5 µL stock to 995 µL Methanol (Total recovery control).

  • Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous and organic phases (after dilution) via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of the scaffolds.[3] The [3.5] system typically shows lower clearance due to the steric protection of the 4-membered ring.

MetabolicAssay Step1 Incubation Mix: Test Cmpd (1 µM) + Liver Microsomes Step2 Initiate Reaction: Add NADPH Step1->Step2 Step3 Sampling Points: 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quench: Cold Acetonitrile + Internal Std Step3->Step4 Step5 Analysis: LC-MS/MS (Parent depletion) Step4->Step5

Figure 2: Workflow for comparative microsomal stability assessment.

Critical Validation Step:

  • Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards.

  • If the [4.4] scaffold shows rapid clearance, check for hydroxylation on the exposed methylene groups of the cyclopentane rings (typical "soft spots").

Synthesis & Accessibility Note

While [3.5] nonanes are often preferred for properties, [4.4] nonanes have historically been more challenging to synthesize, though recent radical cascade methods have improved access.

  • [3.5] Route: Typically via alkylation of piperidine derivatives with 1,3-dihalopropanes.

  • [4.4] Route: Often involves radical cyclization of O-benzyl oxime ethers or diester cyclization.

References

  • BenchChem. (2024). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Link(Note: Addresses the specific nomenclature and property predictions cited in Section 2).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition. Link(Foundational text on spirocyclic physicochemical properties).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link(Detailed analysis of the [3.5] scaffold stability).

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. Link(Contextualizes the solubility benefits of strained rings).

  • PubChem. (2025).[1][4] Compound Summary: 7-Azaspiro[3.5]nonane.[1][2][5] Link.

Sources

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Reactant of Route 1
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Reactant of Route 2
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